molecular formula C35H52O5 B1674485 Lantadene A CAS No. 467-81-2

Lantadene A

Número de catálogo: B1674485
Número CAS: 467-81-2
Peso molecular: 552.8 g/mol
Clave InChI: KCLIRHUTOPOHKJ-LSZVMECJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rehmannic acid has been reported in Lippia turbinata, Combretum sundaicum, and other organisms with data available.
toxic principle, triterpene acid from Lantana camara;  RN given refers to (22beta-(Z))-isomer;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLIRHUTOPOHKJ-LSZVMECJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139272
Record name (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Crystals from methanol

CAS No.

467-81-2
Record name (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid
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Record name Lantadene A
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Record name (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid
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Record name LANTADENE A
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Record name LANTADENE A
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Melting Point

297 °C
Record name LANTADENE A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Isolation of Lantadene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Lantana camara, a flowering shrub known for its vibrant, multicolored blossoms, is also the natural source of a potent pentacyclic triterpenoid: Lantadene (B1181434) A. This compound has garnered significant scientific interest due to its diverse biological activities, including hepatotoxicity in livestock and potential therapeutic applications as an anticancer and antimicrobial agent. This technical guide provides an in-depth exploration of the discovery and isolation of Lantadene A, offering detailed experimental protocols, quantitative data, and a visualization of its known signaling pathways.

Discovery and Structural Elucidation

The journey to identify the toxic principle of Lantana camara began with observations of livestock poisoning. Early research in the 1940s led to the isolation of a crystalline substance from the leaves, initially named "lantanin". This was later renamed this compound to avoid confusion with an alkaloid from a different plant species. The precise chemical structure of this compound, identified as 22-β-angeloyloxy-3-oxoolean-12-en-28-oic acid, was later determined through extensive spectroscopic analysis.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Lantana camara leaves is a multi-step process involving extraction, purification, and crystallization. Several protocols have been developed, with variations in solvents and chromatographic conditions. Below are detailed methodologies for two common approaches.

Method 1: Methanol (B129727) Extraction Followed by Column Chromatography

This method is widely cited and provides a good yield of partially purified lantadenes, which are then further purified.

I. Extraction:

  • Preparation of Plant Material: Collect fresh leaves of Lantana camara, oven-dry them at approximately 55-70°C, and grind them into a fine powder (e.g., 1 mm particle size)[1][2].

  • Maceration: Macerate 100 g of the dried leaf powder with 750 mL of methanol. Agitate intermittently and allow to stand overnight[1].

  • Filtration and Repeated Extraction: Filter the methanolic extract through a double layer of muslin cloth. Repeat the extraction process on the residue two more times with fresh methanol to ensure maximum recovery of the triterpenoids[3].

  • Decolorization: Pool the methanolic extracts and decolorize by adding 20-30 g of activated charcoal. Stir or shake for about an hour[1][3].

  • Concentration: Filter the charcoal-treated extract and concentrate the filtrate under reduced pressure (in vacuo) at 60°C to obtain a crude residue[3].

II. Solvent Partitioning:

  • Extract the dried residue with chloroform (B151607) (e.g., 2 x 100 mL) to partition the less polar lantadenes into the chloroform layer[3].

  • Dry the chloroform extract in vacuo at 60°C[3].

III. Crystallization (Partial Purification):

  • Dissolve the residue from the chloroform extract in boiling methanol.

  • Allow the solution to cool and then store at 0-4°C for at least two hours to facilitate crystallization[3].

  • Collect the crystalline material, which is a mixture of lantadenes, by filtration using Whatman No. 1 filter paper[3].

IV. Column Chromatography (Purification of this compound):

  • Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in chloroform and pack it into a glass column (e.g., 2.5 cm x 25 cm)[3].

  • Sample Loading: Dissolve the partially purified lantadene crystals in a minimal amount of chloroform and apply it to the top of the silica gel column[3].

  • Elution:

    • Begin elution with 100% chloroform to remove non-polar impurities[3].

    • Subsequently, elute the column with a mixture of chloroform and methanol (99.5:0.5 v/v). This compound enriched fractions will typically elute with this solvent system[3].

  • Fraction Collection and Monitoring: Collect the eluate in small fractions (e.g., 10 mL). Monitor the fractions using thin-layer chromatography (TLC) on silica gel G plates with a solvent system of petroleum ether:ethyl acetate (B1210297):acetic acid (88:10:2 v/v/v). Visualize the spots using iodine vapor or Liebermann-Burchard reagent[3].

  • Final Crystallization: Pool the fractions containing pure this compound, remove the solvent under reduced pressure, and recrystallize the residue from boiling methanol to obtain pure this compound crystals[3].

Method 2: Ethyl Acetate Extraction and Column Chromatography

This alternative method utilizes ethyl acetate as the primary extraction solvent.

I. Extraction and Fractionation:

  • Extract dried and powdered Lantana camara leaves with methanol under reflux.

  • Concentrate the extract in vacuo. Suspend the residue in water and partition successively with ethyl acetate[4].

  • The ethyl acetate fraction, containing this compound, is then concentrated for chromatographic separation[4].

II. Column Chromatography:

  • Dissolve the dried ethyl acetate extract (e.g., 3.5 g) in acetone (B3395972) (20 mL) and adsorb it onto silica gel (15 g)[5].

  • Dry the silica gel-extract mixture and load it onto a silica gel column[5].

  • Elute the column with a gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol[5].

  • Collect and monitor fractions by TLC to identify those containing this compound[5].

  • Pool the relevant fractions and concentrate to yield purified this compound[5].

Quantitative Data and Yield

The yield of this compound can vary depending on the geographical location of the plant, the season of collection, and the extraction and purification methods employed. The following table summarizes reported yields from various studies.

Starting MaterialExtraction SolventPurification MethodYield of LantadenesPurityReference
100 g dried leavesMethanolColumn Chromatography & Crystallization215 mg of pure this compound>95% (assumed)[3]
100 g dried leavesMethanolNot specified0.53% (w/w)Not specified[1]
100 g dried leavesMethanolNot specified0.31% (w/w)Not specified[1]
100 g dried leavesMethanolNot specified0.45% (w/w)87.16%[1][6]
650 g green leaves (yielded 100 g powder)Not specifiedColumn Chromatography490.20 mg49.18% this compound[2]

Spectroscopic Data for Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
3217.7-
12122.45.29 (t)
13143.1-
2277.24.8 (dd)
28181.5-
31' (C=O)167.5-
32' (C=)127.85.95 (q, J=7.0)
33' (=C-CH₃)138.5-
34' (-CH₃)15.91.80 (s)
35' (-CH₃)20.51.90 (s)
Note: This is a partial list of key chemical shifts. Data is compiled from multiple sources and may have slight variations.[7][8][9][10]
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a protonated molecular ion [M+H]⁺ at m/z 569, which is consistent with the molecular formula C₃₅H₅₂O₆[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

  • ~3465 cm⁻¹: O-H stretching (from the carboxylic acid)

  • ~2928 cm⁻¹: C-H stretching

  • ~1710-1740 cm⁻¹: C=O stretching (ketone, carboxylic acid, and ester)

  • ~1640 cm⁻¹: C=C stretching

  • ~1455 cm⁻¹ and ~1394 cm⁻¹: C-H bending[7][11][12]

Signaling Pathways and Biological Activity

This compound is known to induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. It has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

Diagrams of Cellular Mechanisms

G cluster_0 This compound Isolation Workflow plant Lantana camara Leaves (Dried & Powdered) extraction Methanol Extraction plant->extraction filtration Filtration & Concentration extraction->filtration partition Chloroform Partitioning filtration->partition cryst1 Crystallization (Crude Lantadenes) partition->cryst1 column Silica Gel Column Chromatography cryst1->column cryst2 Final Crystallization (Pure this compound) column->cryst2

Caption: Workflow for the isolation of this compound.

G cluster_1 This compound-Induced Apoptosis Pathway LA This compound Bcl2 Bcl-2 (Anti-apoptotic) LA->Bcl2 inhibits Bax Bax (Pro-apoptotic) LA->Bax promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Inhibition of NF-κB Pathway by this compound LA This compound IKK IKK Complex LA->IKK inhibits IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (Active) IkB->NFkB NFkB_complex NF-κB/IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription

References

Lantadene A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the notorious invasive plant species Lantana camara, has garnered significant scientific attention due to its pronounced hepatotoxicity and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It consolidates quantitative physicochemical and spectroscopic data into structured tables for facile comparison and outlines detailed experimental protocols for its isolation and structural characterization. Furthermore, this guide presents a visualization of the proposed apoptotic signaling pathway modulated by this compound, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) series. Its systematic IUPAC name is (4aR,6aS,6bR,8aR,12aS,14bR)-10-(((E)-2-methylbut-2-enoyl)oxy)-2,2,6a,6b,9,9,12a-heptamethyl-3-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14b-octadecahydropicene-4a-carboxylic acid. The chemical formula is C₃₅H₅₂O₅, with a molecular weight of 552.79 g/mol .[1]

The core structure of this compound consists of five fused rings (A, B, C, D, and E). X-ray crystallography studies have elucidated the specific stereochemistry of these ring junctions: the A/B and B/C rings are trans-fused, while the D/E rings are cis-fused.[2] The angeloyloxy side chain is attached at the C-22 position and adopts a β-configuration.[2]

The absolute stereochemistry of this compound has been established, with multiple chiral centers defined within its complex structure.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₃₅H₅₂O₅[1]
Molecular Weight 552.79 g/mol [1]
CAS Number 467-81-2[1]
Appearance White crystalline solid[2]
Melting Point 284-286 °C
Spectroscopic Data

The structural elucidation of this compound heavily relies on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts (δ) in ppm, referenced to tetramethylsilane (B1202638) (TMS), typically in a CDCl₃ solvent.

Table 2.2.1.1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-125.48t3.6
H-224.88dd11.2, 4.4
H-3'6.08q7.2
H-4'1.85d7.2
H-5'1.82s-
Me-231.10s-
Me-241.08s-
Me-250.92s-
Me-260.82s-
Me-271.14s-
Me-290.95s-
Me-300.90s-

Table 2.2.1.2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-3218.1
C-12122.5
C-13143.8
C-2275.8
C-28183.2
C-1'167.8
C-2'127.9
C-3'138.5
C-4'15.8
C-5'20.5
C-2326.6
C-2421.6
C-2515.3
C-2616.9
C-2726.0
C-2933.1
C-3023.7

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2.2.2.1: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (carboxylic acid)
~2930C-H stretch (alkane)
~1735C=O stretch (ester)
~1700C=O stretch (ketone)
~1690C=O stretch (carboxylic acid)
~1640C=C stretch (alkene)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The protonated molecule [M+H]⁺ is typically observed.

Table 2.2.3.1: ESI-MS Fragmentation Data of this compound

m/zInterpretation
553.38[M+H]⁺
453.33[M+H - C₅H₈O₂]⁺ (Loss of angeloyl group)
409.34[M+H - C₅H₈O₂ - CO₂]⁺ (Further loss of CO₂)

Experimental Protocols

Isolation and Purification of this compound from Lantana camara

The following protocol outlines a general procedure for the extraction, isolation, and purification of this compound from the leaves of Lantana camara.

Isolation_Workflow start Dried and powdered L. camara leaves extraction Maceration with methanol (B129727) start->extraction filtration Filtration and concentration in vacuo extraction->filtration partition Solvent-solvent partitioning (e.g., with n-hexane and ethyl acetate) filtration->partition column_chromatography Silica (B1680970) gel column chromatography (Gradient elution: hexane-ethyl acetate) partition->column_chromatography fraction_collection Fraction collection and TLC analysis column_chromatography->fraction_collection crystallization Crystallization from methanol fraction_collection->crystallization end Pure this compound crystallization->end

Caption: Experimental workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material: Collect fresh leaves of Lantana camara, dry them in an oven at 40-50 °C, and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

  • Crystallization: Combine the fractions containing this compound, concentrate them, and crystallize the residue from methanol to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer in CDCl₃. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to confirm the overall structure.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. ESI-MS/MS is employed to study the fragmentation pattern.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, including anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the intrinsic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion LantadeneA This compound Bcl2 Bcl-2 LantadeneA->Bcl2 inhibits Bax Bax LantadeneA->Bax activates CellCycleArrest G0/G1 Cell Cycle Arrest LantadeneA->CellCycleArrest Bcl2->Bax CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

This compound induces apoptosis by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptotic cell death. Additionally, this compound has been shown to cause cell cycle arrest at the G0/G1 phase.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of this compound. The detailed experimental protocols and the visualization of its apoptotic signaling pathway offer a foundational resource for researchers engaged in the study of this potent natural product. Further investigation into the diverse biological activities and mechanisms of action of this compound and its derivatives holds significant promise for the development of new therapeutic agents.

References

Lantadene A Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the invasive plant species Lantana camara, is a molecule of significant interest due to its potent allelopathic and potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. While the complete pathway in Lantana camara is yet to be fully elucidated, this guide synthesizes current knowledge on oleanane-type triterpenoid biosynthesis from various plant species to propose a robust hypothetical pathway. Detailed experimental protocols for key enzymatic assays and analytical methods are provided to facilitate further research in this area. All quantitative data is summarized for clarity, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

This compound is a member of the oleanane (B1240867) class of pentacyclic triterpenoids. These complex natural products are synthesized via the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene (B107256). The core oleanane skeleton undergoes a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (P450s), to yield a vast diversity of structures, including this compound. This guide will delineate the proposed steps in this intricate biosynthetic process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the universal triterpenoid precursor, 2,3-oxidosqualene.

Formation of the Pentacyclic Skeleton

The initial and committing step in the biosynthesis of the oleanane scaffold is the cyclization of 2,3-oxidosqualene to β-amyrin. This complex rearrangement is catalyzed by the enzyme β-amyrin synthase , an oxidosqualene cyclase (OSC).

Oxidative Modifications of the β-Amyrin Scaffold

Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) to introduce the characteristic functional groups of this compound. These modifications are proposed to occur in a specific sequence:

  • C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized to a carboxylic acid. This is a three-step process likely catalyzed by a single multifunctional P450 enzyme from the CYP716 family . This oxidation proceeds through an alcohol intermediate (erythrodiol) and an aldehyde intermediate (oleanolic aldehyde) to yield oleanolic acid.

  • C-3 Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone. This reaction is likely catalyzed by a P450 from the CYP72A family or a dehydrogenase.

  • C-22 Hydroxylation: A hydroxyl group is introduced at the C-22 position. The specific P450 subfamily responsible for this hydroxylation in the oleanane series is not yet well-defined but is a known modification in other triterpenoids.

Esterification at C-22

The final step in the biosynthesis of this compound is the esterification of the C-22 hydroxyl group with angelic acid. This reaction is likely catalyzed by an angeloyl-CoA transferase , an enzyme belonging to the BAHD acyltransferase superfamily. Angelic acid itself is derived from the amino acid isoleucine.

Lantadene_A_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Oleanane Core Biosynthesis cluster_2 Final Product cluster_3 Acyl-CoA Donor Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (OSC) Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid C-28 Oxidase (CYP716 family) 3-Oxo-oleanolic acid 3-Oxo-oleanolic acid Oleanolic Acid->3-Oxo-oleanolic acid C-3 Oxidase (CYP72A family/Dehydrogenase) 22β-Hydroxy-3-oxo-oleanolic acid 22β-Hydroxy-3-oxo-oleanolic acid 3-Oxo-oleanolic acid->22β-Hydroxy-3-oxo-oleanolic acid C-22 Hydroxylase (P450) This compound This compound 22β-Hydroxy-3-oxo-oleanolic acid->this compound Isoleucine Isoleucine Angeloyl-CoA Angeloyl-CoA Isoleucine->Angeloyl-CoA Multi-step enzymatic conversion Angeloyl-CoA->this compound Angeloyl-CoA Transferase (BAHD)

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated by developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives) , are well-known elicitors of specialized metabolite production, including triterpenoids. It is hypothesized that the this compound biosynthetic pathway is upregulated in response to biotic or abiotic stress via a jasmonate-mediated signaling cascade. This cascade would involve the activation of specific transcription factors (e.g., from the MYC, WRKY, and AP2/ERF families) that bind to the promoter regions of the biosynthetic genes, leading to their coordinated expression.

Jasmonate_Signaling Biotic/Abiotic Stress Biotic/Abiotic Stress Jasmonate Burst Jasmonate Burst Biotic/Abiotic Stress->Jasmonate Burst JAZ Repressor Degradation JAZ Repressor Degradation Jasmonate Burst->JAZ Repressor Degradation Activation of Transcription Factors\n(e.g., MYC2) Activation of Transcription Factors (e.g., MYC2) JAZ Repressor Degradation->Activation of Transcription Factors\n(e.g., MYC2) Upregulation of Biosynthetic Genes Upregulation of Biosynthetic Genes Activation of Transcription Factors\n(e.g., MYC2)->Upregulation of Biosynthetic Genes β-Amyrin Synthase Gene β-Amyrin Synthase Gene Upregulation of Biosynthetic Genes->β-Amyrin Synthase Gene P450 Genes P450 Genes Upregulation of Biosynthetic Genes->P450 Genes Acyltransferase Gene Acyltransferase Gene Upregulation of Biosynthetic Genes->Acyltransferase Gene Increased this compound Production Increased this compound Production β-Amyrin Synthase Gene->Increased this compound Production P450 Genes->Increased this compound Production Acyltransferase Gene->Increased this compound Production

Caption: Hypothetical jasmonate signaling pathway regulating this compound biosynthesis.

Quantitative Data

Quantitative analysis of lantadenes in the leaves of Lantana camara var. aculeata has been reported. The data highlights the relative abundance of different lantadenes in young and mature leaves.

CompoundConcentration in Young Leaves (mg/100g dry wt.)Concentration in Mature Leaves (mg/100g dry wt.)
This compound491.5 ± 6.3805.9 ± 52.8
Lantadene B347.0 ± 3.0522.3 ± 37.1
Lantadene C191.3 ± 10.3424.8 ± 39.1
Lantadene D49.7 ± 5.3177.4 ± 19.0

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification of Candidate Genes from Lantana camara Transcriptome

Objective: To identify candidate genes encoding β-amyrin synthase, P450s, and acyltransferases from L. camara.

Workflow:

Experimental_Workflow A RNA Extraction from L. camara Tissues B Transcriptome Sequencing (e.g., Illumina, PacBio) A->B C De novo Transcriptome Assembly B->C D Functional Annotation of Transcripts (BLAST, InterProScan) C->D E Identification of Candidate Genes (Homology to known OSCs, P450s, BAHDs) D->E F Gene Cloning and Vector Construction E->F G Heterologous Expression and Functional Characterization F->G

Caption: Experimental workflow for gene discovery and functional characterization.

Protocol:

  • RNA Extraction: Extract total RNA from various tissues of L. camara (e.g., young leaves, mature leaves, roots, flowers) and from plants subjected to elicitor treatment (e.g., methyl jasmonate).

  • Transcriptome Sequencing: Perform deep sequencing of the extracted RNA using a platform such as Illumina for short-read sequencing or PacBio for long-read sequencing to capture full-length transcripts.

  • De novo Assembly: Assemble the sequencing reads into a reference transcriptome using software like Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt) and by identifying conserved protein domains using InterProScan.

  • Candidate Gene Identification: Search the annotated transcriptome for sequences with high homology to known β-amyrin synthases, P450s from the CYP716 and CYP72A families, and BAHD acyltransferases.

Heterologous Expression and Functional Characterization of β-Amyrin Synthase

Objective: To confirm the function of a candidate β-amyrin synthase gene from L. camara.

Protocol:

  • Cloning: Clone the full-length coding sequence of the candidate β-amyrin synthase into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae strain EGY48, which is a lanosterol (B1674476) synthase-deficient mutant) with the expression construct.

  • Expression Induction: Grow the transformed yeast in a suitable medium and induce protein expression by adding galactose.

  • Product Analysis: After induction, extract the triterpenes from the yeast cells using hexane. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.

In Vitro Assay of Cytochrome P450 Activity

Objective: To determine the catalytic activity of candidate P450s on proposed pathway intermediates.

Protocol:

  • Microsome Preparation: Express the candidate P450 and a corresponding cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells). Isolate the microsomal fraction containing the recombinant enzymes.

  • Enzyme Assay: Set up a reaction mixture containing the microsomal preparation, the triterpenoid substrate (e.g., β-amyrin, oleanolic acid), NADPH as a cofactor, and a suitable buffer.

  • Product Extraction and Analysis: After incubation, stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or oxidized derivatives.

Analytical Method for this compound and Intermediates

Objective: To quantify this compound and its precursors in plant extracts or enzymatic assays.

Protocol:

  • Extraction: Extract the compounds from the sample matrix using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%).

    • Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Develop specific MRM transitions for this compound and its precursors.

    • Quantification: Create a calibration curve using authentic standards to quantify the analytes in the samples.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific β-amyrin synthase, P450s, and acyltransferase from Lantana camara. Transcriptome analysis of different tissues and elicited plants will be a powerful tool for candidate gene discovery. Successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will not only confirm the function of the identified genes but also open up avenues for the sustainable production of this compound and novel derivatives with potentially valuable biological activities. Further investigation into the regulatory network controlling the pathway will be essential for developing strategies to enhance the production of this intriguing natural product.

Lantadene A: A Comprehensive Technical Guide to its Natural Sources and Geographical Variations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A is a pentacyclic triterpenoid (B12794562) found primarily in the leaves of the invasive plant species Lantana camara.[1][2] This compound, along with its congeners, is of significant interest to the scientific community due to its wide range of biological activities, including hepatotoxicity in livestock, as well as potential therapeutic applications such as antitumor and antimicrobial effects.[3][4][5][6] This technical guide provides an in-depth overview of the natural sources of Lantadene A, the geographical variations in its concentration, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Geographical Distribution

The primary natural source of this compound is the plant Lantana camara, a member of the Verbenaceae family.[1] Native to the American tropics, L. camara has become a highly invasive species, now naturalized in approximately 60 tropical and subtropical countries worldwide, including regions in Asia, Africa, Australia, and Oceania.[3][7][8] Its adaptability allows it to thrive in a wide variety of ecosystems.[8]

The concentration of this compound in L. camara is not uniform and exhibits significant variation depending on the plant's chemotype and geographical location.[4][9] Different varieties, often distinguished by flower color, possess different levels of lantadenes, which correlates with their toxicity to livestock.[9][10]

Geographical Variations and Chemotypes

Several studies have highlighted the influence of geographical and environmental factors on the chemical composition of L. camara. Variations in climate and altitude are considered important factors responsible for differing concentrations of lantadenes in plants from different regions.[4]

For instance, studies on Lantana camara var. Aculeata in India identified three taxa based on flower color (white-pink, yellow-pink, and yellow-red) with distinct profiles of lantadenes and other compounds.[9] The yellow-red taxon was found to have the highest concentration of this compound, B, and C and was significantly more hepatotoxic to guinea pigs than the other two taxa.[9]

Data Presentation

Table 1: Lantadene Content in Different Taxa of Lantana camara var. Aculeata

Taxon (Flower Color)Major Lantadenes PresentRelative Toxicity
I (white-pink)Very small amounts of this compound and BMildly hepatotoxic in 1 of 6 animals
II (yellow-pink)Very small amounts of this compound and BNontoxic
III (yellow-red)This compound, Lantadene B, Lantadene CSevere hepatotoxicity

Source: Adapted from Sharma et al., 1991.[9]

Table 2: Reported Yields of Lantadenes from Lantana camara Leaves

Reported Yield (%)Reference
0.45Singh et al., 2019
0.53Sharma et al., 1999
0.31Parimoo et al., 2014

Note: Variations in yield can be attributed to differences in plant material, geographical source, and extraction methodology.[4]

Experimental Protocols

Extraction of this compound from Lantana camara Leaves

This protocol is a synthesis of methodologies described in the literature.[4]

a. Plant Material Preparation:

  • Collect fresh leaves of Lantana camara.

  • Dry the leaves in a hot air oven at 55°C until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

b. Solvent Extraction:

  • Soxhlet extract the powdered leaf material with petroleum ether (60-80°C) for 24 hours to defat the sample.

  • Discard the petroleum ether extract.

  • Air-dry the defatted plant material to remove residual solvent.

  • Extract the defatted powder with methanol (B129727) or ethanol (B145695) (95%) using a Soxhlet apparatus for 48 hours.

c. Isolation of Crude Lantadenes:

  • Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator.

  • Dissolve the resulting dark, viscous mass in a minimal amount of hot methanol.

  • Allow the solution to stand at room temperature for 24-48 hours to facilitate crystallization of crude lantadenes.

  • Filter the mixture through Whatman No. 1 filter paper to collect the crystalline material.

  • Wash the crystals with cold methanol and dry.

Purification of this compound

a. Column Chromatography:

  • Subject the crude lantadene fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

  • Visualize spots by spraying with a solution of 10% sulfuric acid in methanol followed by heating at 110°C.

b. Fractional Crystallization:

  • Combine the fractions containing this compound.

  • Recrystallize the combined fractions from a suitable solvent system, such as methanol or a mixture of chloroform and methanol, to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Stationary Phase: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Detection: UV detector at 210 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Prepare a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known weight of the extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample with the standard curve to determine its concentration.

Mandatory Visualizations

Biosynthetic_Pathway cluster_enzymes Key Enzymes Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Epoxidation Pentacyclic Triterpenoid Skeleton Pentacyclic Triterpenoid Skeleton Oxidosqualene->Pentacyclic Triterpenoid Skeleton Cyclization (OSC) Lantadene_A Lantadene_A Pentacyclic Triterpenoid Skeleton->Lantadene_A Oxidation & Esterification OSC Oxidosqualene Cyclase

Caption: Proposed biosynthetic pathway of this compound from squalene.

Experimental_Workflow Start Lantana camara Leaves Drying Drying & Grinding Start->Drying Defatting Petroleum Ether Extraction Drying->Defatting Extraction Methanol/Ethanol Extraction Defatting->Extraction Crystallization Crude Lantadene Crystallization Extraction->Crystallization Purification Column Chromatography Crystallization->Purification Analysis HPLC/Spectroscopy Purification->Analysis Pure_LA Pure this compound Analysis->Pure_LA

Caption: General experimental workflow for the isolation and analysis of this compound.

Logical_Relationship Geo Geographical Location (Climate, Altitude) Chemo L. camara Chemotype (e.g., flower color) Geo->Chemo Influences LA_Content This compound Content Chemo->LA_Content Determines Toxicity Hepatotoxicity LA_Content->Toxicity Correlates with

Caption: Relationship between geography, chemotype, this compound, and toxicity.

Conclusion

This compound is a fascinating and biologically active natural product with a complex distribution pattern. Understanding the factors that influence its concentration in Lantana camara is crucial for both mitigating its toxic effects on livestock and for harnessing its potential therapeutic properties. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this potent pentacyclic triterpenoid. Further research is warranted to fully elucidate the biosynthetic pathway of lantadenes and to explore the full spectrum of their pharmacological activities.

References

The Core Hepatotoxicity Mechanism of Lantadene A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the notorious weed Lantana camara, is a significant agent of hepatotoxicity, particularly in grazing livestock.[1][2][3] Ingestion of lantana foliage can lead to severe liver damage, characterized by cholestasis, jaundice, and photosensitization, resulting in substantial economic losses in the livestock industry.[1][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying Lantadene A-induced hepatotoxicity, with a focus on the molecular and cellular events that culminate in liver injury. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in the development of potential therapeutic interventions.

The hepatotoxicity of this compound is a multi-faceted process primarily revolving around mitochondrial dysfunction, the induction of oxidative stress, and the subsequent activation of apoptotic pathways.[6] The lipophilic nature of this triterpenoid facilitates its absorption from the gastrointestinal tract and subsequent transport to the liver, the primary site of its toxic action.[6] While the precise molecular targets are still under investigation, a growing body of research points towards a cascade of events that disrupt cellular homeostasis and lead to hepatocellular damage.

Core Mechanism of Action

The primary mechanism of this compound-induced hepatotoxicity is initiated at the mitochondrial level. It's important to note that its reduced metabolite, reduced this compound (RLA), appears to be a more potent mitochondrial uncoupler.[7][8]

1. Mitochondrial Dysfunction:

This compound and its metabolites disrupt mitochondrial function through several key actions:

  • Uncoupling of Oxidative Phosphorylation: The reduced metabolite of this compound acts as a mitochondrial uncoupler, dissipating the mitochondrial membrane potential.[6][7] This uncoupling inhibits ATP synthesis and increases state-4 respiration.[7]

  • Inhibition of ATP Synthesis: The dissipation of the mitochondrial membrane potential directly impairs the function of ATP synthase, leading to a depletion of cellular ATP.[7][9] This energy crisis affects numerous ATP-dependent cellular processes, including the function of bile salt export pumps, which contributes to cholestasis.[6]

  • Increased ATPase Activity: Lantadenes have been shown to increase the ATPase activity of intact coupled mitochondria, further contributing to ATP depletion.[7]

2. Oxidative Stress:

The disruption of the mitochondrial electron transport chain by lantadenes leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms and inducing a state of oxidative stress.[6] This is evidenced by:

  • Decreased Antioxidant Enzyme Activity: Studies have shown a significant decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in the liver of animals treated with lantadenes.[10]

  • Depletion of Reduced Glutathione (GSH): GSH, a critical non-enzymatic antioxidant, is significantly depleted in the liver following lantadene exposure.[10]

  • Increased Lipid Peroxidation: The excess ROS leads to damage of cellular components, including lipids, resulting in increased lipid peroxidation in the liver tissue.[10]

3. Apoptosis and Necrosis:

The culmination of mitochondrial dysfunction and oxidative stress is the induction of programmed cell death (apoptosis) and necrosis in hepatocytes.

  • Activation of Caspases: this compound treatment can up-regulate Bax, a pro-apoptotic protein, and down-regulate the anti-apoptotic protein Bcl-2. This promotes the translocation of Bax to the mitochondria, activating the mitochondria-mediated apoptotic pathway and leading to the release of caspase-3.[11]

  • Hepatocellular Necrosis: At higher doses, this compound can cause overt hepatic necrosis, characterized by coagulative necrosis of hepatocytes, particularly in the centrilobular area.[4][12]

Data Presentation

The following tables summarize quantitative data from various in vivo studies on the hepatotoxic effects of lantadenes.

Table 1: In Vivo Hepatotoxicity of a Lantadene Mixture (Primarily A and B) in Guinea Pigs (Sub-chronic Exposure) [13]

Dosage (mg/kg bw/day)Aspartate Aminotransferase (AST) (IU/L)Alanine Aminotransferase (ALT) (IU/L)Acid Phosphatase (ACP) (IU/L)
Control 58.10 ± 7.5852.14 ± 6.6043.83 ± 14.4
6 80.15 ± 15.1455.72 ± 7.3067.05 ± 14.13
12 91.08 ± 19.0362.32 ± 6.7975.96 ± 20.77
18 100.03 ± 10.7763.88 ± 4.2890.74 ± 14.74
24 107.07 ± 8.6477.82 ± 8.65111.20 ± 15.30*

*Statistically significant increase compared to the control group.

Table 2: Effects of this compound on Serum Marker Enzymes in Acetaminophen-Induced Hepatotoxicity in Mice [14][15]

Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (B190676) (μmol/L)
Normal Control 22.25 ± 5.3859.50 ± 10.8873.00 ± 10.88-
Acetaminophen 36.33 ± 14.64151.33 ± 79.3382.67 ± 11.507.47 ± 0.76
This compound (500 mg/kg) Significantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen group
Silymarin (50 mg/kg) Significantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen groupSignificantly decreased vs. Acetaminophen group

Table 3: Effect of Sub-chronic Lantadene Administration on Oxidative Stress Markers in Guinea Pig Liver [10]

Treatment Group (mg/kg bw)Superoxide Dismutase (U/mg protein)Catalase (K/mg protein)Reduced Glutathione (nM/g of wet tissue)
Control 7.58 ± 0.27--
18 6.04 ± 0.50-24.04 ± 1.90
24 4.82 ± 0.3814.27 ± 1.6219.12 ± 1.29

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the assessment of this compound-induced hepatotoxicity.

In Vivo Hepatotoxicity Assessment in Guinea Pigs (Sub-chronic Study)[13]
  • Animal Model: Male guinea pigs are used as the experimental model.

  • Test Substance: A mixture of lantadenes, predominantly this compound and B, is isolated from Lantana camara leaves.

  • Administration: The lantadene mixture is administered orally to guinea pigs at doses of 6, 12, 18, and 24 mg/kg body weight daily for a sub-chronic period (e.g., 90 days).[10]

  • Parameters Monitored: Serum levels of key liver enzymes, including Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Acid Phosphatase (ACP), are measured to assess liver damage.[13] Histopathological examination of liver tissue is also performed.

In Vivo Hepatotoxicity Study in Sheep[12]
  • Animal Model: Sheep are utilized for this study.

  • Test Substance: Pure this compound is administered.

  • Administration: A single intravenous dose of 1-3 mg/kg of this compound is administered to induce mild hepatocellular injury. Higher doses are used to induce hepatic necrosis. Repeated low doses over several days are used to induce a cholestatic syndrome.

  • Parameters Monitored: Serum enzyme levels and bilirubin are monitored. Histopathological analysis of the liver is conducted to observe for hepatocellular injury, necrosis, and cholestasis.

Mitochondrial Bioenergetics Assay[9]
  • Mitochondria Isolation: Rat liver mitochondria are isolated by differential centrifugation.

  • Oxygen Uptake Measurement: Oxygen uptake by the isolated mitochondria is monitored with an oxygraph equipped with a Clark-type oxygen electrode.

  • Mitochondrial Membrane Potential Estimation: The cationic fluorescent probe safranine O is used to estimate the mitochondrial membrane potential.

  • ATP Level Determination: Mitochondrial ATP levels are determined using the firefly luciferin-luciferase assay system, with bioluminescence measured to quantify ATP.

Mandatory Visualization

LantadeneA_Hepatotoxicity_Pathway Signaling Pathway of this compound Hepatotoxicity LantadeneA This compound Mitochondria Mitochondria LantadeneA->Mitochondria Targets ETC Electron Transport Chain (ETC) Disruption Mitochondria->ETC MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDefense Decreased Antioxidant Defense (SOD, Catalase, GSH) OxidativeStress->AntioxidantDefense Depletes Apoptosis Apoptosis OxidativeStress->Apoptosis Induces ATP Decreased ATP Synthesis MMP->ATP HepatocellularInjury Hepatocellular Injury & Necrosis ATP->HepatocellularInjury Leads to Cholestasis Cholestasis ATP->Cholestasis Impairs Bile Salt Pumps Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Apoptosis->HepatocellularInjury Contributes to Bax Bax (pro-apoptotic) Upregulation Bax->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Downregulation Bcl2->Apoptosis Inhibits Cholestasis->HepatocellularInjury Exacerbates

Caption: Signaling pathway of this compound hepatotoxicity.

Experimental_Workflow_Hepatotoxicity Experimental Workflow for In Vivo Hepatotoxicity Assessment start Start animal_model Animal Model Selection (e.g., Guinea Pig, Sheep) start->animal_model acclimatization Acclimatization animal_model->acclimatization grouping Animal Grouping (Control & Treatment) acclimatization->grouping dosing This compound Administration (Oral or IV) grouping->dosing monitoring Clinical Observation & Sample Collection (Blood, Tissue) dosing->monitoring biochemical Biochemical Analysis (ALT, AST, Bilirubin) monitoring->biochemical histopathology Histopathological Examination of Liver Tissue monitoring->histopathology data_analysis Data Analysis & Interpretation biochemical->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Workflow for in vivo hepatotoxicity studies.

Conclusion

The hepatotoxicity of this compound is a complex process initiated by mitochondrial dysfunction, leading to oxidative stress and culminating in hepatocellular apoptosis and necrosis. This guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. Understanding these intricate pathways is crucial for the development of effective therapeutic strategies to mitigate lantana poisoning in livestock and for the broader understanding of drug-induced liver injury. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore potential hepatoprotective agents.

References

Lantadene A: A Comprehensive Technical Guide on its Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the notorious weed Lantana camara, is a compound of significant interest due to its documented toxicity in livestock and its potential pharmacological activities. This technical guide provides an in-depth overview of the toxicology and safety profile of Lantadene A, drawing from a wide range of preclinical studies. Key aspects covered include its acute and chronic toxicity, primary target organs, clinical manifestations of poisoning, and the underlying molecular mechanisms of its action. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their toxicological implications.

Introduction

This compound is a major bioactive constituent of Lantana camara, a plant known for causing hepatotoxicity, cholestasis, and photosensitization in grazing animals.[1][2][3] Despite its toxic reputation, there is growing interest in the potential therapeutic applications of this compound and its derivatives, including anticancer and anti-inflammatory properties.[4] A thorough understanding of its toxicological profile is therefore paramount for any future drug development endeavors. This guide synthesizes the current knowledge on the adverse effects of this compound, providing quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of toxicity.

Toxicokinetics and General Toxicity

This compound is absorbed from the gastrointestinal tract, with evidence suggesting that absorption can occur from the stomach, small intestine, and large intestine.[5] The toxicity of this compound can vary depending on the route of administration and the animal species.

Clinical Signs of Toxicity:

Animals exposed to toxic doses of this compound exhibit a range of clinical signs, primarily related to liver dysfunction. These include:

  • Jaundice (yellowing of the eyes and mucous membranes)[1][3]

  • Photosensitization, leading to skin inflammation and lesions on unpigmented areas[1][3]

  • Loss of appetite and weight loss[1]

  • Constipation[1]

  • Weakness and depression[3]

  • In severe cases, death can occur within a few days to weeks.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
SheepIntravenous1 - 3[1][6]
SheepOral60[1][6]

Table 2: Sub-chronic Toxicity of Lantadenes in Guinea Pigs (90-day oral administration)

Dose (mg/kg bw/day)Key FindingsReference(s)
24Significant decrease in body weight, alterations in hematology, increased liver and kidney marker enzymes, significant oxidative stress, pronounced nephrotoxicity and hepatotoxicity.[7][8]
18Dose-dependent toxicity with notable changes in biochemical and oxidative stress markers.[7][8]
12Moderate toxic effects observed.[7][8]
6Minimum alterations observed.[7][8]

Target Organ Toxicity

The primary target organs for this compound toxicity are the liver and kidneys.

Hepatotoxicity

This compound is a potent hepatotoxin, causing intrahepatic cholestasis, which is the impairment of bile flow.[2][9] This leads to the accumulation of bile acids and bilirubin (B190676) in the liver and bloodstream, resulting in jaundice.[10][11] Histopathological examination of the liver in this compound-intoxicated animals reveals:

  • Hepatocellular necrosis, particularly in the periportal areas[12]

  • Bile duct hyperplasia[13]

  • Fatty degeneration[13]

  • Portal fibrosis[13]

  • Distended bile canaliculi[13]

Nephrotoxicity

Sub-chronic exposure to this compound has been shown to induce significant nephrotoxicity.[7][8] Histopathological changes in the kidneys include:

  • Degeneration of proximal convoluted tubules[5]

  • Vacuolar degeneration of the tubular epithelium[5]

  • Formation of casts in the uriniferous tubules[5]

Molecular Mechanisms of Toxicity

The toxicity of this compound is multifactorial, involving oxidative stress and the modulation of key signaling pathways that regulate inflammation and apoptosis.

Oxidative Stress

This compound induces oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. Studies have shown that exposure to this compound leads to:

  • Increased lipid peroxidation (measured as malondialdehyde - MDA)[7]

  • Depletion of reduced glutathione (B108866) (GSH)[7]

  • Decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase[7]

Signaling Pathways

5.2.1. NF-κB Signaling Pathway

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. Evidence suggests that this compound can lead to less localization of the p65 subunit of NF-κB in the nucleus, suggesting an inhibitory effect on this pro-inflammatory pathway.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR Inflammatory_Stimuli->TNFR Binds to IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->NF_kB Releases Lantadene_A This compound Lantadene_A->NF_kB_n Inhibits Nuclear Localization DNA DNA NF_kB_n->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

5.2.2. Mitochondrial-Mediated Apoptosis Pathway

This compound is also implicated in inducing apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lantadene_A This compound Bax Bax Lantadene_A->Bax Upregulates Bcl2 Bcl-2 Lantadene_A->Bcl2 Downregulates Cytochrome_c_m Cytochrome c Bax->Cytochrome_c_m Promotes release of Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits & Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_c Cytochrome c Cytochrome_c_m->Cytochrome_c_c Translocation Cytochrome_c_c->Apaf1 Binds to

Figure 2: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of this compound.

Animal Studies

6.1.1. Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

Acute_Toxicity_Workflow cluster_protocol Acute Oral Toxicity (OECD 420) start Start acclimatization Acclimatization (e.g., 7 days) start->acclimatization fasting Fasting (e.g., overnight) acclimatization->fasting dosing Single Oral Dose (gavage) fasting->dosing observation Observation (14 days) dosing->observation necropsy Gross Necropsy & Histopathology observation->necropsy end End necropsy->end

Figure 3: Workflow for an acute oral toxicity study.
  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats or Dunkin-Hartley guinea pigs), typically females as they are often more sensitive.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions before the study begins.

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

  • Dose Administration: The test substance (this compound) is administered orally in a single dose via gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a sighting study.[14][15][16]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at least once daily for 14 days.[14]

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy. Any observed abnormalities are recorded.

6.1.2. Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

  • Test Animals: Typically rats, with at least 10 males and 10 females per dose group.[17][18]

  • Dose Groups: At least three dose levels of this compound and a control group are used.

  • Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.[18]

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food/water consumption.[17]

    • At termination: Hematology, clinical biochemistry, and urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on all organs from the control and high-dose groups, and any target organs from the other groups.[18]

Histopathology

6.2.1. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

  • Tissue Preparation: Liver and kidney tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin (B1166041) wax. Sections of 4-5 µm are cut.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.[12]

  • Staining:

    • Stain in Harris hematoxylin for 3-5 minutes to stain the nuclei blue/purple.[12]

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol to remove excess stain.

    • "Blue" in Scott's tap water substitute or running tap water.

    • Counterstain with eosin Y solution for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.[12]

  • Dehydration and Mounting: Sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium.[12]

6.2.2. Masson's Trichrome Staining for Fibrosis

  • Purpose: To differentiate collagen fibers (blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black).

  • Procedure:

    • Deparaffinize and rehydrate sections as for H&E staining.

    • Mordant in Bouin's solution (optional, but improves staining quality).

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain with Biebrich scarlet-acid fuchsin solution.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Counterstain with aniline (B41778) blue or light green solution.

    • Dehydrate, clear, and mount.

Biochemical Analysis

6.3.1. Liver Function Markers

  • Sample: Serum or plasma.

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measured using commercially available enzymatic assay kits based on spectrophotometric methods. The activity is determined by monitoring the rate of NADH oxidation at 340 nm.

  • Creatine Kinase (CK): Measured using a coupled enzyme reaction where the production of NADPH is monitored at 340 nm.

6.3.2. Oxidative Stress Markers

  • Sample: Liver tissue homogenate.

  • Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the pink-colored complex formed between MDA and TBA is measured spectrophotometrically.

  • Reduced Glutathione (GSH): Measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which is measured at 412 nm.

  • Superoxide Dismutase (SOD): Activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): Activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.

Conclusion

This compound exhibits significant dose-dependent toxicity, primarily targeting the liver and kidneys. The underlying mechanisms of its toxicity are complex, involving the induction of oxidative stress and interference with critical cellular signaling pathways, including NF-κB and mitochondrial-mediated apoptosis. While the potential therapeutic benefits of this compound are being explored, its inherent toxicity necessitates a cautious approach in any drug development program. The data and protocols presented in this guide provide a foundational resource for further research into the toxicology and pharmacology of this intriguing natural compound. Further studies are warranted to fully elucidate the intricate molecular mechanisms of this compound's action and to explore strategies to mitigate its toxicity while harnessing its potential therapeutic effects.

References

Lantadene A's role in livestock poisoning and photosensitization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Lantadene (B1181434) A: Role in Livestock Poisoning and Photosensitization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lantana camara, a widespread invasive weed, is a significant cause of livestock morbidity and mortality globally due to the presence of toxic pentacyclic triterpenoids known as lantadenes. The most potent of these is Lantadene A. Ingestion of the plant by livestock, particularly ruminants, leads to a clinical syndrome characterized by severe hepatotoxicity, intrahepatic cholestasis, and consequent secondary (hepatogenous) photosensitization. This guide provides a detailed examination of the molecular mechanisms of this compound toxicity, presents quantitative toxicological data, outlines key experimental protocols for its study, and illustrates the pathological pathways through structured diagrams.

Chemistry and Toxic Principles of Lantana camara

The primary toxins in Lantana camara are a group of pentacyclic triterpene acids called lantadenes. The major toxic compounds identified are this compound and Lantadene B.[1][2] this compound is considered the most significant hepatotoxic principle due to its relative abundance and potency.[1][3] The red-flowered variety of the plant, L. camara var. aculeata, is particularly noted for its toxicity.[4] These toxins are absorbed from the gastrointestinal tract and target the liver.[4]

Mechanism of Toxicity and Pathophysiology

The toxic action of this compound is centered on the liver, causing a condition known as intrahepatic cholestasis—the impairment of bile formation and/or flow.[1][3] This leads to a cascade of events culminating in liver failure and severe photosensitization.

Hepatotoxicity: The Primary Lesion

The primary toxic effect of this compound is direct damage to hepatocytes and bile canaliculi, the small ducts that collect bile from liver cells.[5][6][7] The mechanism involves the inhibition of key transport processes within the liver. Specifically, this compound has been shown to:

  • Inhibit Bile Acid Secretion: It directly interferes with the active transport of bile acids into the canaliculi.[8]

  • Damage Canalicular Membranes: The toxin causes injury to the bile canalicular membranes, leading to a reduction in canalicular ATPase activity and the eventual collapse of the canaliculi.[5][9]

This disruption prevents the normal flow of bile, causing its constituents, including bile salts and bilirubin, to accumulate within the hepatocytes and regurgitate into the bloodstream.[6] The retention of these cytotoxic bile acids exacerbates liver cell injury. Histopathological examination of affected livers typically reveals degeneration of periportal hepatocytes, distended bile canaliculi, bile duct hyperplasia, and portal fibrosis.[4][10]

cluster_0 Hepatocyte cluster_1 Pathological Outcome LA This compound (Absorbed from GIT) BAT Bile Acid Transporters & Canalicular ATPase LA->BAT Inhibits Mito Mitochondrial Damage LA->Mito Induces Oxidative Stress BC Bile Canaliculus BAT->BC Impairs Bile Secretion Cholestasis Intrahepatic Cholestasis BAT->Cholestasis Leads to HepatocyteInjury Hepatocellular Injury & Necrosis Mito->HepatocyteInjury Contributes to BileAccum Bile Acid Accumulation Cholestasis->BileAccum BileAccum->HepatocyteInjury Causes LiverFailure Liver Failure HepatocyteInjury->LiverFailure

Caption: Mechanism of this compound-induced hepatotoxicity.
Secondary Photosensitization: The Cutaneous Manifestation

Photosensitization is the most dramatic clinical sign of Lantana poisoning and is a direct consequence of the liver damage.[11][12] This is classified as secondary, or hepatogenous (Type III), photosensitization.[11][12][13]

The process unfolds as follows:

  • Chlorophyll (B73375) Metabolism: Phylloerythrin (B1203814), a porphyrin compound, is a normal breakdown product of chlorophyll produced by microbial fermentation in the rumen.[13][14]

  • Hepatic Excretion: Phylloerythrin is absorbed into the bloodstream and is normally efficiently removed by the liver and excreted into the bile.[11][15]

  • Impaired Excretion: The cholestatic liver injury caused by this compound severely impairs the liver's ability to excrete phylloerythrin.[9][14]

  • Systemic Accumulation: As a result, phylloerythrin accumulates to high concentrations in the blood and is deposited in tissues, particularly the skin.[15]

  • Phototoxicity: Phylloerythrin is a potent photodynamic agent. When livestock are exposed to sunlight, UV radiation activates the phylloerythrin in the skin. This activation generates reactive oxygen species that cause severe oxidative damage to skin cells, leading to inflammation, edema, necrosis, and sloughing of the skin, especially in unpigmented or sparsely haired areas.[11][12][16]

ingest 1. Ingestion of Lantana camara absorb 2. Absorption of This compound ingest->absorb liver 3. Hepatotoxicity (Intrahepatic Cholestasis) absorb->liver phyllo_block 4. Impaired Biliary Excretion of Phylloerythrin liver->phyllo_block phyllo_accum 5. Phylloerythrin Accumulates in Bloodstream phyllo_block->phyllo_accum skin_deposit 6. Deposition in Cutaneous Tissues phyllo_accum->skin_deposit reaction 7. Photodynamic Reaction (Free Radical Production) skin_deposit->reaction sun UV Light (Sunlight) sun->reaction lesions 8. Photosensitization (Skin Necrosis, Edema, Ulceration) reaction->lesions

Caption: Pathogenesis of secondary photosensitization in lantana poisoning.

Quantitative Toxicology Data

The toxicity of Lantana camara and its isolated lantadenes varies depending on the plant variety, animal species, and route of administration. Oral toxicity is significantly lower than intravenous toxicity, likely due to poor absorption from the gastrointestinal tract.[17]

SpeciesCompound/MaterialRoute of AdministrationToxic Dose / LD₅₀Reference(s)
Cattle (500 kg)Fresh L. camara LeafOral5 - 20 kg (1-4% of body weight)[18]
SheepDried L. camara Leaf PowderOral~2 g/kg (Minimum Toxic Dose)[19]
SheepThis compoundIntravenous1 - 3 mg/kg[17][20]
SheepThis compoundOral60 mg/kg (LD₅₀)[17]
Guinea PigsLantadenes (mixture)Oral (Sub-chronic, daily)6 - 24 mg/kg (Dose-dependent toxicity)[1][21]
Guinea PigsLantadenes (mixture)Oral (Sub-acute)25 mg/kg (Produced toxic effects)[17]

Key Experimental Protocols

Standardized protocols are essential for the study of this compound toxicity. The following sections detail common methodologies for extraction, quantification, and in vivo assessment.

Extraction and Isolation of Lantadenes

This protocol describes a general method for obtaining a mixture of lantadenes from Lantana camara leaves.[22][23]

  • Plant Material Preparation: Collect leaves from Lantana camara (the red-flowered variety is preferred for higher toxin yield). Oven-dry the leaves at a low temperature (40-55°C) to a constant weight and grind into a fine powder.[22][24]

  • Methanol (B129727) Extraction: Macerate the dried leaf powder with HPLC-grade methanol (e.g., 1:7.5 w/v) overnight with continuous shaking.[23]

  • Filtration and Decolorization: Filter the methanolic extract through a muslin cloth or Whatman No. 1 filter paper. Treat the filtrate with activated charcoal (e.g., 20g per 750mL extract) for 1 hour to remove pigments, then filter again.[22][23]

  • Solvent Removal: Concentrate the extract by removing the methanol under reduced pressure using a rotary evaporator.[24]

  • Liquid-Liquid Partitioning: Dissolve the dried residue in methanol and partition against chloroform (B151607) and water in a separatory funnel. The lantadenes will preferentially move into the lower chloroform layer. Collect this layer.[22]

  • Purification: Concentrate the chloroform extract and subject it to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform, then 99:1, then 95:5).[22] Monitor fractions using Thin Layer Chromatography (TLC).

  • Crystallization: Pool the fractions containing lantadenes, evaporate the solvent, and purify further by repeated crystallization from methanol.[22]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound and other lantadenes.[22][24]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like acetic acid (e.g., 80:20:0.01 v/v/v). The mobile phase must be filtered and degassed.[22]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength between 210-280 nm (a photodiode array detector is useful for method development).

  • Sample Preparation: Dissolve the purified lantadene extract or standard in the mobile phase or methanol and filter through a 0.22 µm syringe filter before injection.[24]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.

In Vivo Toxicity Assessment (Guinea Pig Model)

Guinea pigs are a suitable laboratory animal model as they exhibit clinical signs comparable to those seen in livestock.[1][4]

  • Animal Model: Use healthy adult guinea pigs, divided into control and treatment groups.

  • Dosing: Administer the isolated lantadenes (dissolved in a suitable vehicle like corn oil) or dried L. camara leaf powder orally via gavage or in gelatin capsules. Dosing can be acute (single high dose) or sub-chronic (repeated lower doses daily for up to 90 days).[1]

  • Clinical Observation: Monitor animals daily for clinical signs including lethargy, anorexia, weight loss, jaundice (yellowing of sclera), and photosensitization (if exposed to a UV source).[1]

  • Sample Collection: Collect blood samples periodically via cardiac puncture or other appropriate methods for biochemical analysis. At the end of the study, euthanize the animals and collect liver and kidney tissues for histopathology and analysis of oxidative stress markers.[1]

  • Biochemical Analysis: Analyze serum for key markers of liver injury using commercial kits.[1][25]

    • Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP).[9]

    • Bilirubin: Total and direct bilirubin.

    • Other: Total protein, creatinine.

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). For detecting fibrosis, Masson's Trichrome stain can be used.[1]

cluster_animal_study In Vivo Toxicity Study (Guinea Pig Model) cluster_analysis Data Analysis start Plant Material (L. camara leaves) extract Extraction & Purification (Methanol -> Chloroform -> Column Chrom.) start->extract quant Quantification (HPLC) extract->quant dose Oral Dosing (Acute or Sub-chronic) extract->dose observe Clinical Observation (Jaundice, Weight Loss) dose->observe sample Sample Collection (Blood & Tissues) observe->sample biochem Serum Biochemistry (ALT, AST, Bilirubin) sample->biochem histo Histopathology (H&E, Trichrome) sample->histo

References

An In-depth Technical Guide on the Pharmacokinetics, Absorption, and Metabolism of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the invasive plant species Lantana camara, is a compound of significant interest due to its pronounced biological activities, most notably its hepatotoxicity. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, absorption, and metabolism of Lantadene A. While traditional pharmacokinetic parameters in plasma are scarce due to its rapid and extensive metabolism, this document synthesizes available data on its disposition and biotransformation. Detailed experimental protocols for in vivo toxicity studies, extraction, and quantification are provided, alongside quantitative toxicological data. Furthermore, this guide illustrates the key metabolic pathways and the proposed mechanism of toxicity through structured diagrams, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Introduction

Lantana camara is a noxious weed known for causing toxicity in livestock. The primary toxic principles are pentacyclic triterpenoids, with this compound being a major component. Ingestion of Lantana camara foliage can lead to cholestasis, photosensitization, and severe liver damage in grazing animals. Despite its toxicity, this compound and other related compounds have been investigated for various pharmacological activities, including anticancer and antioxidant effects. A thorough understanding of the pharmacokinetic and metabolic fate of this compound is crucial for assessing its toxicological risk and exploring its therapeutic potential.

Pharmacokinetics and Absorption

Direct measurement of this compound in systemic circulation following oral administration has proven challenging. Studies in guinea pigs have shown that after oral dosing, this compound is not detectable in the liver, bile, gall bladder, blood, or urine.[1] This suggests either poor absorption from the gastrointestinal tract or, more likely, rapid and extensive first-pass metabolism and clearance.

Despite the lack of detectable systemic levels of the parent compound, evidence of its absorption is inferred from the observed hepatotoxicity and the detection of its metabolites in the lower gastrointestinal tract and feces.[1] It is hypothesized that after ingestion, this compound is absorbed from the gastrointestinal tract and transported to the liver via the portal vein, where it undergoes rapid biotransformation.

Quantitative Toxicological Data

While traditional pharmacokinetic data is limited, toxicological studies provide valuable insights into the potency of this compound.

ParameterAnimal ModelRoute of AdministrationDose/ConcentrationEffect
In Vivo Toxicity
Acute ToxicityGuinea pigsOral125 mg/kg body weightCaused icterus, photosensitization, hepatomegaly, and significant increases in plasma bilirubin (B190676) and acid phosphatase activity within 48 hours.[2]
Sub-acute ToxicityGuinea pigsOral25 mg/kg body weight daily for 28 daysInduced significant fibrosis and necrosis in the liver, elevated serum liver enzymes, and increased lipid peroxidation, without causing mortality.[3]
Sub-chronic ToxicityGuinea pigsOral6, 12, 18, and 24 mg/kg body weight daily for 90 daysResulted in dose-dependent toxicity, including decreased body weight, altered hematology, elevated liver and kidney markers, and histopathological changes in the liver and kidneys.[4]

Metabolism and Biotransformation

The primary metabolic fate of this compound involves biotransformation within the gastrointestinal tract, primarily mediated by the gut microbiota.

Reduction to Reduced this compound (RLA)

The most significant metabolic pathway is the reduction of the C2-C3 double bond of this compound to form Reduced this compound (RLA). This conversion is carried out by anaerobic bacteria residing in the cecum and large intestine.[1] In vitro studies have confirmed that incubation of this compound with the contents of the guinea pig cecum and large intestine under anaerobic conditions leads to the formation of RLA.[1] Conversely, incubation with liver homogenates did not produce RLA, indicating the critical role of the gut microbiota in this metabolic step.[1] RLA is considered to be a more potent hepatotoxin than its parent compound.

Isomerization to Lantadene X

Another observed biotransformation pathway involves the isomerization of this compound to its trans isomer, 22β-tigloyloxy-3-oxoolean-12-en-28-oic acid, designated as Lantadene X. This reaction is catalyzed by the soil bacterium Alcaligenes faecalis. This bacterium can utilize this compound as a sole carbon source and specifically acts on this compound but not Lantadene B.

Lantadene_A_Metabolism LA This compound RLA Reduced this compound (RLA) LA->RLA Reduction LX Lantadene X LA->LX Isomerization Bacteria Anaerobic Gut Bacteria (e.g., in Cecum) Bacteria->RLA Alcaligenes Alcaligenes faecalis Alcaligenes->LX

Biotransformation pathways of this compound.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of Lantana camara is primarily attributed to the metabolic activation of this compound to RLA. RLA acts as a potent mitochondrial uncoupler of oxidative phosphorylation. This disruption of mitochondrial bioenergetics is a key event in the cascade leading to liver injury.

The proposed mechanism involves the following steps:

  • Ingestion and Absorption: this compound is ingested and absorbed from the gastrointestinal tract.

  • Metabolic Activation: In the lower gastrointestinal tract, anaerobic bacteria reduce this compound to the more toxic metabolite, RLA.

  • Mitochondrial Dysfunction: RLA targets liver mitochondria, where it uncouples oxidative phosphorylation. This leads to a decrease in ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in state-4 respiration.

  • Cellular Injury: The disruption of mitochondrial function and energy depletion leads to hepatocyte damage, cholestasis (impaired bile flow), and subsequent liver necrosis.

Hepatotoxicity_Pathway cluster_GI Gastrointestinal Tract cluster_Liver Hepatocyte Ingestion Ingestion of this compound Biotransformation Biotransformation to RLA by Gut Microbiota Ingestion->Biotransformation Mitochondria Mitochondria Biotransformation->Mitochondria RLA enters Hepatocyte Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling RLA targets ATP_depletion Decreased ATP Synthesis Uncoupling->ATP_depletion MMP_dissipation Dissipation of Mitochondrial Membrane Potential Uncoupling->MMP_dissipation Hepatocyte_damage Hepatocyte Damage and Necrosis ATP_depletion->Hepatocyte_damage MMP_dissipation->Hepatocyte_damage Cholestasis Cholestasis Hepatocyte_damage->Cholestasis

Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Protocols

Extraction and Isolation of this compound from Lantana camara Leaves

This protocol describes a general method for the extraction and purification of this compound.

Extraction_Workflow start Collect and Dry Lantana camara Leaves powder Grind to a Fine Powder start->powder extract Macerate with Methanol (B129727) powder->extract filter Filter and Decolorize with Activated Charcoal extract->filter concentrate Concentrate Methanolic Extract in vacuo filter->concentrate partition Partition with Chloroform (B151607) and Water concentrate->partition chloroform_layer Collect Chloroform Layer partition->chloroform_layer dry Dry Chloroform Extract in vacuo chloroform_layer->dry crystallize Crystallize from Methanol dry->crystallize purify Purify by Column Chromatography (Silica Gel) crystallize->purify end Isolated this compound purify->end

Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material: Collect fresh leaves of Lantana camara. Dry them in an oven at 50-60°C and grind to a fine powder.

  • Extraction: Macerate the dried leaf powder with methanol at room temperature overnight with occasional shaking.

  • Filtration and Decolorization: Filter the methanolic extract and decolorize by treating with activated charcoal.

  • Solvent Removal and Partitioning: Remove methanol under reduced pressure. Partition the residue between chloroform and water.

  • Collection and Drying: Collect the chloroform layer and dry it completely under vacuum.

  • Crystallization: Dissolve the dried residue in a minimal amount of hot methanol and allow it to crystallize at a low temperature (e.g., 4°C).

  • Chromatographic Purification: Further purify the crystals by column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Characterization: Confirm the identity and purity of this compound using analytical techniques such as HPLC, UPLC-MS, and NMR.

In Vivo Sub-chronic Toxicity Study in Guinea Pigs

This protocol outlines a representative experimental design for assessing the sub-chronic toxicity of this compound.

Animals: Male or female guinea pigs, acclimated for at least one week before the experiment.

Experimental Groups:

  • Group 1: Control (vehicle only)

  • Group 2: this compound (e.g., 6 mg/kg body weight)

  • Group 3: this compound (e.g., 12 mg/kg body weight)

  • Group 4: this compound (e.g., 18 mg/kg body weight)

  • Group 5: this compound (e.g., 24 mg/kg body weight)

Dosing: Administer this compound orally, once daily, for 90 days.

Parameters to Monitor:

  • Daily: Clinical signs of toxicity (e.g., changes in behavior, appetite, fecal output).

  • Weekly: Body weight.

  • At the end of the study (Day 91):

    • Hematology: Collect blood for complete blood count (CBC).

    • Serum Biochemistry: Analyze serum for liver function markers (e.g., ALT, AST, ALP, bilirubin) and kidney function markers (e.g., creatinine, BUN).

    • Histopathology: Euthanize the animals and collect liver and kidney tissues for histopathological examination.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices.

Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

Sample Preparation (Plasma):

  • Protein Precipitation: Add acetonitrile to the plasma sample (e.g., 1:3 v/v) to precipitate proteins.

  • Centrifugation: Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Conclusion

The pharmacokinetics of this compound are characterized by extensive and rapid metabolism, primarily by the gut microbiota, which leads to the formation of the more potent hepatotoxin, Reduced this compound. The lack of detectable levels of the parent compound in systemic circulation highlights the importance of understanding its metabolic pathways to fully assess its toxicity. The proposed mechanism of hepatotoxicity centers on the uncoupling of mitochondrial oxidative phosphorylation by RLA, leading to cellular energy depletion and liver damage. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the toxicology and potential therapeutic applications of this complex natural product. Future studies should focus on developing sensitive analytical methods to detect and quantify this compound and its metabolites in biological fluids to better elucidate its absorption, distribution, and excretion profiles.

References

Lantadene A Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) isolated from the leaves of Lantana camara, has garnered significant scientific interest due to its diverse biological activities, including antitumor and potential hepatoprotective effects.[1][2] The core structure of Lantadene A, 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid, presents a versatile scaffold for chemical modifications aimed at enhancing its therapeutic properties while mitigating potential toxicity.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to inform future drug discovery and development efforts in this area.

Quantitative Structure-Activity Relationship Data

The cytotoxic activity of this compound and its synthetic analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the available quantitative data, highlighting the impact of specific structural modifications on cytotoxic efficacy.

Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 ValueCitation
This compoundFour human cancer cell linesNot specified~20-29 µM[1][3]
This compoundLNCaP (Prostate Cancer)MTT208.4 µg/mL[4]
This compoundVero (Normal Kidney Epithelial)MTT319.37 ± 99.80 µg/mL[4]
This compound DerivativesFour human cancer cell linesNot specified~20-29 µM[5]
This compound, B, and C (mixture)MCF-7 (Breast Cancer)MTT4.7 - 44.7 µM[4]
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid (Lantadene derivative)A375 (Melanoma)MTT3.027 µM[4][5]
Lantadene BMCF-7 (Breast Cancer)MTT112.2 µg/mL[4]

Table 2: Antioxidant Activity of this compound

AssayIC50 ValueStandardStandard IC50Citation
DPPH Radical Scavenging6.574 mg/mLBHT0.0270 mg/mL[2][6]
Superoxide Anion Scavenging2.506 mg/mLAscorbic Acid1.025 mg/mL[2]
Nitric Oxide Scavenging98.00 µg/mLBHT75.00 µg/mL[2][6]
Ferrous Ion Chelating0.470 mg/mLEDTA0.001 mg/mL[2]

Experimental Protocols

The evaluation of the biological activity of this compound and its derivatives relies on a variety of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the SAR studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[5][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its derivatives) and incubated for a specified period, typically ranging from 24 to 72 hours.[4][5]

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Following incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[4][5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength, typically around 570 nm, using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.[4][5]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around its predetermined IC50 value for 24 hours.[8]

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[8]

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to investigate the effect of a compound on cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration (e.g., 24 hours) and then harvested.[8]

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.[8]

  • Staining: The fixed cells are washed and then resuspended in a PI staining solution containing RNase A to degrade RNA and prevent non-specific staining.[8]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in this compound research is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound and its derivatives using the MTT assay.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway of this compound LantadeneA This compound Mitochondrion Mitochondrion LantadeneA->Mitochondrion induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The proposed intrinsic mitochondrial pathway for apoptosis induced by this compound in cancer cells.

Discussion of Structure-Activity Relationships

The preliminary data suggests that modifications to the this compound scaffold can significantly influence its cytotoxic activity. Key observations include:

  • The Angeloyloxy Group at C-22: This group appears to be important for activity, as many active derivatives retain a similar ester functionality at this position.[3]

  • The Carboxylic Acid at C-28: Methylation of this group has been suggested to increase lipophilicity, potentially leading to better bioavailability and enhanced anticancer activity.[1]

  • Modifications at Ring A: The introduction of arylidene groups at the C-2 position has been explored, with some analogs showing enhanced inhibitory activity compared to the parent compounds, this compound and B.[1]

  • Saturation of the Side Chain: A comparison with Lantadene C, which has a saturated side chain, suggests that the double bond in the angeloyloxy group of this compound may be a key determinant of its biological activity profile.[9][10]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The existing SAR data, while still in its early stages, provides a valuable foundation for the rational design of more potent and selective analogs. Future research should focus on a more systematic exploration of modifications at various positions of the pentacyclic triterpenoid core to build a comprehensive SAR model. Additionally, further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be critical for advancing their development towards clinical applications. The use of in vivo models will also be essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead candidates.

References

A Comparative Analysis of Lantadene A and Lantadene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lantadene (B1181434) A and Lantadene B are closely related pentacyclic triterpenoids and the principal toxic constituents of the invasive plant species Lantana camara.[1][2] Their presence is linked to widespread livestock poisoning, characterized primarily by hepatotoxicity and photosensitization.[3] Despite their structural similarities, subtle differences may influence their biological activity and toxic profiles. This technical guide provides an in-depth comparative analysis of Lantadene A and Lantadene B, consolidating data on their physicochemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for their extraction, quantification, and toxicological assessment are provided, alongside graphical representations of key experimental workflows and signaling pathways to support further research and drug development efforts.

Physicochemical Properties

This compound and Lantadene B are isomers, sharing the same molecular formula and molar mass but differing in the structure of the ester side chain.[1][3] This minor structural variance results in slightly different physical properties, such as melting point.[3] Both are the most abundant lantadenes found in Lantana camara leaves.[3]

PropertyThis compoundLantadene BReference
Chemical Formula C₃₅H₅₂O₅C₃₅H₅₂O₅[3][4][5]
Molar Mass 552.80 g/mol 552.80 g/mol [3]
IUPAC Name (4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(3-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid[4][5]
Melting Point 297 °C302 °C[3]
Appearance White, fluffy, rod-shaped crystals (Form I); Irregular, shining, polyhedral particles (Form II)Crystals from ethanol[4][5]

Comparative Biological Activity and Toxicity

This compound and B are recognized as the primary toxins responsible for Lantana camara poisoning in livestock.[2] this compound is often cited as being responsible for the majority of the plant's toxic effects.[1] Their toxicity manifests as cholestasis (impaired bile flow), liver damage, and photosensitization.[6]

In Vivo Toxicity

Toxicity studies in animal models are crucial for understanding the pathological effects of lantadenes. Guinea pigs are a preferred model as they exhibit symptoms comparable to those seen in livestock.[6]

ParameterAnimal ModelAdministrationDoseResultReference
LD₅₀ (Oral) SheepOral60 mg/kg-[1][3]
LD₅₀ (IV) SheepIntravenous1-3 mg/kg-[1][3]
Sub-chronic Toxicity Guinea PigsOral (daily, 90 days)6-24 mg/kg/day (this compound & B mixture)Dose-dependent increase in serum ALT, AST, and ACP; significant liver and kidney damage.[6][7]

The following table summarizes the dose-dependent effects of a this compound and B mixture on key liver enzymes in guinea pigs after 90 days of oral administration.[8]

Dosage (mg/kg bw/day)Aspartate Aminotransferase (AST) (IU/L)Alanine Aminotransferase (ALT) (IU/L)Acid Phosphatase (ACP) (IU/L)
Control 58.10 ± 7.5852.14 ± 6.6043.83 ± 14.4
6 80.15 ± 15.1455.72 ± 7.3067.05 ± 14.13
12 91.08 ± 19.0362.32 ± 6.7975.96 ± 20.77
18 100.03 ± 10.7763.88 ± 4.2890.74 ± 14.74
24 107.07 ± 8.6477.82 ± 8.65111.20 ± 15.30
Data represents a mixture of lantadenes, predominantly A and B.[8] Values are Mean ± SE. Statistically significant increase (p < 0.05) compared to control.
In Vitro Activities

Beyond toxicity, lantadenes exhibit a range of biological activities, including antioxidant, antifungal, and allelopathic effects.

ActivityAssayCompoundIC₅₀ / MICReference
Antioxidant DPPH Radical ScavengingThis compound6.574 mg/mL[9]
Antioxidant Nitric Oxide ScavengingThis compound98.00 µg/mL[9]
Antioxidant Superoxide ScavengingThis compound2.506 mg/mL[9]
Antioxidant Ferrous Ion ChelatingThis compound0.470 mg/mL[9]
Antifungal Microbroth DilutionThis compound≤ 0.63 mg/mL (against various Fusarium spp.)[10]
Cytotoxicity MTT AssayThis compound84.2 µg/mL (Raw 264.7 cells)[10]
Allelopathy Growth InhibitionThis compound> 13.7 mg/L (on Eichhornia crassipes)[1]
Allelopathy Growth InhibitionLantadene B> 13.7 mg/L (on Eichhornia crassipes)[1]

Mechanism of Action

The precise molecular mechanism of lantadene toxicity is not fully elucidated, but several pathways have been proposed.[3] The primary mechanism is believed to involve the disruption of liver function, specifically bile secretion.[3][4]

  • Hepatotoxicity: Lantadenes are thought to inhibit the Na+/K+-ATPase pump in the cell membranes of biliary epithelial cells.[3] this compound specifically has been reported to block the active secretion of bile acids into the bile canaliculi.[4]

  • Mitochondrial Dysfunction: The reduced metabolite of this compound (RLA), formed via biotransformation, acts as a potent mitochondrial uncoupler, dissipating membrane potential and depleting ATP.[4][11] This action likely contributes significantly to the observed hepatotoxicity.[11]

  • Inflammatory Signaling: Both this compound and B have been shown to be strong inhibitors of TNF-α-induced activation of the transcription factor NF-κB, which is a key regulator of inflammatory responses.[12]

  • Apoptosis: For this compound, a proposed apoptotic mechanism involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the mitochondria-mediated caspase cascade.[9]

Proposed_Apoptotic_Pathway LA This compound Bax Bax (pro-apoptotic) upregulation LA->Bax induces Bcl2 Bcl-2 (anti-apoptotic) downregulation LA->Bcl2 inhibits Mito Mitochondrial Membrane Bax->Mito promotes permeabilization Bcl2->Mito inhibits CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondria-mediated apoptotic pathway induced by this compound.

NFkB_Inhibition TNF TNF-α Receptor TNF Receptor TNF->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_complex p50/p65 (NF-κB) IKK->NFkB_complex releases IkB->NFkB_complex inhibits Nucleus Nucleus NFkB_complex->Nucleus translocates Lantadene This compound / B Lantadene->IKK inhibits Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates

Caption: Inhibition of the TNF-α induced NF-κB signaling pathway by Lantadenes.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the isolation, quantification, and toxicological evaluation of lantadenes.

Protocol 1: Extraction and Isolation of Lantadenes

This protocol describes a common method for extracting a mixture of lantadenes from Lantana camara leaves.[6][13]

  • Collection and Preparation: Collect fresh leaves of Lantana camara (the red flower variety, var. aculeata, is noted for high lantadene content).[6] Oven-dry the leaves at 55-70°C and grind them into a fine powder (~1 mm particle size).[6][13]

  • Methanol (B129727) Extraction: Macerate the dried leaf powder in methanol (e.g., 100g powder in 500 mL methanol) and shake overnight at room temperature.[13]

  • Filtration and Concentration: Filter the extract through a muslin cloth or filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.[13]

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a chloroform (B151607)/water mixture (1:1 v/v) in a separatory funnel and shake vigorously. Allow the layers to separate.[14]

  • Fraction Collection: Collect the lower chloroform layer, which contains the less polar triterpenoids, including this compound and B. Repeat the chloroform extraction on the aqueous layer to maximize yield. Pool the chloroform fractions.

  • Column Chromatography: Concentrate the pooled chloroform extract and load it onto a silica (B1680970) gel column (60-120 mesh). Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform, followed by increasing concentrations of methanol (e.g., 99:1, 95:5 v/v).[14]

  • Purification: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC). Pool the fractions containing the compounds of interest. Remove the solvent in vacuo and further purify the lantadene mixture by repeated crystallization from methanol.[13][14]

Protocol 2: Quantification by HPLC

This protocol provides a standard method for quantifying this compound and B.[6][14]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and acetic acid (e.g., 80:20:0.01 v/v/v). The mobile phase must be filtered (0.22 µm filter) and degassed.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[6][14]

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare stock solutions of purified this compound and Lantadene B standards in HPLC-grade methanol. Create a series of working standards by serial dilution to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified lantadene extract from Protocol 1 in HPLC-grade methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard solutions followed by the sample solutions. Identify the peaks for this compound and B based on the retention times of the standards. Quantify the amount of each lantadene in the sample by comparing the peak areas to the standard calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & In Vivo Study Leaves Lantana camara Leaves DryGrind Drying & Grinding Leaves->DryGrind Extraction Methanol Extraction DryGrind->Extraction Partition Liquid-Liquid Partitioning (Chloroform/Water) Extraction->Partition Column Silica Gel Column Chromatography Partition->Column Crystallization Fractional Crystallization Column->Crystallization Purified Purified Lantadenes (A & B) Crystallization->Purified HPLC HPLC Quantification Purified->HPLC Dosing Animal Dosing (e.g., Guinea Pigs) Purified->Dosing Monitoring Clinical Monitoring & Weight Tracking Dosing->Monitoring Collection Sample Collection (Blood, Tissues) Monitoring->Collection Biochem Biochemical Analysis (ALT, AST, etc.) Collection->Biochem Histo Histopathology Collection->Histo

Caption: General experimental workflow for lantadene toxicity studies.
Protocol 3: Sub-chronic In Vivo Toxicity Assessment

This protocol is based on a 90-day study in guinea pigs.[6][15]

  • Animal Model: Use healthy male and female guinea pigs, acclimatized for at least 7 days before the experiment. Provide ad libitum access to a standard diet (supplemented with Vitamin C) and clean water.[6]

  • Grouping and Dosing: Divide animals into multiple groups (e.g., five groups, n=8 per group).[6]

    • Control Group: Receives vehicle only (e.g., gelatin capsules).

    • Treatment Groups: Receive graded doses of the isolated lantadene mixture (e.g., 6, 12, 18, and 24 mg/kg body weight) administered orally via gelatin capsules, once daily for 90 days.[6][7]

  • Monitoring:

    • Record the body weight of each animal weekly.[15]

    • Perform daily clinical observations for signs of toxicity, including loss of appetite, constipation, jaundice (yellowing of mucous membranes), and photosensitization.[3]

  • Sample Collection (Day 90):

    • At the end of the study period, collect blood from anesthetized animals via cardiac puncture for hematological and serum biochemical analysis.[15]

    • Euthanize the animals and perform a full necropsy. Collect key organs, particularly the liver and kidneys.

  • Analysis:

    • Serum Biochemistry: Analyze serum for markers of liver damage (e.g., ALT, AST, ACP, total bilirubin).[6]

    • Histopathology: Fix a portion of the liver and kidney tissues in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of cellular damage.[6]

Conclusion

This compound and Lantadene B are structurally similar pentacyclic triterpenoids that are the primary mediators of Lantana camara toxicity. While this compound is often considered the more toxic of the two, both contribute to the plant's deleterious effects on livestock. Their shared mechanism appears to center on hepatotoxicity via disruption of mitochondrial function and bile acid transport, although they also display a range of other biological activities, including anti-inflammatory and antioxidant properties, that warrant further investigation. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to further elucidate their mechanisms of action, explore their potential therapeutic applications, or develop mitigation strategies for livestock poisoning.

References

solubility and stability of Lantadene A in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara, is a compound of significant interest due to its potential pharmacological activities and noted hepatotoxicity.[1] A thorough understanding of its physicochemical properties, particularly its solubility in various solvents and its stability under different environmental conditions, is crucial for its extraction, purification, formulation, and the overall development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the known solubility characteristics and stability considerations for this compound. While specific quantitative solubility and stability data are not extensively available in the public domain, this guide furnishes detailed experimental protocols for the determination of these essential parameters, drawing from established methodologies for similar natural products.

Solubility of this compound

The solubility of this compound is a critical factor in its extraction from plant materials and its formulation for biological assays. Based on a review of the existing literature, this compound is a crystalline substance that is sparingly soluble in polar solvents and more soluble in organic solvents.[2]

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from various extraction and analytical studies. The solvents listed below have been successfully used to dissolve and extract this compound, indicating at least a moderate degree of solubility.

Solvent ClassSolventApplicationReference
Alcohols Methanol (B129727)Extraction, Crystallization, Preparation of standard solutions[3][4]
EthanolExtraction
Chlorinated Solvents ChloroformExtraction, Column Chromatography[3]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Preparation of solutions for biological assays[3]
Ketones AcetoneDissolution of extracts[5]

One study has noted the preparation of a 2 mg/5 ml (0.4 mg/mL) solution of this compound in methanol for HPLC analysis, confirming its solubility to at least this concentration in this solvent.[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following method can be adapted to determine the solubility of this compound in a range of solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • Purified this compound

  • Selected solvents (e.g., methanol, ethanol, DMSO, acetone, water, phosphate-buffered saline at various pH values)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in each solvent based on the concentration determined from the calibration curve and the dilution factor.

Data Presentation: The results should be presented in a clear tabular format, expressing solubility in units such as mg/mL or g/L at the specified temperature.

Stability of this compound

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and its behavior in different formulations. Currently, there is a lack of published data on the stability of this compound under various stress conditions such as pH, temperature, and light. Therefore, it is essential for researchers to perform stability studies to understand its degradation profile.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial step in the development of a stability-indicating analytical method and for understanding the degradation pathways of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to induce degradation.

Recommended Stress Conditions (as per ICH Guidelines):

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound at various temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.

  • Photostability: Exposing the solid compound and solutions to light sources as specified in ICH Q1B guidelines.

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • Purified this compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-MS or LC-MS/MS system for analysis and identification of degradation products

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol or a co-solvent system).

    • For solid-state studies, use the purified solid compound.

  • Application of Stress Conditions:

    • Hydrolysis: Treat the this compound solution with acidic and basic solutions at different temperatures and for various time points. Neutralize the samples before analysis.

    • Oxidation: Add hydrogen peroxide to the this compound solution and incubate for a defined period.

    • Thermal Stress: Store the solid this compound at elevated temperatures, with and without controlled humidity.

    • Photostability: Expose the solid and dissolved this compound to a specified light intensity for a set duration.

  • Analysis:

    • At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Use a mass spectrometer coupled with the HPLC to obtain mass data on the degradation products to aid in their structural elucidation.

Data Presentation: The results should be summarized in a table showing the percentage of degradation of this compound under each stress condition and the retention times and relative peak areas of the major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sampling1 Centrifuge to pellet solid prep2->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Dilute aliquot sampling2->sampling3 analysis1 HPLC analysis sampling3->analysis1 analysis2 Calculate solubility from calibration curve analysis1->analysis2

Caption: Workflow for determining the solubility of this compound.

General Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Purified this compound (Solid and Solution) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms end Degradation Profile and Pathway Elucidation lcms->end

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains limited, the provided experimental protocols offer a clear path for researchers to determine these crucial parameters. A systematic approach to characterizing the solubility and stability of this compound will undoubtedly facilitate its further investigation and potential development as a pharmacologically active agent. It is recommended that future research in this area focuses on generating and publishing this fundamental data to create a more complete physicochemical profile of this important natural product.

References

A Technical Guide to the Physical and Chemical Properties of Pure Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lantadene (B1181434) A is a naturally occurring pentacyclic triterpenoid (B12794562) and a major bioactive constituent isolated from the leaves of the Lantana camara plant.[1][2] Belonging to the oleanane (B1240867) series of triterpenoids, this compound has garnered significant scientific interest due to its pronounced biological activities, including hepatotoxicity in livestock, as well as potential antitumor, antimicrobial, and antioxidant properties.[1][3][4] The structural and chemical properties of Lantadene A are pivotal to its biological function and are a key area of study for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its isolation and analysis, and insights into its mechanisms of action.

Chemical Identity and Structure

This compound, also known as Rehmannic acid, is structurally defined as 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid.[2][3] Its structure was definitively determined by Nobel laureate Sir Derek Barton.[1] The core of the molecule is a pentacyclic oleanane backbone featuring a ketone group at the C-3 position, a carboxylic acid at C-28, and a characteristic double bond between C-12 and C-13.[5] An angeloyl ester group is attached at the C-22β position.

X-ray crystallography studies have revealed that the A/B and B/C rings are trans-fused, while the D/E rings are cis-fused.[6][7] this compound can exist in at least two polymorphic forms (I and II), which exhibit different crystal shapes and melting behaviors.[3][6] Form I consists of white, rod-shaped crystals, while Form II particles are irregular and polyhedral.[6] This polymorphism is significant as studies suggest Form I is non-toxic to guinea pigs, whereas Form II induces toxicity.[3][6]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid[3]
Synonyms Rehmannic acid, 22-beta-Angeloyloxyoleanolic acid[3][8]
CAS Number 467-81-2[1][3]
Chemical Class Pentacyclic Triterpenoid (Oleanane type)[1][2]
SMILES C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C[3][9]
InChI Key KCLIRHUTOPOHKJ-LSZVMECJSA-N[3][9]

Physical and Chemical Properties

The physicochemical properties of this compound are summarized below. The compound is typically isolated as a crystalline solid from solvents like methanol (B129727).[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₅H₅₂O₅[1][3][9][10][11]
Molecular Weight 552.8 g/mol [1][3][11]
Exact Mass 552.3815 Da[10]
Melting Point 297 °C (Form I)[1][3]
Appearance White, fluffy, rod-shaped crystals (Form I); Irregular, shining, polyhedral particles (Form II)[3][6]
Solubility Soluble in methanol and chloroform[2][12]

Table 3: Spectroscopic Data for this compound Note: Some spectral data has been reported from fractions containing this compound and may not represent the absolutely pure compound.

Spectroscopic TechniqueObserved FeaturesSource(s)
UV-Vis Maximum absorption (λmax) at 448 nm (in methanol and ethanol)[13]
Infrared (IR) Characteristic peaks at 3465 cm⁻¹ (-OH), 3076.5 cm⁻¹ (cyclic C-H), 2925 cm⁻¹ (aliphatic C-H) have been noted in qualitative triterpenoid analysis.[14]
Mass Spectrometry (MS) The exact mass is 552.3815 Da.[10]
NMR Spectroscopy ¹H-NMR and ¹³C-NMR data have been used to confirm the structure in comparison with published data.[13]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for extracting this compound from Lantana camara leaves.[2][12] The general workflow involves solvent extraction, purification via chromatography, and final crystallization.

G cluster_prep Plant Material Preparation cluster_extract Extraction & Initial Cleanup cluster_purify Purification Leaves Lantana camara Leaves Powder Dried Leaf Powder Leaves->Powder Drying (55-70°C) & Grinding Methanol Methanol Extraction Powder->Methanol Charcoal Charcoal Decolorization Methanol->Charcoal Chloroform Chloroform Partitioning Charcoal->Chloroform Column Silica Gel Column Chromatography Chloroform->Column Fractions This compound Enriched Fractions Column->Fractions Crystallization Fractional Crystallization (Methanol) Fractions->Crystallization PureLA Pure this compound Crystallization->PureLA G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extract Plant Extract FilteredSample Filtered Sample (0.22 µm) Extract->FilteredSample Standard This compound Standard CalCurve Calibration Standards Standard->CalCurve HPLC HPLC System (Pump, Injector, C18 Column, UV/PDA Detector) FilteredSample->HPLC Inject CalCurve->HPLC Inject Chromatogram Generate Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantify Quantify this compound in Sample Calibration->Quantify G LA This compound Bcl2 Bcl-2 (Anti-apoptotic) LA->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) LA->Bax Up-regulates Bcl2->Bax Mito Mitochondrion Bax->Mito Translocates to MMP Decrease in Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome C Release MMP->CytC Casp Caspase Activation (e.g., Caspase-3) CytC->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

References

Methodological & Application

Application Note: Quantification of Lantadene A in Lantana camara Leaf Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana camara, a widespread perennial shrub, is known for its toxicity to livestock due to the presence of pentacyclic triterpenoids, primarily Lantadene A and Lantadene B.[1] this compound is a major bioactive constituent and is often implicated in the hepatotoxicity associated with the plant.[2] Accurate quantification of this compound in Lantana camara extracts is crucial for toxicological assessments, phytochemical studies, and the development of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the separation and quantification of such phytocompounds.[3] This document provides a detailed protocol for the extraction and quantification of this compound from Lantana camara leaves using a validated HPLC-UV method.

Experimental Protocols

Protocol 1: Extraction of this compound from Lantana camara Leaves

This protocol outlines the procedure for the extraction of this compound from dried leaf material.

Materials and Reagents:

  • Dried leaves of Lantana camara

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (Analytical grade)

  • Ethyl acetate (B1210297) (Analytical grade)

  • Chloroform (Analytical grade)

  • Water (HPLC grade)

  • Grinder or mortar and pestle

  • Shaker or sonicator

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

Procedure:

  • Drying and Grinding: Air-dry or oven-dry the fresh leaves of Lantana camara at a low temperature (40-50°C) to a constant weight. Grind the dried leaves into a fine powder using a grinder or mortar and pestle.[4]

  • Methanol Extraction: Macerate a known quantity (e.g., 100 g) of the powdered leaf material in methanol (e.g., 500 mL) for 48 hours at room temperature with periodic shaking or sonication.[4]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude methanolic extract.[4]

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and then ethyl acetate. The ethyl acetate fraction will be enriched with triterpenoids, including this compound.[4]

  • Purification by Column Chromatography (Optional): For a higher purity extract, the dried ethyl acetate fraction can be subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.[5]

Protocol 2: Quantification of this compound by HPLC-UV

This protocol details the chromatographic conditions for the quantification of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
HPLC Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (80:20 v/v)[4]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Detection Wavelength 210 nm[4]
Column Temperature 25°C[4]

Note: An alternative mobile phase of Methanol: Acetonitrile: Water: Acetic Acid (68:20:12:0.01, v/v/v/v) has also been reported.[3] The UV absorbance maximum for this compound has been reported at 192 nm in some studies, which may also be considered for detection.[6]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in a known volume of methanol, and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation

For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of this compound that can be reliably detected and quantified, respectively.

  • Accuracy: The accuracy of the method should be determined by performing recovery studies. Expected recovery is typically within 98-102%.[3]

  • Precision: The precision of the method should be evaluated by determining the intra-day and inter-day precision, expressed as the relative standard deviation (%RSD), which should be less than 2%.[3]

  • Specificity: The ability of the method to exclusively measure this compound in the presence of other components in the extract should be demonstrated.

Data Presentation

The quantitative results of the HPLC analysis should be summarized in a clear and structured table.

Table 1: HPLC Method Parameters and Validation Summary for this compound Quantification

ParameterRecommended Value / Range
Analyte This compound
Matrix Lantana camara Leaf Extract
HPLC Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Linearity (r²) ≥ 0.999 (Requires experimental validation)
LOD (µg/mL) Requires experimental validation
LOQ (µg/mL) Requires experimental validation
Accuracy (% Recovery) 98-102% (Requires experimental validation)
Precision (% RSD) < 2% (Requires experimental validation)

Mandatory Visualization

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC-UV Analysis cluster_data Data Analysis plant_material Lantana camara Leaves drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) concentration->partitioning final_prep Final Sample Preparation (0.22 µm Filtration) partitioning->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

validation_pathway method_dev HPLC Method Development validation_params Validation Parameters (ICH Guidelines) method_dev->validation_params linearity Linearity & Range validation_params->linearity lod_loq LOD & LOQ validation_params->lod_loq accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision specificity Specificity validation_params->specificity decision Validation Parameters Met? linearity->decision lod_loq->decision accuracy->decision precision->decision specificity->decision validated_method Validated Method for Routine Use decision->validated_method Yes optimization Method Optimization Required decision->optimization No

Caption: Logical workflow for HPLC method validation.

References

Application Notes and Protocols for In Vitro Assessment of Lantadene A's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, has garnered significant interest for its potential as an anticancer agent.[1][2] Evaluating the cytotoxic properties of this compound is a critical first step in the drug development process. These application notes provide a comprehensive guide for researchers to develop and perform in vitro assays to characterize the cytotoxic and apoptotic effects of this compound on various cancer cell lines. The protocols detailed herein are foundational for screening, mechanism of action studies, and preliminary toxicological assessments.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound and its derivatives vary across different cancer cell lines and exposure times.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

Compound Cell Line Cancer Type Assay Incubation Time IC50 Value Reference
This compound HL-60 Human Leukemia MTT 48h 19.8 ± 0.10 µg/mL [3][4]
This compound LNCaP Human Prostate Cancer MTT - 208.4 µg/mL (~435 µM) [5][6]
This compound Raw 264.7 Murine Macrophage MTT 24h 84.2 µg/mL [7]
This compound Congeners Various Human Cancer Cytotoxicity - ~20-29 µM [8]
Lantadene Derivatives A375 Human Skin Cancer Cytotoxicity - 3.027 µM [1]

| this compound, B, C | KB, HCT-116, MCF-7, L1210 | Oral, Colon, Breast, Leukemia | Cytotoxicity | - | 4.7 - 44.7 µM |[9] |

Note: IC50 values may vary based on experimental conditions, including cell density and passage number.

Experimental Protocols

A multi-parametric approach is recommended for a thorough assessment of this compound's cytotoxic profile.[10] The following protocols describe key assays for measuring cell viability, membrane integrity, and apoptosis.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure (for Adherent Cells):

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate overnight (or for 6-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).[7][10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with compromised plasma membranes, a marker of necrosis or late-stage apoptosis.[10]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:

    • Spontaneous LDH release (vehicle control)

    • Maximum LDH release (add lysis buffer 45 minutes before the end of incubation)

    • Compound-treated LDH release

  • Incubation: Incubate the plate for the desired exposure time.[10]

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture as per the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects phosphatidylserine (B164497) (PS) externalization, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.

Materials:

  • 6-well plates or T-25 flasks

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC and Propidium Iodide (PI)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization or gentle scraping.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the kit's protocol.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Studies suggest that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[3][5] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3][13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[5]

G cluster_stress cluster_regulation cluster_mito cluster_caspase cluster_outcome LantadeneA This compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) LantadeneA->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulated) LantadeneA->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

General Experimental Workflow

The logical progression from initial cell culture to comprehensive data analysis is crucial for obtaining reliable and reproducible results.

G cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis Start 1. Cell Culture (Select & Maintain Cell Line) Seeding 2. Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment 3. This compound Treatment (Dose-response & Time-course) Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT LDH Cytotoxicity (LDH Assay) Treatment->LDH Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Reader Spectrophotometry (Plate Reader) MTT->Reader LDH->Reader Flow Flow Cytometry Apoptosis->Flow IC50 IC50 Calculation & Statistical Analysis Reader->IC50 Flow->IC50

Caption: General workflow for assessing this compound cytotoxicity.

References

Designing Cell Culture Experiments with Lantadene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) from Lantana camara, has garnered significant interest for its potential as an anticancer agent. This document provides detailed application notes and protocols for designing and conducting cell culture experiments to investigate the cytotoxic and apoptotic effects of Lantadene A. The information herein is intended to guide researchers in evaluating its mechanism of action and potential therapeutic applications.

Overview of this compound's Bioactivity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Its primary mechanism of action is believed to be the induction of apoptosis through the intrinsic mitochondrial pathway. Key molecular events associated with this compound treatment include cell cycle arrest, modulation of apoptotic regulatory proteins, and activation of caspases.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and related compounds. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial experiments.

Compound/ExtractCell LineCancer TypeAssayIC50 ValueCitation
This compoundHL-60Human LeukemiaMTT19.8 ± 0.10 µg/mL (48h)[1][2]
This compound, B, and C (mixture)KBHuman Oral Epidermoid CarcinomaMTT4.7 - 44.7 µM[3]
HCT-116Human Colon CarcinomaMTT4.7 - 44.7 µM[3]
MCF-7Human Breast AdenocarcinomaMTT4.7 - 44.7 µM[3]
L1210Mouse Lymphocytic LeukemiaMTT4.7 - 44.7 µM[3]
This compound DerivativesVariousHuman Cancer Cell LinesMTT~20-29 µM[4]
Lantana camara leaf extract (contains this compound)VeroNormal Monkey KidneyMTT319.37 ± 99.80 µg/mL (72h)[5]

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis primarily through the mitochondrial pathway. This involves a cascade of events including the regulation of pro- and anti-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.

LantadeneA_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion LantadeneA This compound Bax Bax (Pro-apoptotic) LantadeneA->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest LantadeneA->CellCycleArrest Mito_MP Loss of Mitochondrial Membrane Potential Bax->Mito_MP Bcl2->Mito_MP CytoC Cytochrome c Release Mito_MP->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the biological effects of this compound.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[2]

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][6]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Target cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use β-actin as a loading control to normalize protein expression levels.[7]

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the anticancer properties of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, cell cycle progression, and the induction of apoptosis, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. Further exploration into its effects on other signaling pathways, such as PI3K/Akt and NF-κB, may provide a more complete understanding of its biological activity.

References

Application Notes and Protocols: Establishing Animal Models for Lantadene A Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene A is a pentacyclic triterpenoid (B12794562) and the primary hepatotoxin found in the noxious weed Lantana camara.[1][2] Ingestion of Lantana foliage by livestock, such as cattle and sheep, leads to a toxic syndrome characterized by hepatotoxicity, intrahepatic cholestasis (obstructive jaundice), and secondary photosensitization.[1][3][4] The toxic effects are also reproducible in non-ruminant laboratory animals, making them suitable models for research.[3][5] Key clinical and pathological signs include jaundice, elevated serum liver enzymes, anorexia, constipation, and, in severe cases, hepatic and renal necrosis.[6][7][8]

These application notes provide detailed protocols for inducing and evaluating this compound toxicity in established animal models, primarily the guinea pig and sheep. These models are invaluable for studying the mechanisms of cholestasis, screening potential hepatoprotective agents, and understanding the pathophysiology of this common plant poisoning.

Animal Model Selection

The choice of animal model is critical for studying this compound toxicity. Both ruminant and non-ruminant species are susceptible.[5]

  • Sheep: As a natural host, sheep develop a cholestatic syndrome that is identical to that seen in field cases of Lantana poisoning.[9] They are an excellent model for studying the pathophysiology of intrahepatic cholestasis induced by this compound.[9][10]

  • Guinea Pigs: This non-ruminant species is a preferred laboratory animal model because it exhibits typical signs of toxicity comparable to those in ruminants.[5] Their smaller size and easier handling make them suitable for controlled dose-response studies and for screening therapeutic compounds.[5][11]

  • Rats: While susceptible, rats have also been used to study the toxic effects of Lantana camara extracts and its impact on reproductive performance.[3][12]

Experimental Protocols

Protocol 1: Induction of Sub-Acute Toxicity in Guinea Pigs

This protocol is designed to induce a consistent, sub-lethal hepatotoxicity and nephrotoxicity in guinea pigs, mimicking chronic field exposure.

Materials:

  • Healthy guinea pigs (of either sex)

  • Lantadenes (isolated from Lantana camara leaves) or purified this compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Animal balance

  • Appropriate housing and husbandry supplies

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Grouping: Divide animals into a control group and multiple treatment groups (n=5-6 per group).

  • Dose Preparation: Prepare a suspension of lantadenes in the vehicle. A dose of 25 mg/kg body weight is recommended to induce significant sub-acute toxicity without causing mortality.[11] Lower doses (e.g., 12.5 mg/kg) can be used for dose-response studies.[11]

  • Administration: Administer the prepared dose orally via gavage once daily for 28 consecutive days.[11] The control group should receive an equivalent volume of the vehicle.

  • Monitoring:

    • Record body weight weekly.[5]

    • Observe animals daily for clinical signs of toxicity, including anorexia, depression, jaundice (check sclera and mucous membranes), and photosensitization.[6]

  • Sample Collection: At the end of the 28-day period, euthanize the animals.

    • Collect blood via cardiac puncture for biochemical analysis.

    • Perform a necropsy and collect liver and kidney tissues for histopathological examination and analysis of oxidative stress markers.

Protocol 2: Induction of an Acute Cholestatic Model in Sheep

This protocol uses intravenous administration of purified this compound to rapidly induce liver injury and cholestasis, providing a valuable model for mechanistic studies.[9]

Materials:

  • Healthy adult sheep

  • Purified this compound

  • Sterile vehicle for intravenous injection (e.g., propylene (B89431) glycol or a suitable buffer)

  • Catheters for intravenous administration and blood collection

  • Animal restraining equipment

Procedure:

  • Acclimatization: Acclimatize sheep to handling and restraint for at least one week. Ensure they have access to feed and water.

  • Catheterization: Place catheters in the jugular vein for both infusion and repeated blood sampling.

  • Dose Preparation: Dissolve this compound in the sterile vehicle.

  • Administration:

    • Single Dose Model: Administer a single intravenous dose of 1-3 mg/kg body weight. This will cause mild hepatocellular injury and transient increases in serum enzymes.[9] Higher doses can induce hepatic necrosis.[9]

    • Repeated Low-Dose Model: To develop a cholestatic syndrome more akin to natural poisoning, administer repeated low doses (e.g., 1-2 mg/kg) daily over several days.[9]

  • Monitoring:

    • Observe for clinical signs such as depression, anorexia, and jaundice.[6]

    • If animals are exposed to sunlight, monitor for signs of photosensitization (reddening of unpigmented skin, swelling of ears/eyelids).[13]

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals (e.g., 12, 24, 48, 72 hours) post-administration to monitor biochemical parameters.

Protocol 3: Biochemical Analysis of Serum

This protocol outlines the key serum markers for assessing liver and kidney damage following this compound administration.

Procedure:

  • Sample Preparation: Centrifuge collected blood samples to separate serum. Store serum at -80°C until analysis.

  • Liver Function Tests: Use standard automated analyzers or commercial assay kits to measure:

    • Alanine Aminotransferase (ALT)[5][11]

    • Aspartate Aminotransferase (AST)[5][11]

    • Alkaline Phosphatase (ALP)[11]

    • Gamma-Glutamyl Transferase (GGT)[14]

    • Total Bilirubin[11]

  • Kidney Function Tests: Measure the following markers of renal damage:

    • Blood Urea Nitrogen (BUN)[11]

    • Creatinine[5][11]

Protocol 4: Histopathological Examination

This protocol details the preparation of liver and kidney tissues for microscopic examination to assess cellular damage.

Procedure:

  • Tissue Fixation: Immediately fix collected liver and kidney tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (4-5 µm) using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology. Masson's Trichrome stain can be used to specifically assess fibrosis.[5]

  • Microscopic Examination: Examine the stained sections under a light microscope. Key pathological changes to look for include:

    • Liver: Hepatocellular necrosis (centrilobular or random), cholestasis, bile duct hyperplasia, and fibrosis.[5][7][15]

    • Kidney: Nephrosis and degenerative changes in the renal tubules.[5][7]

Protocol 5: Analysis of Oxidative Stress Markers

This protocol is used to quantify the extent of free-radical-induced damage in liver tissue.

Procedure:

  • Tissue Homogenate: Prepare a 10% (w/v) homogenate of a portion of the collected liver tissue in ice-cold phosphate (B84403) buffer. Centrifuge the homogenate and collect the supernatant for analysis.

  • Lipid Peroxidation (LPO) Assay: Measure malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. An increase in LPO indicates oxidative damage.[5][11]

  • Antioxidant Enzyme Assays: Use commercial kits to measure the activity of key antioxidant enzymes:

    • Superoxide (B77818) Dismutase (SOD): A decrease in SOD activity suggests impaired defense against superoxide radicals.[5]

    • Catalase (CAT): A decrease in CAT activity indicates a reduced capacity to detoxify hydrogen peroxide.[5][11]

  • Reduced Glutathione (GSH) Assay: Quantify the levels of GSH, a critical non-enzymatic antioxidant. Depletion of GSH is a hallmark of oxidative stress.[5][11]

Data Presentation: Quantitative Toxicology Data

The following tables summarize key quantitative data from published studies on this compound toxicity.

Table 1: Dose-Dependent Effects of Oral Lantadenes on Serum Biochemical Parameters in Guinea Pigs (90-Day Sub-Chronic Study)

ParameterControl Group6 mg/kg/day12 mg/kg/day18 mg/kg/day24 mg/kg/day
AST (IU/L) 58.10 ± 7.5880.15 ± 15.1491.08 ± 19.03100.03 ± 10.77107.07 ± 8.64
ALT (IU/L) 52.14 ± 6.6055.72 ± 7.3062.32 ± 6.7963.88 ± 4.2877.82 ± 8.65
Creatinine ----Significantly elevated
*Data presented as Mean ± SE. P < 0.05 compared to control. (Adapted from[5]).

Table 2: Effects of Oral Lantadenes on Liver Oxidative Stress Markers in Guinea Pigs (90-Day Sub-Chronic Study)

ParameterControl Group18 mg/kg/day24 mg/kg/day
SOD (U/mg protein) 7.58 ± 0.276.04 ± 0.504.82 ± 0.38
GSH NormalSignificantly decreasedSignificantly decreased
LPO NormalSignificantly increasedSignificantly increased
*Data presented as Mean ± SE. P < 0.05 compared to control. (Adapted from[5]).

Table 3: Experimentally Determined Toxic Doses of this compound / Lantadenes

Animal ModelRouteDoseObserved EffectReference
SheepIntravenous1-3 mg/kg (single dose)Mild hepatocellular injury[9]
SheepIntravenous>3 mg/kg (single dose)Hepatic necrosis[9]
SheepOral (LD50)~60 mg/kgLethality[8][16]
Guinea PigOral25 mg/kg/day (28 days)Sub-acute hepatotoxicity and nephrotoxicity[11]
Guinea PigOral24 mg/kg/day (90 days)Significant liver/kidney damage, oxidative stress[5][8]

Visualization of Pathways and Workflows

Mechanism of Toxicity and Signaling

This compound induces liver injury primarily through cholestasis, which involves the inhibition of bile acid transport.[8][10] Secondary mechanisms include the induction of oxidative stress and apoptosis.[5][17]

LantadeneA_Toxicity_Pathway cluster_cell Cellular Events LA This compound BilePump Bile Acid Transport Pump LA->BilePump Inhibits Mitochondria Mitochondria LA->Mitochondria Induces stress Hepatocyte Hepatocyte BileCanaliculus Bile Canaliculus Cholestasis Intrahepatic Cholestasis BilePump->Cholestasis ROS ↑ ROS (Oxidative Stress) Mitochondria->ROS Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis Jaundice Jaundice & Photosensitization Apoptosis->Jaundice Cholestasis->Jaundice Leads to Experimental_Workflow Start Animal Selection (Guinea Pig or Sheep) Acclimate Acclimatization (1 week) Start->Acclimate Grouping Random Grouping (Control & Treatment) Acclimate->Grouping Dosing This compound Administration (Oral or IV) Grouping->Dosing Monitor Daily Clinical Monitoring & Weekly Body Weight Dosing->Monitor Euthanasia Euthanasia & Necropsy Monitor->Euthanasia Collection Sample Collection Euthanasia->Collection Blood Blood (Serum) Collection->Blood Tissue Tissues (Liver, Kidney) Collection->Tissue Biochem Biochemical Assays (ALT, AST, Bilirubin) Blood->Biochem Histo Histopathology (H&E) Tissue->Histo Oxidative Oxidative Stress Assays (SOD, LPO, GSH) Tissue->Oxidative Analysis Data Analysis End Interpretation of Results Analysis->End Biochem->Analysis Histo->Analysis Oxidative->Analysis

References

Application of Lantadene A as an Antifungal Agent Against Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Lantadene A, a pentacyclic triterpenoid (B12794562) isolated from the leaves of Lantana camara, has demonstrated significant antifungal activity against various phytopathogenic Fusarium species.[1][2] Fusarium species are a major concern in agriculture, causing diseases such as crown rot, stalk rot, and blight in various crops, leading to significant yield losses.[3] The emergence of resistance to conventional fungicides necessitates the exploration of novel antifungal agents from natural sources.[4] this compound presents a promising natural alternative for the development of new biopesticides to manage Fusarium infections.[1][5] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antifungal activity against Fusarium species, based on published research.

Data Presentation

The antifungal efficacy of this compound against several Fusarium species has been quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fusarium Species [1]

Fusarium SpeciesMIC (mg/mL)
F. subglutinans≤ 0.63
F. proliferatum≤ 0.63
F. solani≤ 0.63
F. graminearum≤ 0.63
F. semitectum≤ 0.63

Experimental Protocols

This section details the methodologies for key experiments to evaluate the antifungal activity of this compound against Fusarium species.

Isolation and Purification of this compound

This compound can be isolated from the leaves of Lantana camara. A general protocol involves the following steps:

  • Plant Material Collection and Preparation: Fresh leaves of Lantana camara are collected and air-dried. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is subjected to extraction with a suitable solvent, such as ethyl acetate.[1]

  • Fractionation: The crude extract is then fractionated using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the different chemical constituents.[1]

  • Purification: The fractions showing antifungal activity are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Antifungal Susceptibility Testing: Microplate Dilution Assay

This protocol is adapted from the methodology described for evaluating the antifungal efficiency of this compound against Fusarium strains.[1]

a. Fungal Spore Preparation:

  • Cultivate the desired Fusarium species on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), for 7-10 days at 25-28°C to allow for sporulation.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with a sterile saline solution (e.g., 0.85% NaCl) containing a wetting agent (e.g., 0.1% Tween 80).

  • Filter the spore suspension through a double layer of sterile cheesecloth to remove mycelial fragments.[1]

  • Determine the spore concentration using a hemocytometer and an inverted microscope.

  • Adjust the spore suspension to a final concentration of 1.0 × 10⁶ spores/mL in Potato Dextrose Broth (PDB).[1]

b. Microplate Dilution Assay Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution with PDB to achieve a range of desired test concentrations.

  • To each well containing the diluted this compound, add an equal volume of the prepared fungal spore suspension (1.0 × 10⁶ spores/mL).

  • Include the following controls in separate wells:

    • Positive Control: A known antifungal agent (e.g., a commercial fungicide) to confirm the susceptibility of the fungal strain.

    • Negative Control (Growth Control): Fungal spore suspension in PDB without any test compound.

    • Solvent Control: Fungal spore suspension in PDB with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, to ensure the solvent has no inhibitory effect on fungal growth.

    • Blank Control: PDB only, to check for sterility.

  • Seal the microplate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Microplate Assay cluster_analysis Analysis spore_prep Prepare Fungal Spore Suspension (1x10^6 spores/mL) add_spores Add Fungal Spore Suspension to Wells spore_prep->add_spores lantadene_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microplate lantadene_prep->serial_dilution serial_dilution->add_spores add_controls Add Controls (Positive, Negative, Solvent) add_spores->add_controls incubation Incubate at 25-28°C for 48-72 hours add_controls->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination

Caption: Workflow for in vitro antifungal susceptibility testing.

Proposed Signaling Pathway for Antifungal Action

The precise mechanism of action of this compound against Fusarium species has not been fully elucidated. However, based on the known antifungal mechanisms of other pentacyclic triterpenoids and the general biology of fungi, a putative signaling pathway can be proposed. Triterpenoids are known to disrupt cell membrane integrity and function.

Proposed_Signaling_Pathway cluster_cell Fusarium Cell lantadene This compound cell_membrane Cell Membrane (Ergosterol Interaction) lantadene->cell_membrane Targets membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ion_imbalance Ion Imbalance (K+, Ca2+ efflux) membrane_disruption->ion_imbalance ros_production Increased Reactive Oxygen Species (ROS) membrane_disruption->ros_production oxidative_stress Oxidative Stress ion_imbalance->oxidative_stress ros_production->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis-like Cell Death mitochondrial_dysfunction->apoptosis growth_inhibition Inhibition of Fungal Growth apoptosis->growth_inhibition

Caption: Proposed mechanism of this compound's antifungal action.

References

Investigating the Apoptotic Mechanism of Lantadene A in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lantadene A, a pentacyclic triterpenoid (B12794562) extracted from the leaves of Lantana camara, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] This document outlines the apoptotic mechanism of this compound in human prostate adenocarcinoma cells (LNCaP) and provides detailed protocols for key experimental assays. The findings indicate that this compound induces apoptosis through an intrinsic, mitochondria-dependent pathway, suggesting its potential as a therapeutic agent for prostate cancer.[3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on prostate cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineDescriptionIC50 Value
LNCaPHuman Prostate Adenocarcinoma208.4 µg/mL
RWPE-1Normal Human Prostate EpithelialNo significant cytotoxicity observed up to 400 µg/mL

Table 2: Effects of this compound on Apoptotic Markers in LNCaP Cells

ParameterEffectConcentration Dependence
Nuclear CondensationObserved at concentrations > 12.5 µg/mLDose-dependent increase
Mitochondrial Membrane PotentialDecreaseDose-dependent
Cytochrome C ReleaseIncrease in cytosolDose-dependent
Caspase-3/7 ActivityExponential increaseDose-dependent, significant at > 50 µg/mL
Caspase-9 ActivityExponential increaseDose-dependent, significant at > 50 µg/mL
Caspase-8 ActivitySlight elevationObserved from 50 to 400 µg/mL

Table 3: Effect of this compound on LNCaP Cell Cycle Progression

Cell Cycle PhaseEffectConcentration
G0/G1Cell cycle arrest> 50 µg/mL
S--
G2/M--

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed apoptotic pathway of this compound in prostate cancer cells and the general workflow for its investigation.

G cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase LA This compound Mito Mitochondrial Membrane Disruption LA->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Cell Cycle Analysis cluster_3 Data Analysis Culture Culture LNCaP and RWPE-1 cells Treat Treat cells with varying concentrations of this compound Culture->Treat MTT MTT Assay (Cell Viability) Treat->MTT HCS High Content Screening (Nuclear Intensity, MMP, Cytochrome C) Treat->HCS Caspase Caspase Activity Assays (Caspase-3/7, -8, -9) Treat->Caspase Flow Flow Cytometry (Cell Cycle Phases) Treat->Flow Analysis Data Analysis and Interpretation MTT->Analysis HCS->Analysis Caspase->Analysis Flow->Analysis

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • LNCaP (human prostate adenocarcinoma) cells.

    • RWPE-1 (normal human prostate epithelial) cells.

  • Culture Media:

    • For LNCaP cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • For RWPE-1 cells: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

MTT Assay for Cell Viability
  • Seed LNCaP and RWPE-1 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-400 µg/mL) and a vehicle control. Docetaxel can be used as a positive control.[3]

  • Incubate the plates for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

High Content Screening (HCS) for Apoptosis Markers
  • Seed LNCaP cells in 96-well plates and treat with this compound as described for the MTT assay.

  • After the treatment period, stain the cells with appropriate fluorescent dyes to assess:

    • Nuclear Intensity and Morphology: Use a nuclear stain (e.g., Hoechst 33342) to observe nuclear condensation and fragmentation.

    • Mitochondrial Membrane Potential (MMP): Use a potentiometric dye (e.g., TMRM, JC-1) to measure changes in MMP.

    • Cytochrome C Release: Use immunofluorescence with an antibody specific for cytochrome C to visualize its translocation from the mitochondria to the cytosol.

    • Cell Membrane Permeability: Use a viability dye (e.g., Propidium Iodide) to identify cells with compromised membranes.

  • Acquire images and analyze the fluorescence intensity and cellular morphology using an HCS instrument.

Caspase Activity Assay
  • Seed LNCaP cells in a 96-well plate and treat with this compound.

  • Use commercially available luminogenic or fluorogenic caspase activity assay kits for caspase-3/7, caspase-8, and caspase-9.

  • Following the manufacturer's instructions, lyse the cells and add the specific caspase substrate.

  • Incubate to allow for the enzymatic reaction.

  • Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Cell Cycle Analysis by Flow Cytometry
  • Culture LNCaP cells and treat them with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Conclusion

This compound induces apoptosis in LNCaP prostate cancer cells through the intrinsic pathway, characterized by mitochondrial dysfunction, cytochrome C release, and the activation of caspase-9 and the executioner caspases-3/7.[3] Furthermore, this compound causes cell cycle arrest at the G0/G1 phase.[3] These findings highlight the potential of this compound as a subject for further investigation in the development of novel therapies for prostate cancer. The protocols provided herein offer a framework for researchers to explore the anticancer properties of this and other natural compounds.

References

Application Note: Studying Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer on Lantadene (B1181434) A: Initial literature searches did not yield specific evidence or established protocols for the use of Lantadene A as a direct inhibitor of Na+/K+-ATPase. The primary documented biological activities of this compound include hepatotoxicity, antioxidant effects, and modulation of mitochondrial ATPase activity[1]. Therefore, this document provides a general framework for studying Na+/K+-ATPase inhibition using a well-characterized inhibitor, Ouabain (B1677812), as an exemplary compound. The methodologies described herein can be adapted for testing novel or putative Na+/K+-ATPase inhibitors.

Introduction to Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. This process is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. Due to its fundamental physiological importance, the Na+/K+-ATPase is a significant drug target. Inhibition of this pump, notably by cardiac glycosides like digoxin (B3395198) and ouabain, has long been a therapeutic strategy for heart failure[2].

Mechanism of Na+/K+-ATPase and Inhibition

The Na+/K+-ATPase operates through a cycle of conformational changes, often referred to as the Post-Albers cycle. The enzyme alternates between two main conformations: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. ATP binding and hydrolysis drive these transitions.

Inhibitors like ouabain bind to the extracellular side of the α-subunit of the Na+/K+-ATPase, primarily when the enzyme is in the phosphorylated E2 state (E2-P)[2][3]. This binding event stabilizes the enzyme in an inactive conformation, preventing the release of phosphate (B84403) and the subsequent binding of K+, thereby halting the pumping cycle.

Signaling Pathway of Na+/K+-ATPase Inhibition

na_k_atpase_inhibition cluster_membrane Cell Membrane E1_Na E1 (3 Na+ bind intracellularly) E1P_Na E1~P (ATP hydrolysis, Na+ occluded) E1_Na->E1P_Na ATP -> ADP K_in 2 K+ (in) E1_Na->K_in E2P E2-P (Na+ released extracellularly) E1P_Na->E2P Conformational Change ADP_Pi_in Intracellular ADP + Pi E1P_Na->ADP_Pi_in E2_K E2 (2 K+ bind extracellularly) E2P->E2_K Pi release Na_out 3 Na+ (out) E2P->Na_out E2_K->E1_Na K+ released intracellularly Ouabain Ouabain (Inhibitor) Ouabain->E2P Inhibition ATP_in Intracellular ATP ATP_in->E1_Na Na_in 3 Na+ (in) Na_in->E1_Na K_out 2 K+ (out) K_out->E2_K

Caption: Mechanism of Na+/K+-ATPase and its inhibition by Ouabain.

Experimental Protocols

Protocol 1: Preparation of Microsomal Fraction Rich in Na+/K+-ATPase

This protocol describes the isolation of a microsomal fraction containing Na+/K+-ATPase from animal tissue (e.g., rat brain or kidney).

Materials:

  • Fresh or frozen tissue (e.g., rat brain)

  • Homogenization buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.4

  • Centrifuge and rotor capable of 100,000 x g

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Bradford reagent for protein quantification

Procedure:

  • Mince the tissue on ice and place it in 10 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue with 10-15 strokes of the homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal fraction using the Bradford assay.

  • Store the microsomal fraction in aliquots at -80°C.

Protocol 2: Na+/K+-ATPase Activity Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.

Materials:

  • Microsomal fraction from Protocol 1

  • Assay buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM Histidine, pH 7.4

  • Ouabain solution (10 mM stock)

  • ATP solution (50 mM stock, pH 7.4)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Colorimetric reagent for phosphate detection (e.g., Baginski method)[4]

  • Phosphate standard solution

Procedure:

  • Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To the "ouabain-insensitive" tubes, add ouabain to a final concentration of 1 mM. Add an equal volume of vehicle (e.g., water) to the "total activity" tubes.

  • Add the microsomal fraction (20-50 µg of protein) to all tubes.

  • Add assay buffer to a final volume of 450 µL.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of ATP solution (final concentration 5 mM).

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 500 µL of ice-cold 10% TCA.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant and measure the inorganic phosphate concentration using a colorimetric method.

  • Calculate Na+/K+-ATPase activity: (Total ATPase activity) - (Ouabain-insensitive ATPase activity).

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_detection Detection and Analysis prep_tissue Tissue Homogenization centrifuge1 Low-Speed Centrifugation (10,000 x g) prep_tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (100,000 x g) centrifuge1->centrifuge2 resuspend Resuspend Microsomal Pellet centrifuge2->resuspend quantify Protein Quantification resuspend->quantify setup_rxn Set up reaction tubes (+/- Inhibitor) quantify->setup_rxn add_enzyme Add Microsomal Fraction setup_rxn->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate start_rxn Add ATP to start reaction preincubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop reaction with TCA incubate->stop_rxn centrifuge3 Centrifuge to pellet protein stop_rxn->centrifuge3 measure_pi Measure Inorganic Phosphate (Pi) in supernatant centrifuge3->measure_pi calculate Calculate Specific Activity and Inhibition measure_pi->calculate

Caption: Workflow for Na+/K+-ATPase activity and inhibition assay.

Protocol 3: Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Follow the Na+/K+-ATPase Activity Assay protocol (Protocol 2).

  • Set up a series of tubes with varying concentrations of the inhibitor (e.g., this compound, if it were an inhibitor, or Ouabain). A typical range for ouabain would be from 1 nM to 1 mM.

  • Include a control with no inhibitor (100% activity) and a control with a saturating concentration of ouabain (e.g., 2 mM) for baseline (0% activity).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from Na+/K+-ATPase inhibition studies should be presented in a clear and organized manner.

Table 1: Specific Activity of Na+/K+-ATPase in Rat Brain Microsomes

ConditionTotal ATPase Activity (nmol Pi/mg/min)Ouabain-Insensitive Activity (nmol Pi/mg/min)Na+/K+-ATPase Specific Activity (nmol Pi/mg/min)
Control150.5 ± 10.230.1 ± 5.5120.4 ± 8.8

Data are presented as mean ± SD from three independent experiments.

Table 2: IC50 Values for Na+/K+-ATPase Inhibitors

InhibitorIC50 (µM)Hill Slope
Ouabain0.5 ± 0.071.1
Test Compound X[Insert Value][Insert Value]

Data are presented as mean ± SD from three independent experiments.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the inhibition of Na+/K+-ATPase. While there is currently a lack of evidence for this compound as a specific inhibitor of this enzyme, these methods can be readily applied to screen and characterize any compound for its potential effects on Na+/K+-ATPase activity. Accurate determination of enzyme kinetics and inhibitory constants is fundamental for drug discovery and for understanding the physiological roles of this essential enzyme.

References

Application Notes and Protocols: Formulation of Lantadene A for Biopesticide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, formulation, and evaluation of Lantadene (B1181434) A from Lantana camara for its potential use as a biopesticide.

Introduction

Lantana camara, a widespread invasive weed, is a rich source of bioactive pentacyclic triterpenoids, primarily Lantadene A and Lantadene B.[1][2] These compounds have demonstrated significant insecticidal, antifungal, and nematicidal properties, making them promising candidates for the development of novel biopesticides.[3][4][5] The utilization of L. camara for biopesticide production offers a dual benefit of managing an invasive species while providing a natural alternative to synthetic pesticides.[6] This document outlines the methodologies for extracting this compound, formulating it into stable biopesticide preparations, and assessing its biological efficacy.

Mechanism of Action

The primary mode of action of this compound as an insecticide is believed to be the inhibition of the acetylcholinesterase (AChE) enzyme in the insect nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity, paralysis, and ultimately, death of the insect.[1] In fungi, this compound has been shown to exhibit significant antifungal activity against various phytopathogenic species.[4]

Data Presentation

Extraction Yields of Lantadenes from Lantana camara Leaves
Extraction MethodSolvent SystemReported YieldReference
Maceration & CrystallizationMethanol (B129727), Chloroform (B151607)0.53%[5]
Maceration & CrystallizationMethanol, Chloroform0.31%[5]
Protocol by Parimoo et al.Not specified0.49% (490.20 mg from 100 g dried leaf powder)[7]
Insecticidal Efficacy of Lantana camara Extracts and this compound
Target PestExtract/CompoundBioassayEfficacyReference
Rice Stem Borer (Scirpophaga incertulas)L. camara leaf extract (pure)Field & Laboratory86.11% mortality (field), 85.19% mortality (lab)[4][8]
Cabbage Aphid (Brevicoryne brassicae)L. camara leaf extract (3 kg/L )Not specifiedHigh mortality
Okra Aphid (Aphis gossypii)Ethanolic leaf & root extractsFieldSignificant reduction in pest numbers[3]
Whitefly (Bemisia tabaci)Ethanolic leaf & root extractsFieldSignificant reduction in pest numbers[3]
Flea Beetle (Podagrica puncticollis)Ethanolic leaf & root extractsFieldSignificant reduction in pest numbers[3]
Red Flour Beetle (Tribolium castaneum)L. camara essential oilContact toxicityLC50: 8.93 mg/cm² (24h), 7.92 mg/cm² (48h)[9]
Cigarette Beetle (Lasioderma serricorne)L. camara essential oilContact toxicityLC50: 4.82 mg/cm² (24h), 3.41 mg/cm² (48h)[9]
Adzuki Bean Weevil (Callosobruchus chinensis)L. camara essential oilContact toxicityLC50: 1.57 mg/cm² (24h), 0.99 mg/cm² (48h)[9]
Stored Grain Pests (Sitophilus oryzae, Callosobruchus chinensis, Tribolium castaneum)Methanol leaf extractFumigant & ContactEffective fumigant and contact toxicity[10]
Antifungal Efficacy of this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fusarium subglutinans≤ 0.63 mg/mL[4][11]
Fusarium proliferatum≤ 0.63 mg/mL[4][11]
Fusarium solani≤ 0.63 mg/mL[4][11]
Fusarium graminearum≤ 0.63 mg/mL[4][11]
Fusarium semitectum≤ 0.63 mg/mL[4][11]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from methodologies described for the extraction of lantadenes from Lantana camara leaves.[4][5]

Materials:

  • Fresh leaves of Lantana camara

  • Oven

  • Grinder or mill

  • Methanol

  • Chloroform

  • Activated charcoal

  • Muslin cloth

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Plant Material Preparation:

    • Collect fresh leaves of Lantana camara.

    • Dry the leaves in an oven at 55-70°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (approximately 1 mm particle size).

  • Methanol Extraction:

    • Macerate 100 g of the dried leaf powder with 750 mL of methanol in a large flask.

    • Shake the mixture intermittently and let it stand overnight.

  • Filtration and Decolorization:

    • Filter the methanolic extract through a muslin cloth to remove the bulk plant material.

    • Add 20 g of activated charcoal to the filtrate and stir for 1 hour to decolorize the extract.

    • Filter the mixture through Whatman No. 1 filter paper to remove the charcoal.

  • Solvent Removal and Chloroform Extraction:

    • Remove the methanol from the filtrate using a rotary evaporator at a temperature not exceeding 60°C.

    • Extract the resulting residue with two portions of 100 mL of chloroform.

    • Pool the chloroform extracts.

  • Crystallization and Purification:

    • Concentrate the chloroform extract under reduced pressure.

    • Add a small amount of methanol to the concentrated extract and store at 0-4°C for several hours to induce crystallization of a partially purified lantadene mixture.

    • Recover the crystals by filtration.

    • Further purify the crystals by repeated recrystallization from methanol.

Formulation of this compound Biopesticides

The following are general protocols for preparing Wettable Powder (WP) and Emulsifiable Concentrate (EC) formulations. The exact ratios of components may need to be optimized for stability and efficacy.

Wettable powders are dry formulations designed to be mixed with water to form a suspension for spraying.[1][12][13][14]

Components:

  • Active Ingredient: Purified this compound

  • Carrier/Filler: Kaolin clay, bentonite, or talc[1][15]

  • Wetting Agent: Enhances the dispersion of the powder in water (e.g., sodium lauryl sulfate)[15]

  • Dispersing Agent: Maintains the suspension in the spray tank (e.g., lignosulfonates)[15]

  • Anti-caking Agent: (Optional) Magnesium trisilicate[5]

Protocol:

  • Milling: Mill the purified this compound to a fine particle size.

  • Blending: In a suitable blender, combine the milled this compound, carrier, wetting agent, and dispersing agent in the desired proportions (e.g., 5-50% active ingredient by weight).

  • Homogenization: Mix thoroughly until a uniform powder is obtained.

  • Packaging: Store the WP formulation in airtight, moisture-proof packaging.

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water.[2][7][13][16][17]

Components:

  • Active Ingredient: Purified this compound

  • Solvent: A water-immiscible organic solvent that dissolves this compound (e.g., aromatic hydrocarbons, vegetable oils)[15]

  • Emulsifying Agent(s): A blend of non-ionic and anionic surfactants to stabilize the emulsion (e.g., sorbitan (B8754009) esters, ethoxylated alcohols)[15][16]

Protocol:

  • Dissolution: Dissolve the purified this compound in the chosen solvent to the desired concentration (e.g., 10-40% w/w).[17]

  • Addition of Emulsifiers: Add the emulsifying agent(s) to the solution and mix thoroughly.

  • Homogenization: Stir until a clear, homogenous concentrate is formed.

  • Packaging: Store the EC formulation in a sealed, non-reactive container.

Bioactivity Assays

Materials:

  • Target insect pests

  • Host plant leaves

  • Prepared this compound formulation (WP or EC)

  • Distilled water

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in distilled water. Include a control with only water and any formulation excipients.

  • Leaf Treatment: Dip host plant leaves into each test solution for a set period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air dry completely.

  • Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper and introduce a known number of target insects.

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, light).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

This protocol is based on the Ellman method and its modifications.[18][19][20][21]

Materials:

  • Target insect homogenate (source of AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • This compound extract/formulation

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize the head or thorax of the target insect in cold buffer and centrifuge to obtain the supernatant containing the AChE enzyme.[18]

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • Tris-HCl buffer

    • DTNB solution

    • This compound solution at various concentrations

    • Enzyme preparation

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 25°C.[18]

  • Initiate Reaction: Add the substrate (ATCI) to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value.

Stability Testing of Biopesticide Formulations

Stability testing is crucial to determine the shelf-life of the formulated product.[22][23][24][25][26]

Protocols:

  • Accelerated Stability Study:

    • Store samples of the formulated biopesticide at an elevated temperature (e.g., 54°C) for 14 days. This is a common screening method to predict long-term stability.[23]

    • Analyze the concentration of this compound and the physical properties of the formulation (e.g., suspensibility for WP, emulsion stability for EC) at the beginning and end of the study.

  • Long-Term Stability Study:

    • Store samples under real-time storage conditions (e.g., room temperature, protected from light) for an extended period (e.g., 1-2 years).[22][25]

    • Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for the concentration of the active ingredient and changes in physical and chemical properties.[22]

Visualizations

Signaling Pathways and Workflows

Extraction_and_Formulation_Workflow cluster_extraction Extraction & Isolation cluster_formulation Biopesticide Formulation cluster_wp Wettable Powder (WP) cluster_ec Emulsifiable Concentrate (EC) A Lantana camara Leaves B Drying & Grinding A->B C Methanol Extraction B->C D Filtration & Decolorization C->D E Solvent Evaporation D->E F Chloroform Extraction E->F G Crystallization F->G H Purified this compound G->H WP1 Milling H->WP1 EC1 Dissolving in Solvent H->EC1 WP2 Blending with Carrier & Adjuvants WP1->WP2 WP3 Homogenization WP2->WP3 WP_Final WP Formulation WP3->WP_Final EC2 Adding Emulsifiers EC1->EC2 EC3 Homogenization EC2->EC3 EC_Final EC Formulation EC3->EC_Final

Caption: Workflow for the extraction of this compound and its formulation into biopesticides.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition cluster_result Result ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzes ACh Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causes nerve impulse Hydrolyzed ACh Hydrolyzed ACh AChE->Hydrolyzed ACh Accumulation ACh Accumulation LantadeneA This compound LantadeneA->AChE Inhibits Overstimulation Continuous Receptor Stimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods to assess the antioxidant activity of Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara. The protocols outlined below are based on established in vitro models and are intended to guide researchers in the evaluation of Lantadene A as a potential antioxidant agent.

This compound has demonstrated considerable in vitro antioxidant and free radical scavenging capacities.[1][2][3] Its activity is dose-dependent and employs various mechanisms of action against different free radicals.[1][3][4] These properties suggest that this compound is a promising candidate for further investigation as an antioxidant and hepatoprotective agent.[1][3][4]

Quantitative Antioxidant Activity of this compound

The antioxidant potential of this compound has been quantified using several assays. The following tables summarize the key findings, including the 50% inhibitory concentration (IC₅₀) and maximum scavenging activity against various free radicals.

AssayIC₅₀ Value of this compoundMaximum Activity of this compound (%)Standard AntioxidantIC₅₀ Value of Standard
DPPH Radical Scavenging6.574 mg/mL53.11 ± 1.14BHT0.0270 mg/mL
Superoxide (B77818) Anion Radical Scavenging2.506 mg/mL89.38 ± 3.07 at 40.0 mg/mLAscorbic Acid1.025 mg/mL
Nitric Oxide Scavenging98.00 µg/mL72.12 ± 0.38 at 500.00 µg/mLBHT75.00 µg/mL
Ferrous Ion Chelating0.470 mg/mL97.17 ± 0.18 at 1.0 mg/mLEDTA0.001 mg/mL

Data sourced from Grace-Lynn et al., 2012.[1]

Experimental Protocols

Detailed methodologies for the key experiments to assess the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picryl-hydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.[1][5] The scavenging activity is measured by the decrease in absorbance at 517 nm.[3][5]

Materials:

  • This compound

  • DPPH (0.04% w/v in 80% methanol)

  • Methanol

  • Butylated hydroxytoluene (BHT) as a positive control

  • Spectrophotometer

Protocol:

  • Prepare various concentrations of this compound.

  • Mix 5 mL of each this compound concentration with 5 mL of the 0.04% DPPH solution.[3]

  • Incubate the mixture for 30 minutes at room temperature in the dark.[3][6]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]

  • Use BHT as the positive control and a mixture without the sample as the blank.[3]

  • Calculate the percentage of DPPH free radical scavenging activity using the following formula:[3] DPPH scavenging effect (%) = [(A₀ - A₁)/A₀] × 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance in the presence of the sample.[3]

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[5][6]

Materials:

  • This compound

  • Phosphate (B84403) buffer (0.2 M, pH 6.6)

  • Potassium ferricyanide (B76249) [K₃Fe(CN)₆] (1%)

  • Trichloroacetic acid (TCA) (10%)

  • Distilled water

  • Ferric chloride (FeCl₃) (0.1%)

  • BHT as a positive control

  • Spectrophotometer

Protocol:

  • Mix 0.5 mL of different concentrations of this compound with 2.5 mL of phosphate buffer (0.2 M, pH 6.6) and 2.5 mL of 1% potassium ferricyanide.[1]

  • Incubate the mixture at 50°C for 20 minutes.[1]

  • Add 2.5 mL of 10% trichloroacetic acid to the mixture to terminate the reaction and centrifuge at 3000 rpm for 10 minutes.[1][3]

  • Take the upper layer of the solution (2.5 mL) and mix it with 2.5 mL of distilled water and 0.5 mL of 0.1% FeCl₃.[1]

  • Let the reaction mixture stand for 10 minutes at room temperature.[1][3]

  • Measure the absorbance at 700 nm.[1] An increase in absorbance indicates increased reducing power.

Superoxide Anion Radical Scavenging Activity

This assay, estimated by the nitro blue tetrazolium (NBT) method, measures the scavenging activity of the superoxide radical.[1]

Protocol:

  • The specific protocol details for the NBT assay used for this compound were not fully available in the provided search results, but it generally involves the generation of superoxide radicals and the measurement of the reduction of NBT, which can be monitored spectrophotometrically. This compound showed dose-dependent scavenging activity on superoxide radicals.[1][3]

Nitric Oxide Scavenging Assay

This assay evaluates the potent nitric oxide scavenging activity of this compound in a dose-dependent manner.[1][3]

Protocol:

  • The specific protocol details for the nitric oxide scavenging assay used for this compound were not fully detailed in the provided search results. However, this assay typically involves a reaction where nitric oxide is generated, and the scavenging activity is measured by the decrease in the formation of nitrite, which can be quantified using the Griess reagent. This compound has been shown to have comparable nitric oxide scavenging activity to BHT.[1]

Ferrous Ion Chelating Assay

This assay estimates the chelating of Fe²⁺ by this compound. Ferrozine forms a complex with Fe²⁺, and in the presence of a chelating agent, this complex formation is disrupted, leading to a decrease in the red color of the complex.[1]

Protocol:

  • The reaction mixture, containing the sample at different concentrations, is treated with a solution of ferrous chloride.

  • The reaction is initiated by the addition of ferrozine.

  • The mixture is shaken vigorously and left standing at room temperature for a set time.

  • The absorbance of the solution is then measured spectrophotometrically. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as the chelating activity. This compound has demonstrated dose-dependent ferrous ion chelating activity.[1][3]

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare this compound Solutions (various concentrations) mix Mix Sample/Standard with Reagents prep_sample->mix prep_reagents Prepare Assay Reagents (e.g., DPPH, FRAP reagents) prep_reagents->mix prep_control Prepare Standard Antioxidant (e.g., BHT, Ascorbic Acid) prep_control->mix incubate Incubate under Specific Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition / Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General workflow for in vitro antioxidant assays.

Potential Signaling Pathway Modulation

While direct evidence linking this compound's antioxidant activity to specific signaling pathways is still emerging, extracts from Lantana camara, which contain this compound, have been shown to influence pathways such as NF-κB.[3][7] Oxidative stress is a known activator of the NF-κB pathway. Antioxidants, by reducing reactive oxygen species (ROS), can potentially inhibit this activation.

G Potential Inhibition of NF-κB Pathway by Antioxidant Activity ros Oxidative Stress (e.g., Reactive Oxygen Species) ikk IKK Complex ros->ikk Activates lantadene This compound (Antioxidant) lantadene->ros Scavenges lantadene->ikk Potentially Inhibits (by reducing ROS) ikb IκBα ikk->ikb Phosphorylates & Leads to Degradation nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Inhibits nucleus Nucleus nfkb_p65->nucleus Translocates to inflammatory_genes Transcription of Inflammatory Genes nucleus->inflammatory_genes Initiates Transcription

Caption: Potential inhibition of the NF-κB pathway by antioxidants.

References

Application Notes and Protocols for Developing Novel Drug Delivery Systems for Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara, has demonstrated significant potential as a therapeutic agent, exhibiting antioxidant, anti-inflammatory, and notably, antitumor properties.[1] Its mechanism of action in cancer cells is linked to the induction of apoptosis through the modulation of the p53 signaling pathway, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[2] However, the clinical translation of this compound is significantly hampered by its poor water solubility, which leads to low bioavailability.[3] This document provides detailed application notes and experimental protocols for the development of novel drug delivery systems, with a focus on nanoparticle-based approaches, to address these challenges and enhance the therapeutic efficacy of this compound.

Introduction to this compound and Drug Delivery Challenges

This compound is a promising natural compound with a range of biological activities.[1] Its potential as an anticancer agent is of particular interest. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer.[4][5] The primary obstacle to its clinical application is its hydrophobic nature, which limits its dissolution in physiological fluids and consequently, its absorption and bioavailability.[3]

Novel drug delivery systems (NDDS) offer a promising solution to overcome the limitations of poorly soluble drugs like this compound.[6] By encapsulating the drug in carriers such as nanoparticles, it is possible to:

  • Enhance solubility and dissolution rate. [3]

  • Improve bioavailability. [6]

  • Enable controlled and sustained drug release. [7]

  • Potentially target the drug to specific tissues or cells. [8]

This document will focus on the formulation of this compound into polymeric nanoparticles, a versatile platform for delivering hydrophobic drugs.[6]

Signaling Pathway of this compound in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and orchestrated by the tumor suppressor protein p53.[2][9] Upon cellular stress induced by this compound, p53 is activated and transcriptionally upregulates the pro-apoptotic protein Bax.[10][11] Simultaneously, p53 can suppress the expression of the anti-apoptotic protein Bcl-2.[11] This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[12] Bax then translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspases and executes programmed cell death.[2]

LantadeneA_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway LantadeneA This compound CellularStress Cellular Stress LantadeneA->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Transcriptional Activation Bcl2 Bcl-2 Downregulation p53->Bcl2 Transcriptional Repression Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Induced Apoptosis Signaling Pathway

Data Presentation: Formulation and Efficacy

While specific quantitative data for this compound nanoformulations are still emerging, the following tables present representative data based on studies of similar pentacyclic triterpenoids, which can serve as a benchmark for the development of this compound delivery systems.[13]

Table 1: Physicochemical Properties of Pentacyclic Triterpenoid-Loaded Nanoparticles

Formulation IDDrugPolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PT-NP-01Betulinic AcidPLGA180 ± 150.15 ± 0.03-25.2 ± 2.185.3 ± 4.28.1 ± 0.7
PT-LIP-01Oleanolic AcidLiposome (DSPC/Cholesterol)120 ± 100.21 ± 0.05-15.8 ± 1.578.5 ± 5.15.5 ± 0.4
LA-NP-Exp This compound PLGA-PEG Target: 150-250 Target: < 0.3 Target: -20 to -30 Target: > 80 Target: > 5

Data for PT-NP-01 and PT-LIP-01 are hypothetical examples based on literature for similar compounds. LA-NP-Exp represents the expected target values for a this compound formulation.

Table 2: In Vitro Cytotoxicity of this compound and Formulations

Compound/FormulationCell LineIC50 (µg/mL)
This compound (Free Drug)LNCaP (Prostate Cancer)126.82
This compound (Free Drug)Raw 264.7 (Macrophage)84.2
LA-NP-Exp LNCaP (Prostate Cancer) Target: < 100
LA-NP-Exp MCF-7 (Breast Cancer) Target: < 100

IC50 values for free this compound are from cited literature.[4] LA-NP-Exp represents the expected target for enhanced cytotoxicity with a nanoformulation.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of this compound-loaded nanoparticles.

Experimental Workflow

Experimental_Workflow Workflow for Developing this compound Nanoparticles Preparation Nanoparticle Preparation (Solvent Evaporation) Characterization Physicochemical Characterization Preparation->Characterization InvitroRelease In Vitro Drug Release Studies Characterization->InvitroRelease CellViability In Vitro Cell Viability Assays Characterization->CellViability DataAnalysis Data Analysis and Optimization InvitroRelease->DataAnalysis CellViability->DataAnalysis

Workflow for Developing this compound Nanoparticles
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol is adapted from methods used for encapsulating hydrophobic drugs into polymeric nanoparticles.[2]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

  • Deionized water

  • Acetone

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution under constant stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Evaporate the DCM from the nanoemulsion using a rotary evaporator at reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat this step three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument to determine the average particle size, PDI, and zeta potential.

4.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Total Drug (Wt): Accurately weigh a sample of lyophilized nanoparticles and dissolve it in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

    • Free Drug (Wf): Centrifuge the nanoparticle suspension before lyophilization and collect the supernatant.

    • Quantification: Analyze the drug content in both the total drug solution and the supernatant using a validated HPLC method.

    • Calculation:

      • EE (%) = [(Wt - Wf) / Wt] x 100

      • DL (%) = [(Wt - Wf) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol is based on the sample and separate method.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge tubes

  • Incubator shaker

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS in centrifuge tubes.

  • Incubate the tubes at 37°C in a shaker.

  • At predetermined time intervals, centrifuge the tubes to pellet the nanoparticles.

  • Collect the supernatant and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the amount of this compound released into the supernatant at each time point using HPLC.

  • Plot the cumulative percentage of drug released against time.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the formulations.

Materials:

  • Cancer cell line (e.g., LNCaP, MCF-7)

  • Cell culture medium and supplements

  • This compound (free drug)

  • This compound-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.

Conclusion and Future Directions

The development of novel drug delivery systems for this compound holds immense promise for enhancing its therapeutic potential, particularly in cancer therapy. The protocols outlined in this document provide a comprehensive guide for the formulation and evaluation of this compound-loaded nanoparticles. Future research should focus on optimizing these formulations to achieve desired physicochemical properties and release kinetics. Furthermore, in vivo studies are warranted to evaluate the bioavailability, efficacy, and safety of the developed nanoformulations in preclinical animal models. The successful development of a robust drug delivery system for this compound could pave the way for its clinical application and offer a new therapeutic option for various diseases.

References

Application Notes and Protocols: Lantadene A as a Chemical Probe for Liver Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara, is a well-documented hepatotoxin.[1][2] Its ability to induce liver injury, specifically intrahepatic cholestasis and hepatocellular necrosis, makes it a valuable chemical probe for studying liver function and dysfunction.[1][3] By elucidating the mechanisms of Lantadene A-induced hepatotoxicity, researchers can gain insights into the pathways of drug-induced liver injury (DILI), a significant concern in drug development. These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.

Mechanism of Action

The primary mechanism of this compound-induced hepatotoxicity is the disruption of mitochondrial function.[4][5][6] this compound and its metabolites can act as mitochondrial uncouplers, dissipating the mitochondrial membrane potential and inhibiting ATP synthesis.[5][7] This leads to a cascade of downstream events, including:

  • Increased production of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to oxidative stress.[4]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

  • Activation of Caspases: Cytochrome c release initiates the caspase cascade, leading to programmed cell death (apoptosis).[8]

This cascade of events ultimately results in hepatocellular damage, inflammation, and cholestasis.[4][6]

Data Presentation

The following tables summarize quantitative data on the effects of this compound and related lantadenes on liver function parameters.

Table 1: In Vivo Hepatotoxicity of a Lantadene Mixture (Primarily A and B) in Guinea Pigs (Sub-chronic Exposure) [9]

Dosage (mg/kg bw/day)Aspartate Aminotransferase (AST) (IU/L)Alanine Aminotransferase (ALT) (IU/L)Acid Phosphatase (ACP) (IU/L)
Control58.10 ± 7.5852.14 ± 6.6043.83 ± 14.4
680.15 ± 15.1455.72 ± 7.3067.05 ± 14.13
1291.08 ± 19.0362.32 ± 6.7975.96 ± 20.77
18100.03 ± 10.7763.88 ± 4.2890.74 ± 14.74
24107.07 ± 8.6477.82 ± 8.65111.20 ± 15.30
Statistically significant increase compared to the control group.

Table 2: Effect of this compound on Liver Marker Enzymes and Serum Bilirubin in Acetaminophen-Induced Hepatotoxicity in Mice [10]

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control (Saline)27.23 ± 0.5182.56 ± 0.74149.34 ± 0.980.45 ± 0.02
Acetaminophen (1.0 g/kg)164.21 ± 0.82243.12 ± 0.91210.45 ± 0.651.89 ± 0.03
Acetaminophen + this compound (500 mg/kg)54.12 ± 0.63112.43 ± 0.54162.11 ± 0.780.87 ± 0.01
Acetaminophen + Silymarin (50 mg/kg)39.45 ± 0.4298.67 ± 0.68155.78 ± 0.550.65 ± 0.02

Table 3: In Vitro Antioxidant Activity of this compound [8]

AssayIC50 Value (mg/mL)
DPPH Radical Scavenging6.574
Superoxide Radical Scavenging2.506
Ferrous Ion Chelating0.470

Experimental Protocols

In Vitro Protocol: Assessment of this compound Cytotoxicity in Hepatocytes

This protocol outlines the use of the MTT assay to determine the dose-dependent cytotoxic effect of this compound on a hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

In Vivo Protocol: Induction of Hepatotoxicity in Mice with this compound

This protocol describes a method for inducing liver injury in mice using this compound to study its effects on liver enzymes and histology.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Corn oil (or other suitable vehicle)

  • Apparatus for oral gavage

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes

  • 10% neutral buffered formalin

  • Paraffin (B1166041)

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week with free access to food and water.

  • Dosing: Prepare a suspension of this compound in corn oil. Administer a single dose of this compound (e.g., 50-100 mg/kg) or repeated lower doses via oral gavage.[3] A control group should receive the vehicle only.

  • Monitoring: Monitor the animals for clinical signs of toxicity, such as lethargy, jaundice, and weight loss.

  • Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours after dosing), anesthetize the mice and collect blood via cardiac puncture for serum analysis.

  • Tissue Collection and Fixation: Euthanize the mice and perform a necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), using standard biochemical assays.

  • Histopathological Analysis:

    • Process the formalin-fixed liver tissue and embed it in paraffin.

    • Section the paraffin blocks at 4-5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope for pathological changes such as necrosis, inflammation, and cholestasis.

Mandatory Visualizations

G cluster_0 Signaling Pathway of this compound-Induced Hepatotoxicity This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Disruption Electron Transport Chain Disruption Mitochondrion->ETC Disruption ROS Production ↑ Reactive Oxygen Species (ROS) ETC Disruption->ROS Production MMP Collapse ↓ Mitochondrial Membrane Potential ETC Disruption->MMP Collapse mPTP Opening mPTP Opening MMP Collapse->mPTP Opening Cytochrome c Release Cytochrome c Release mPTP Opening->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

G cluster_1 Experimental Workflow for In Vivo Hepatotoxicity Study Animal Acclimatization Animal Acclimatization Dosing This compound Administration Animal Acclimatization->Dosing Monitoring Clinical Observation & Weight Monitoring Dosing->Monitoring Sample Collection Blood & Liver Collection Monitoring->Sample Collection Biochemical Analysis Serum Enzyme Analysis (ALT, AST, ALP) Sample Collection->Biochemical Analysis Histopathology H&E Staining & Microscopic Examination Sample Collection->Histopathology Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histopathology->Data Analysis

Caption: Experimental workflow for in vivo hepatotoxicity study.

References

Application Notes and Protocols: Semi-synthesis and Antitumor Evaluation of Lantadene A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of Lantadene A analogs and the evaluation of their antitumor properties. This document is intended to guide researchers in the exploration of these promising natural product derivatives for cancer therapy.

Introduction

This compound, a pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara, has garnered significant interest in oncological research due to its potential as a scaffold for the development of novel antitumor agents.[1] Semi-synthetic modifications of the this compound structure have been explored to enhance its cytotoxic activity against various cancer cell lines and to elucidate the structure-activity relationships that govern its therapeutic potential. These modifications often focus on the C-3, C-22, and C-28 positions of the triterpenoid core.[2]

The antitumor effects of this compound and its analogs are believed to be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is frequently dysregulated in cancer.[3][4] This document provides detailed protocols for the synthesis of this compound analogs, their cytotoxic evaluation, and the investigation of their mechanisms of action.

Semi-synthesis of this compound Analogs

The following protocols describe the isolation of the parent compound, this compound, and the semi-synthesis of representative analogs.

Protocol: Isolation and Purification of this compound from Lantana camara Leaves

This protocol outlines a standard procedure for the extraction and purification of this compound.

Materials:

Procedure:

  • Extraction: Macerate 100 g of powdered Lantana camara leaves in 500 mL of methanol overnight with shaking.[5]

  • Decolorization: Filter the methanolic extract and treat the filtrate with 20 g of activated charcoal for 1 hour to remove pigments.[1]

  • Concentration: Filter the mixture to remove the charcoal and concentrate the filtrate using a rotary evaporator.

  • Solvent Partitioning: Dissolve the residue in a mixture of chloroform and water. Separate the chloroform layer, which contains the less polar triterpenoids.

  • Crude Crystallization: Concentrate the chloroform extract and dissolve the residue in a minimal amount of boiling methanol. Allow the solution to cool to induce crystallization of crude lantadenes.[1]

  • Column Chromatography:

    • Prepare a silica gel column using chloroform as the slurry solvent.

    • Dissolve the crude lantadenes in a small volume of chloroform and load it onto the column.

    • Elute the column with a chloroform:methanol (99.5:0.5) solvent system.[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Final Crystallization: Pool the fractions containing this compound, concentrate, and recrystallize from hot methanol to obtain pure this compound.[1]

Protocol: Microwave-Assisted Reduction of this compound (Synthesis of Reduced this compound)

This protocol describes the rapid and efficient reduction of the C-3 keto group of this compound to a hydroxyl group.[4]

Materials:

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

  • Microwave reactor

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a microwave-safe vessel, dissolve this compound in a 1:1 mixture of methanol and THF.

  • Reduction: Add an excess of sodium borohydride to the solution.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor for approximately 4 minutes.[4] Monitor the reaction progress by TLC.

  • Quenching: After completion, cautiously add dilute HCl to quench the excess NaBH₄.

  • Extraction: Evaporate the organic solvents and extract the aqueous residue with DCM.

  • Purification: Wash the DCM extract with water, dry over anhydrous sodium sulfate, and concentrate to yield the reduced this compound analog. Further purification can be achieved by recrystallization from methanol.[4]

In Vitro Antitumor Activity Assessment

The following protocols are designed to evaluate the cytotoxic and apoptotic effects of the synthesized this compound analogs on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][9]

Materials:

  • Cancer cell lines

  • This compound analogs

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1][10]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.[10] Differentiate cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Mechanistic Studies: Signaling Pathway Analysis

The following protocols can be used to investigate the molecular mechanisms underlying the antitumor activity of this compound analogs.

Protocol: Western Blot Analysis of NF-κB and Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation of key proteins in the NF-κB and apoptotic pathways.[11][12]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.[11]

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Apply ECL reagent and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

The following tables summarize the cytotoxic activity of representative this compound and its analogs against various human cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs

CompoundCell LineIC50 (µM)Reference
This compoundHL-60 (Leukemia)~20-29[15]
Reduced this compoundHL-60 (Leukemia)1.2-6.4[4]
Reduced this compoundMCF-7 (Breast Cancer)1.2-6.4[4]
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acidA375 (Melanoma)3.027

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the antitumor action of this compound analogs.

experimental_workflow cluster_synthesis Semi-synthesis cluster_evaluation Antitumor Evaluation Isolation of this compound Isolation of this compound Semi-synthetic Modification Semi-synthetic Modification Isolation of this compound->Semi-synthetic Modification e.g., Reduction Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Semi-synthetic Modification->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Mechanism Study (Western Blot) Mechanism Study (Western Blot) Apoptosis Assay (Annexin V/PI)->Mechanism Study (Western Blot)

Caption: Experimental workflow for the semi-synthesis and antitumor evaluation of this compound analogs.

nfkb_pathway cluster_nucleus Nuclear Events LantadeneA This compound Analogs IKK IKK Complex LantadeneA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-survival Gene Transcription Nucleus->GeneTranscription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound analogs.

apoptosis_pathway LantadeneA This compound Analogs Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) LantadeneA->Bax Up-regulation Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Lantadene A.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound in aqueous media.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of a stock solution (e.g., in DMSO) into aqueous buffer. The concentration of the organic solvent (e.g., DMSO) is insufficient to maintain the solubility of this compound in the final aqueous solution.- Decrease the final concentration: Lower the final desired concentration of this compound in your experiment. - Increase co-solvent concentration: If your experimental system allows, increase the percentage of the co-solvent (e.g., ethanol (B145695), PEG) in the final aqueous buffer.[1] - Employ a solubilizing agent: Incorporate surfactants or cyclodextrins into the aqueous buffer to enhance solubility.[1]
Cloudiness or turbidity observed in the final aqueous solution. Formation of fine precipitates or aggregates of this compound.- Optimize the solubilization method: Experiment with different solubilizing agents (co-solvents, surfactants, cyclodextrins) or their concentrations. - Use a stepwise dilution: Instead of a single dilution step, perform a serial dilution to gradually decrease the solvent concentration.[1] - Sonication: Briefly sonicate the final solution to aid in the dispersion of any small aggregates.
Inconsistent experimental results between batches. Variability in the preparation of the this compound solution.- Prepare fresh solutions: Always prepare fresh working solutions of this compound immediately before use.[1] - Standardize the protocol: Ensure consistent adherence to the chosen solubilization protocol, including solvent/co-solvent ratios, mixing times, and temperatures.
Low bioavailability or efficacy in cell-based assays. Poor solubility leading to low effective concentration of this compound.- Enhance solubility: Utilize the methods described in this guide, such as co-solvents, surfactants, or cyclodextrins, to increase the concentration of soluble this compound.[1][2] - Consider nanoformulations: Explore the use of nanoformulations to improve both solubility and cellular uptake.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound in aqueous solutions?

This compound is a pentacyclic triterpenoid, and like many compounds in this class, it is highly hydrophobic and exhibits very poor solubility in water and standard aqueous buffers.[1] This low solubility can lead to precipitation, making it difficult to achieve desired concentrations for in vitro and in vivo experiments and can negatively impact bioavailability.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound to create a concentrated stock solution.[1] Methanol has also been reported for preparing this compound for analytical purposes.[1]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Decrease the final concentration: The simplest approach is to work with a lower final concentration of this compound.[1]

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller dilutions.[1]

  • Employ solubilizing agents: Incorporate co-solvents, surfactants, or cyclodextrins into your aqueous buffer to maintain solubility.[1]

Q4: How do co-solvents improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This less polar environment can better accommodate hydrophobic molecules like this compound, thereby increasing its solubility.[1] Commonly used co-solvents for pentacyclic triterpenes include ethanol and polyethylene (B3416737) glycols (PEGs).[1]

Q5: What are surfactants and how can they help solubilize this compound?

Surfactants are amphiphilic molecules that have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the aqueous environment.[7][8][9][10] Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, leading to a significant increase in their apparent aqueous solubility.[7][8][9][10]

Q6: How do cyclodextrins enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming a water-soluble "inclusion complex".[1][11][12] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.[1]

Q7: What are nanoformulations and can they be used for this compound?

Nanoformulations involve the use of nanotechnology to develop drug delivery systems at the nanoscale. For poorly soluble drugs like this compound, nanoformulations such as nanoparticles (e.g., with silver or gold), nanosuspensions, and solid lipid nanoparticles can be employed.[3][4][5][6] These formulations can increase the surface area of the drug, leading to enhanced dissolution rates and solubility.

Experimental Protocols

Protocol 1: Co-Solvent Solubilization

This protocol describes the use of a co-solvent to improve the aqueous solubility of this compound.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer containing a specific percentage of a co-solvent (e.g., 1-10% ethanol or PEG). The optimal percentage of the co-solvent should be determined empirically and must be compatible with your experimental system.[1]

  • Dilution: While vortexing the co-solvent/buffer mixture, slowly add the this compound stock solution to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.

Protocol 2: Surfactant-Mediated Solubilization

This protocol utilizes a surfactant to form micelles that encapsulate and solubilize this compound.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Surfactant Solution: Prepare your desired aqueous buffer containing a surfactant at a concentration above its critical micelle concentration (CMC). Common surfactants include Polysorbate 80 (Tween 80) and Pluronic F-68.

  • Dilution: Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing to reach the desired final concentration.

Protocol 3: Cyclodextrin (B1172386) Inclusion Complex Formation

This protocol details the formation of a water-soluble inclusion complex between this compound and a cyclodextrin.

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Gentle heating may be required to facilitate dissolution.[1]

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent such as ethanol or methanol.[1]

  • Complex Formation: While vigorously stirring the cyclodextrin solution, slowly add the this compound solution.[1]

  • Equilibration: Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.[1]

  • Final Preparation: The resulting solution can be used directly. For some applications, filtration through a 0.22 µm filter may be necessary to remove any un-complexed or precipitated material.

Visualizations

experimental_workflow_co_solvent cluster_step1 Step 1: Prepare Stock Solution cluster_step2 Step 2: Prepare Co-Solvent Mixture cluster_step3 Step 3: Dilution cluster_step4 Step 4: Final Solution stock Dissolve this compound in 100% DMSO dilution Add Stock Solution to Co-Solvent Mixture (while vortexing) stock->dilution Slowly Add co_solvent Prepare Aqueous Buffer with Co-Solvent (e.g., Ethanol) co_solvent->dilution final Solubilized this compound in Aqueous Media dilution->final

Caption: Workflow for Co-Solvent Solubilization of this compound.

experimental_workflow_cyclodextrin cluster_step1 Step 1: Prepare Solutions cluster_step2 Step 2: Complex Formation cluster_step3 Step 3: Equilibration cluster_step4 Step 4: Final Product lantadene_sol Dissolve this compound in Ethanol/Methanol mixing Slowly Add this compound Solution to Cyclodextrin Solution (with vigorous stirring) lantadene_sol->mixing cyclo_sol Dissolve Cyclodextrin in Aqueous Buffer cyclo_sol->mixing stirring Stir for Several Hours or Overnight mixing->stirring complex Water-Soluble this compound- Cyclodextrin Inclusion Complex stirring->complex

Caption: Workflow for Cyclodextrin Inclusion Complex Formation.

solubilization_mechanisms cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_mechanisms Mechanisms of Action cluster_outcome The Outcome poor_solubility Poor Aqueous Solubility of this compound co_solvents Co-Solvents poor_solubility->co_solvents surfactants Surfactants poor_solubility->surfactants cyclodextrins Cyclodextrins poor_solubility->cyclodextrins co_solvent_mech Reduce Polarity of Aqueous Environment co_solvents->co_solvent_mech Mechanism surfactant_mech Micellar Encapsulation of this compound surfactants->surfactant_mech Mechanism cyclodextrin_mech Formation of Water-Soluble Inclusion Complex cyclodextrins->cyclodextrin_mech Mechanism enhanced_solubility Enhanced Aqueous Solubility of this compound co_solvent_mech->enhanced_solubility surfactant_mech->enhanced_solubility cyclodextrin_mech->enhanced_solubility

Caption: Logical Relationship of Solubilization Strategies.

References

improving the stability of Lantadene A in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantadene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on improving its stability in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue: I am observing a progressive loss of this compound activity in my long-term experiments.

  • Possible Cause 1: Degradation of this compound in solution.

    • Solution: this compound, like many pentacyclic triterpenoids, can be susceptible to degradation over time, especially when in solution at room temperature or exposed to light. For long-term experiments, it is crucial to prepare fresh solutions from a frozen stock whenever possible. If the experimental design requires a working solution to be stable for an extended period, consider including antioxidants in your solvent. While specific data for this compound is limited, antioxidants are known to protect other terpenoids from degradation. It is recommended to store stock solutions at -20°C or lower in a non-reactive solvent like ethanol (B145695) or acetonitrile.

  • Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.

    • Solution: To avoid degradation from repeated temperature changes, aliquot your this compound stock solution into single-use volumes before freezing. This ensures that the main stock remains at a stable, low temperature and is not subjected to frequent warming and cooling.

  • Possible Cause 3: Interaction with components of the culture medium or buffer.

    • Solution: Some components in complex biological media can interact with and degrade test compounds. When preparing working solutions, dilute the this compound stock in the experimental medium or buffer immediately before use. If instability is still suspected, consider preparing a more concentrated stock in a stable solvent and adding a smaller volume to your experimental setup.

Issue: My this compound solution appears cloudy or shows precipitation.

  • Possible Cause 1: Poor solubility in the chosen solvent.

    • Solution: this compound is a lipophilic compound with low aqueous solubility. For cell-based assays, a common practice is to dissolve it in an organic solvent like DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution. When preparing working solutions, ensure that the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity.

  • Possible Cause 2: The concentration of this compound exceeds its solubility limit in the working solution.

    • Solution: If you observe precipitation upon dilution of the stock solution, you may be exceeding the solubility of this compound in the final aqueous medium. Try preparing a more dilute working solution. You can also perform a solubility test by preparing serial dilutions and observing for any precipitation.

Issue: I am seeing inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate pipetting of the viscous stock solution.

    • Solution: Concentrated stock solutions in DMSO can be viscous. Ensure accurate and consistent pipetting by using positive displacement pipettes or by carefully aspirating and dispensing the solution slowly to avoid air bubbles and ensure the full volume is transferred.

  • Possible Cause 2: Uneven distribution of this compound in the working solution.

    • Solution: After diluting the stock solution into your experimental medium, ensure thorough mixing by vortexing or gentle inversion before adding it to your cells or assay.

G cluster_0 Troubleshooting Workflow for this compound Instability start Start: Inconsistent Results or Loss of Activity check_prep Review Solution Preparation and Storage Procedures start->check_prep is_stock_old Is the stock solution old or repeatedly freeze-thawed? check_prep->is_stock_old prep_fresh Prepare fresh stock solution and aliquot for single use. is_stock_old->prep_fresh Yes check_solubility Check for precipitation in working solution. is_stock_old->check_solubility No prep_fresh->check_solubility solubility_issue Solubility Issue Detected check_solubility->solubility_issue Yes check_protocol Review Experimental Protocol check_solubility->check_protocol No adjust_conc Lower final concentration or adjust solvent percentage. solubility_issue->adjust_conc adjust_conc->check_protocol is_mixing_adequate Is the working solution thoroughly mixed? check_protocol->is_mixing_adequate mix_thoroughly Ensure thorough mixing before application. is_mixing_adequate->mix_thoroughly No reassess Re-evaluate Experiment is_mixing_adequate->reassess Yes end Problem Resolved mix_thoroughly->end reassess->end

Caption: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a pentacyclic triterpenoid (B12794562) and is one of the major bioactive compounds found in the leaves of the Lantana camara plant.[1][2] It is known for its various biological activities, including hepatotoxicity in livestock and potential anticancer properties.[1][3]

Caption: Chemical structure of this compound.

Q2: How should I prepare a stock solution of this compound?

For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent. DMSO is a common choice for cell-based assays. Due to its lipophilic nature, this compound has poor solubility in water.

Q3: What are the recommended storage conditions for this compound solutions?

Q4: Can I use antioxidants to improve the stability of this compound in my experiments?

While there are no specific studies on the use of antioxidants to stabilize this compound, it is known to possess antioxidant properties itself.[1][4] For other sensitive compounds, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) are sometimes added to solutions. If you suspect oxidative degradation is an issue in your long-term experiments, you could consider testing the compatibility and efficacy of a low concentration of an antioxidant in your specific assay system. However, this would require validation to ensure the antioxidant does not interfere with the experimental outcomes.

Q5: What are the known signaling pathways affected by this compound?

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is thought to occur through the intrinsic mitochondrial pathway, which involves the regulation of Bax and Bcl-2 proteins and the activation of caspases.[1][5] Additionally, this compound may modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation and cell survival.[1]

NFkB_Pathway cluster_1 This compound and the NF-κB Signaling Pathway LA This compound IKK IKK Complex LA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibited by this compound) NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Activation

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Apoptosis_Pathway cluster_2 This compound-Induced Apoptosis Pathway LA This compound Bax Bax (Pro-apoptotic) LA->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) LA->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's role in the intrinsic apoptosis pathway.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Cell LineAssay TypeIC50 ValueReference
HL-60 (Human Leukemia)MTT19.8 ± 0.10 µg/mL (48h)[5]
Raw 264.7 (Macrophage)MTT84.2 µg/mL (24h)[6][7]
Vero (Normal Kidney)MTT319.37 ± 99.80 µg/mL (72h)[1]

IC50 (Half-maximal inhibitory concentration) values can vary depending on the cell line, assay conditions, and exposure time.

Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended ConcentrationStorage TemperatureNotes
DMSO10-20 mM-20°C or -80°CCommon for cell-based assays. Ensure final concentration in media is low (<0.5%) to avoid toxicity.
Ethanol (anhydrous)10-20 mM-20°C or -80°CGood for general use. Evaporates easily.
Methanol (anhydrous)10-20 mM-20°C or -80°CSimilar to ethanol.

Note: There is a lack of published long-term stability data for this compound in these solvents. It is recommended to prepare fresh solutions and use aliquots to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the solid this compound to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

mitigating off-target cytotoxicity of Lantadene A in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target cytotoxicity of Lantadene A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a pentacyclic triterpenoid (B12794562) compound isolated from the plant Lantana camara. In cancer cell lines, its primary mechanism of action is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like caspase-3.[1][2] Additionally, this compound can cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cell proliferation.[1][3]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effect of this compound is hepatotoxicity (liver damage), which has been observed in animal studies.[4] In cell-based assays, off-target cytotoxicity can manifest as toxicity to non-cancerous cell lines. The specific molecular off-targets of this compound have not been extensively characterized in the public literature. Off-target effects in assays can also arise from the compound's physicochemical properties, such as its hydrophobicity, leading to non-specific interactions.

Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A3: Mitigating off-target cytotoxicity can be approached in several ways:

  • Structural Modification: Research has shown that derivatives of this compound, such as Reduced this compound and B, exhibit selective cytotoxicity towards cancer cells while being significantly less toxic to normal cell lines like Vero cells.[5] Synthesizing or obtaining analogs of this compound can be a primary strategy.[6][7]

  • Assay Optimization: Careful optimization of your cell-based assay can help minimize non-specific effects. This includes using the lowest effective concentration of this compound, optimizing solvent concentrations, and choosing appropriate cell types.

  • Targeted Delivery: While more complex, encapsulating this compound in delivery systems like gold nanoparticles has been shown to enhance its cytotoxicity against cancer cells while remaining non-toxic to normal cells.[3]

Q4: Are there derivatives of this compound with a better therapeutic window?

A4: Yes, several studies have focused on synthesizing and testing derivatives of this compound to improve its anticancer activity and reduce toxicity. For example, certain ester prodrugs and other synthetic analogs have shown potent activity against cancer cell lines with potentially lower off-target effects.[5][8] Reduced this compound and B, in particular, have demonstrated selective cytotoxicity against various cancer cell lines with high IC50 values (low toxicity) in normal VERO cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal/Control Cell Lines
  • Possible Cause 1: Intrinsic Off-Target Effects

    • Solution: The primary strategy is to use a modified, more selective analog of this compound. As indicated in the data, Reduced Lantadenes A and B are significantly less toxic to normal cells. If you are limited to using this compound, establish a therapeutic window by testing a wide range of concentrations on both your cancer and normal cell lines to find a concentration that is effective against the cancer line but has minimal impact on the normal line.

  • Possible Cause 2: Solvent Toxicity

    • Solution: this compound is a hydrophobic compound and requires an organic solvent like DMSO for solubilization. High concentrations of DMSO are toxic to cells.

      • Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is as low as possible, typically below 0.5%.

      • Always include a "vehicle control" (medium with the same concentration of DMSO but without this compound) to differentiate between solvent toxicity and compound-specific effects.

  • Possible Cause 3: Compound Precipitation

    • Solution: Due to its low aqueous solubility, this compound can precipitate out of the culture medium, especially at high concentrations. These precipitates can cause physical stress and cell death, which can be misinterpreted as specific cytotoxicity.

      • Visually inspect your wells for any signs of precipitation after adding the compound.

      • Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) culture medium. Add the stock solution to the medium dropwise while gently vortexing to prevent rapid precipitation.

      • Consider using solubilizing agents like cyclodextrins or surfactants, but be aware that these can also have their own effects on cells and should be tested with appropriate controls.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
  • Possible Cause 1: Inconsistent Compound Solubility

    • Solution: Ensure your this compound stock solution is fully dissolved before each use. If stored at low temperatures, allow it to fully equilibrate to room temperature and vortex thoroughly before making dilutions. Prepare fresh dilutions for each experiment to avoid issues with compound degradation or precipitation over time.

  • Possible Cause 2: Assay Interference

    • Solution: The chemical nature of this compound or its color could potentially interfere with certain assay readouts (e.g., colorimetric assays like MTT).

      • Run a cell-free control where you add this compound to the assay reagents without cells to check for any direct chemical reactions that could alter the results.

      • Consider using an alternative cytotoxicity assay that relies on a different detection method (e.g., LDH release assay for membrane integrity, or a luminescence-based ATP assay for cell viability).

  • Possible Cause 3: High Variability in Cell Seeding

    • Solution: Ensure a homogenous single-cell suspension before seeding plates. Inconsistent cell numbers per well will lead to high variability in results. Use a well-calibrated multichannel pipette and mix the cell suspension between seeding groups of wells.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Derivatives
Compound/DerivativeCell LineCell TypeIC50 ValueReference
This compoundHL-60Human Leukemia19.8 µg/mL[1][2]
This compoundLNCaPHuman Prostate Cancer~435 µM (208.4 µg/mL)[9]
This compound DerivativeA375Human Melanoma3.027 µM[7]
This compound DerivativesVarious Human Cancers-~20-29 µM[6]
Lantadene BMCF-7Human Breast Cancer~215 µM (112.2 µg/mL)[9]
Lantadene C (mixture)KB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7 µM[10]
Reduced this compound/BHL-60, MCF-7, HSC-2, HCT-116Leukemia, Breast, Oral, Colon1.2 - 6.4 µM
Reduced this compound/BVERONormal Kidney Epithelial>50 µM
L. camara Leaf ExtractVERONormal Kidney Epithelial~319 µg/mL[11]
This compound-AuNPsLNCaPHuman Prostate Cancer126.82 µg/mL[3]
This compound-AuNPsRWPE-1Normal Prostate Epithelial705.56 µg/mL[3]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). Direct comparisons should be made with caution.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the complete culture medium. The final solvent concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells Dilute in media seed_cells Seed Cancer & Normal Cells in Plates seed_cells->treat_cells Add to wells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay analysis Measure Readout (e.g., Absorbance) assay->analysis calc Calculate % Viability & IC50 Values analysis->calc apoptosis_pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade lantadene This compound bcl2 Bcl-2 (Anti-apoptotic) lantadene->bcl2 Inhibits bax Bax (Pro-apoptotic) lantadene->bax Promotes mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lantadene_deriv Lantadene Derivatives (e.g., Reduced Lantadenes) ikk IKK Complex lantadene_deriv->ikk Inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_active p65/p50 (Active) ikb->nfkb_active Degrades & Releases nfkb_p65 p65 nfkb_p50 p50 nfkb_complex p65/p50/IκBα (Inactive Complex) nfkb_complex->ikb nfkb_complex->nfkb_p65 nfkb_complex->nfkb_p50 nfkb_nuc p65/p50 nfkb_active->nfkb_nuc Translocates dna DNA nfkb_nuc->dna survival_genes Transcription of Anti-apoptotic & Pro-survival Genes dna->survival_genes

References

Technical Support Center: Optimizing In Vitro Dose-Response Curves for Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro dose-response experiments with Lantadene A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro studies with this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My dose-response curve is not sigmoidal and appears flat or shows a very weak response. What could be the issue?

A1: A flat or weak dose-response curve can stem from several factors:

  • Inappropriate Concentration Range: The concentrations of this compound tested may be too low to elicit a significant biological response. It is crucial to perform a wide range-finding experiment.

  • Compound Instability: this compound, like many natural products, can be susceptible to degradation.[1] Ensure proper storage of stock solutions (at -20°C or below, protected from light) and prepare fresh dilutions for each experiment.[1]

  • Low Cell Sensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action. Consider screening different cell lines to find a more responsive model.

  • Insufficient Incubation Time: The duration of exposure to this compound may be too short to observe a significant effect. Time-course experiments are recommended to determine the optimal incubation period.

Q2: I am observing high variability between my replicate wells for the same concentration of this compound. What are the possible causes?

A2: High variability can compromise the reliability of your results. Common causes include:

  • Poor Solubility: this compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media, leading to precipitation and inconsistent concentrations across wells. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all treatments.[2]

  • Inaccurate Pipetting: Inconsistent volumes during serial dilutions or when adding the compound to the wells can lead to significant errors.[3] Calibrate your pipettes regularly and use proper pipetting techniques.

  • Uneven Cell Seeding: A non-uniform cell density across the plate will result in variable responses. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental treatments and instead fill them with sterile PBS or media.

Q3: My dose-response curve shows an unexpected increase in response at very high concentrations of this compound (a "U-shaped" or hormetic effect). How should I interpret this?

A3: This phenomenon can be due to several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution. This can interfere with colorimetric or fluorometric assays (e.g., MTT, resazurin) by scattering light or directly reacting with the assay reagents, leading to artifactual readings.[3] It is advisable to visually inspect the wells for any signs of precipitation.

  • Off-Target Effects: At supra-physiological concentrations, compounds can have off-target effects that are not related to their primary mechanism of action, leading to unexpected cellular responses.

  • Assay Interference: The chemical structure of this compound might directly interfere with the assay components at high concentrations.[3] Running parallel controls without cells but with the compound and assay reagents can help identify such interference.

Q4: The IC50 value I calculated for this compound is different from previously published values. Why might this be?

A4: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.[4][5]

  • Assay Type and Endpoint: The choice of cytotoxicity or viability assay (e.g., MTT, LDH, neutral red) measures different cellular parameters and can yield different IC50 values.[2]

  • Incubation Time: The duration of compound exposure can significantly impact the calculated IC50.[2]

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome of the assay.

  • Culture Media Components: Serum concentration and other media components can interact with the compound and affect its bioavailability and activity.

To ensure consistency, it is critical to report all experimental parameters in detail.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from various studies.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayIncubation TimeIC50 ValueReference
Raw 264.7 (macrophage)MTT24 h84.2 µg/mL[6]
Vero (normal kidney epithelial)Not specified72 h319.37 ± 99.80 µg/mL[7]
Various Human Cancer Cell LinesNot specifiedNot specified~20-29 µM[8]
LNCaP (prostate cancer)MTTNot specifiedEffective against LNCaP cells[4][9]
A375 (skin melanoma)Not specifiedNot specified3.027 µM (for a derivative)[10]

Table 2: Antioxidant and Radical Scavenging Activity of this compound

AssayIC50 ValueStandard CompoundIC50 of StandardReference
DPPH Radical Scavenging6.574 mg/mLBHT0.0270 mg/mL[7]
Superoxide Anion Radical Scavenging2.506 mg/mLAscorbic Acid1.025 mg/mL[7]
Nitric Oxide Scavenging98.00 µg/mLBHT75.00 µg/mL[7]
Ferrous Ion Chelating0.470 mg/mLEDTA0.001 mg/mL[7]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Culture the selected cell line to approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in fresh, complete culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%) across all wells, including the vehicle control.[2]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with vehicle solvent (negative control), and a known cytotoxic agent (positive control).

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to fit the data to a sigmoidal curve and determine the IC50 value.[11]

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Culture (~80% confluency) seeding Cell Seeding in 96-Well Plate cell_culture->seeding stock_prep This compound Stock (in DMSO) treatment Serial Dilution & Cell Treatment stock_prep->treatment seeding->treatment incubation Incubation (24/48/72h) treatment->incubation assay Add Assay Reagent (e.g., MTT) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout calculation Calculate % Viability readout->calculation curve_fit Plot Dose-Response Curve & Fit calculation->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_workflow cluster_flat Issue: Flat/Weak Curve cluster_variable Issue: High Variability cluster_u_shape Issue: U-Shaped Curve start Poor Dose-Response Curve? check_conc Concentration Range Too Low? start->check_conc Flat Curve check_solubility Solubility Issue/ Precipitation? start->check_solubility High Variability check_precipitate Precipitation at High Doses? start->check_precipitate U-Shaped check_time Incubation Time Too Short? check_conc->check_time check_stability Compound Degradation? check_time->check_stability check_pipetting Pipetting Error? check_solubility->check_pipetting check_seeding Uneven Cell Seeding? check_pipetting->check_seeding check_interference Assay Interference? check_precipitate->check_interference lantadene_a_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_nfkb Pro-inflammatory Pathway LantadeneA This compound Bcl2 Bcl-2 LantadeneA->Bcl2 Down-regulates Bax Bax LantadeneA->Bax Up-regulates NFkB NF-kB Activation LantadeneA->NFkB May Suppress Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

troubleshooting peak tailing and broadening in Lantadene A HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Lantadene (B1181434) A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common chromatographic challenges such as peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in my Lantadene A chromatogram?

Peak tailing, where a peak is asymmetrical with a trailing edge broader than its front, is a frequent issue in HPLC.[1] For a complex pentacyclic triterpenoid (B12794562) like this compound, the causes can be categorized into chemical interactions, mobile phase issues, and column problems.[1][2]

  • Secondary Chemical Interactions: The primary cause of peak tailing is often unwanted interactions between this compound and the stationary phase.[1] Standard silica-based C18 columns have residual, un-capped silanol (B1196071) groups (Si-OH) on their surface.[3] this compound, being an acidic compound (specifically 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid), can interact with these sites, leading to more than one retention mechanism and causing the peak to tail.[1][4][5]

  • Mobile Phase pH: If the mobile phase pH is not optimized, particularly if it is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms.[6][7] This dual state leads to distorted or tailing peaks. For acidic compounds, using a low pH mobile phase is an effective way to suppress ionization and minimize these secondary interactions.[1]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to the formation of voids.[8][9] These issues disrupt the normal flow path and can cause tailing for all peaks in the chromatogram.[1] The use of a guard column is a good preventative measure.[9]

  • Mass Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak tailing.[1][8]

Q2: My this compound peak is unexpectedly broad. What factors should I investigate?

Peak broadening is a sign of lost chromatographic efficiency and can compromise both resolution and sensitivity.[10] The potential causes range from the HPLC instrument setup to the analytical method itself.

  • Extra-Column Volume: Excessive tubing length or the use of wide-diameter tubing between the injector, column, and detector can significantly contribute to peak broadening.[9][11] This is often referred to as "dead volume." It's critical to minimize tubing volume, especially when using high-efficiency columns.[11]

  • Column Inefficiency: A degraded or poorly packed column can lead to broader peaks.[8][10] If peak broadening develops over time, it may indicate column contamination or degradation, and flushing with a strong solvent or replacing the column may be necessary.[8][12]

  • Improper Mobile Phase Conditions: A mobile phase that is too "weak" (i.e., has insufficient solvent strength) may not elute the analyte efficiently, causing it to spend too much time on the column and result in broad peaks.[10] Additionally, inconsistent flow rates or temperature fluctuations during the analysis can affect analyte interaction with the stationary phase and broaden peaks.[10]

  • Injection and Sample Issues: Overloading the column by injecting too large a volume of the sample is a common cause of broad peaks.[8][11] The solvent used to dissolve the sample can also be a factor; for best results, the sample should be dissolved in the mobile phase or a weaker solvent.[13]

Troubleshooting Summary: Peak Tailing & Broadening
Symptom Potential Cause Recommended Solution Citation
Peak Tailing (especially for this compound)Secondary interactions with residual silanols.Adjust mobile phase to a low pH (e.g., 2.5-3.5) with an acidifier like acetic or formic acid.[1]
Mobile phase pH is close to analyte pKa.Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[6]
Column overload (mass).Dilute the sample or reduce the injection volume.[1][8]
Column contamination or degradation.Flush the column with a strong solvent. If unresolved, replace the column and use a guard column.[8][9]
Peak Broadening Extra-column dead volume.Minimize tubing length and use narrow-bore tubing (e.g., 0.005").[7][11]
Column overload (volume).Reduce the injection volume.[11]
Insufficient mobile phase strength.Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[10][14]
Slow detector data collection rate.Optimize the detector's data acquisition rate to be appropriate for the peak width.[11]
Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving peak shape issues in your this compound analysis.

G start Observe Peak Tailing or Broadening check_system Check System Basics (Leaks, Pressure Fluctuations) start->check_system issue_found Fix Leaks / Stabilize Pressure check_system->issue_found Yes no_issue No Obvious Issues check_system->no_issue No cat_column Category: Column no_issue->cat_column cat_mobile Category: Mobile Phase no_issue->cat_mobile cat_sample Category: Sample / Injection no_issue->cat_sample cat_instrument Category: Instrument no_issue->cat_instrument col_check1 Use Guard Column? cat_column->col_check1 mp_check1 Is pH Optimized for Acidic Compound? cat_mobile->mp_check1 sam_check1 Sample Overloaded? cat_sample->sam_check1 inst_check1 Minimize Tubing Length & ID? cat_instrument->inst_check1 col_sol1 Install Guard Column col_check1->col_sol1 No col_check2 Flush with Strong Solvent col_check1->col_check2 Yes col_check3 Replace Column col_check2->col_check3 mp_sol1 Lower pH with Acid (e.g., 0.1% Acetic Acid) mp_check1->mp_sol1 No mp_check2 Is Solvent Strength Sufficient? mp_check1->mp_check2 Yes mp_sol2 Increase % Organic Solvent mp_check2->mp_sol2 No mp_check3 Prepare Fresh Mobile Phase mp_check2->mp_check3 Yes sam_sol1 Reduce Injection Volume or Dilute Sample sam_check1->sam_sol1 Yes sam_check2 Sample Dissolved in Mobile Phase? sam_check1->sam_check2 No sam_sol2 Reconstitute Sample in Initial Mobile Phase sam_check2->sam_sol2 No inst_sol1 Use Shorter, Narrow-Bore Tubing inst_check1->inst_sol1 No inst_check2 Check Detector Data Rate inst_check1->inst_check2 Yes

Caption: Troubleshooting workflow for HPLC peak tailing and broadening.

Q3: How exactly does mobile phase pH improve the peak shape for this compound?

The pH of the mobile phase is a critical tool for controlling the retention and peak shape of ionizable compounds like this compound.[6] The underlying principle is ion suppression .

This compound has a carboxylic acid group, which can lose a proton (ionize) to become negatively charged. In reversed-phase HPLC, the ionized form is more polar and interacts less with the non-polar C18 stationary phase, leading to shorter retention times.[6] If the mobile phase pH is near the pKa of this compound, the compound will exist as a mixture of its neutral and ionized forms, which travel through the column at different speeds, resulting in a broad or split peak.[15]

By adding a small amount of acid (e.g., acetic acid, formic acid) to the mobile phase to lower the pH to around 3, you create an environment rich in protons (H⁺). This high concentration of protons suppresses the ionization of the this compound molecules, forcing them to remain in their neutral, less polar state.[6][16] This single, neutral form interacts more consistently with the stationary phase, resulting in a sharper, more symmetrical peak and longer, more stable retention.[6]

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) LantA_ion Lantadene-COO⁻ (Ionized, Polar) Silanol_ion Si-O⁻ label_repel Repulsion & Inconsistent Interaction result1 Result: Poor Retention & Peak Tailing result2 Result: Good Retention & Sharp, Symmetrical Peak LantA_neutral Lantadene-COOH (Neutral, Less Polar) C18 C18 Chains label_interact Consistent Hydrophobic Interaction

Caption: Effect of mobile phase pH on this compound interaction and peak shape.

Experimental Protocols

Sample Preparation: Extraction from Lantana camara Leaves

This protocol provides a general procedure for extracting this compound for HPLC analysis.[17]

  • Drying and Grinding: Air-dry or oven-dry fresh Lantana camara leaves at a low temperature (40-50°C) to a constant weight. Grind the dried leaves into a fine powder.[17]

  • Extraction: Accurately weigh approximately 1 g of the leaf powder into a flask. Add 20 mL of HPLC-grade methanol.[4][17]

  • Agitation: Sonicate or shake the mixture for 1-2 hours to ensure efficient extraction of lantadenes.[17]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.[17]

  • Final Preparation: Before injection, filter the final extract through a 0.22 µm syringe filter to remove fine particulate matter that could damage the HPLC column.[4][17] The sample should be reconstituted in the mobile phase if concentration was performed.[17]

Standard Preparation
  • Stock Solution: Prepare a stock solution of a this compound reference standard at a known concentration (e.g., 1 mg/mL) in HPLC-grade methanol.[4]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1 to 100 µg/mL).[18]

Recommended HPLC Method Parameters

The following table summarizes a typical starting point for an HPLC method for the analysis of this compound, based on established procedures.[4][18]

Parameter Recommended Condition Notes Citation
HPLC System Standard HPLC or UHPLC with UV/DAD DetectorA system with low dead volume is preferred to minimize peak broadening.[11]
Column C18, 3-5 µm particle size (e.g., 4.6 x 250 mm)A C18 column is the most common choice for reversed-phase separation of triterpenoids.[4][19]
Mobile Phase Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01, v/v/v/v)Isocratic elution. The small amount of acetic acid is crucial for lowering the pH and ensuring good peak shape.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30-35 °COperating at a slightly elevated temperature can improve peak shape and reduce backpressure.[1]
Detection UV at 210 nmLantadenes show strong absorbance at this wavelength.[18]
Injection Vol. 10-20 µLKeep the volume low to prevent band broadening and overload.[1][4]

References

enhancing the extraction efficiency of Lantadene A from raw plant material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Lantadene (B1181434) A Extraction Efficiency

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Lantadene A from Lantana camara plant material.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in extracting this compound?

A1: The primary challenge in extracting this compound is its co-occurrence with other structurally similar pentacyclic triterpenoids, namely Lantadene B, C, and D.[1][2] These compounds have very similar polarities, making their separation difficult, often requiring multiple chromatographic steps.[3]

Q2: Which plant part is the best source for this compound extraction?

A2: The leaves of Lantana camara are the most abundant source of this compound.[1] Both young and mature leaves contain significant amounts of this compound and B.[1]

Q3: What solvent system is most effective for the initial extraction of this compound?

A3: Methanol (B129727) and ethyl acetate (B1210297) are commonly used and effective solvents for the initial extraction of a mixture of lantadenes, including this compound, from the powdered leaf material.[4][5][6] Methanol is often used in maceration or Soxhlet extraction, while ethyl acetate has also been successfully employed.[4][7]

Q4: How can I improve the purity of my this compound extract?

A4: Improving the purity of this compound typically involves a combination of techniques. After the initial solvent extraction, column chromatography using silica (B1680970) gel is a common purification step.[2][5] A shallow gradient of increasing polarity, for instance, using a chloroform-methanol solvent system, can help in separating the different lantadenes.[3] Fractional crystallization from a solvent like methanol can also be employed to further purify the isolated fractions.[2][3]

Q5: My this compound yield is lower than expected. What are the potential reasons?

A5: Several factors can contribute to low yields of this compound. These include:

  • Plant Material Variability: The concentration of lantadenes can vary depending on the geographical location, season of collection, and the specific variety of Lantana camara.[8]

  • Improper Drying: Inadequate drying of the plant material can lead to inefficient extraction. The leaves should be dried, for example at 55°C, and ground to a fine powder.[3][8]

  • Extraction Time and Temperature: Insufficient extraction time or suboptimal temperature can result in incomplete extraction of the target compound.[9][10]

  • Solvent-to-Solid Ratio: An inappropriate ratio of solvent to plant material can lead to saturation of the solvent and incomplete extraction.[9][10]

  • Degradation: this compound may be sensitive to high temperatures and prolonged exposure to light, which could lead to degradation.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete extraction due to inappropriate solvent, time, or temperature.Optimize extraction parameters. Consider using a Soxhlet extractor for more exhaustive extraction.[7] Ensure the plant material is finely powdered to increase surface area.[8] Experiment with different solvent systems (e.g., methanol, ethanol, ethyl acetate).[4][7]
Poor quality of plant material.Ensure the use of healthy, mature leaves of Lantana camara.[1] The time of harvest can also influence the concentration of secondary metabolites.[9]
Poor Separation of Lantadenes in Column Chromatography Inappropriate solvent system (mobile phase).Optimize the solvent gradient. A very shallow gradient of a non-polar solvent (like chloroform (B151607) or petroleum ether) with a gradual increase in a more polar solvent (like ethyl acetate or methanol) is recommended.[3][4]
Overloaded column.Reduce the amount of crude extract loaded onto the silica gel column to avoid band broadening and improve resolution.
Inconsistent packing of the column.Ensure the silica gel is packed uniformly to prevent channeling of the solvent and poor separation.
Co-crystallization of this compound with other Lantadenes High concentration of closely related isomers.Repeat the fractional crystallization process multiple times. Slow cooling of the saturated solution can promote the formation of more uniform crystals.[3]
Impurities acting as nucleation sites for other lantadenes.Further purify the fraction containing this compound by column chromatography before attempting crystallization.
Presence of Pigments and other Impurities in the Final Product Incomplete removal of chlorophyll (B73375) and other pigments.A decolorization step using activated charcoal after the initial extraction can be effective.[6]
Co-elution of impurities during chromatography.Optimize the chromatographic conditions. Consider using a different stationary phase or a combination of different chromatographic techniques (e.g., preparative HPLC).[2]

Quantitative Data Summary

The following table summarizes the reported yields of total lantadenes and the concentration of individual lantadenes from Lantana camara leaves.

Extraction Method Plant Material Total Lantadene Yield (%) This compound Concentration (mg/100g dry wt.) Lantadene B Concentration (mg/100g dry wt.) Lantadene C Concentration (mg/100g dry wt.) Reference
Similar ProtocolLantana camara leaves0.53---[8]
Similar ProtocolLantana camara leaves0.31---[8]
Not SpecifiedLantana camara var. aculeata (Mature Leaves)-805.9 ± 52.8522.3 ± 37.1424.8 ± 39.1[11]
Not SpecifiedLantana camara var. aculeata (Young Leaves)-491.5 ± 6.3347.0 ± 3.0191.3 ± 10.3[11]

Experimental Protocols

Protocol 1: Maceration with Methanol followed by Column Chromatography

This protocol is a common method for the initial extraction and purification of a mixture of lantadenes.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Lantana camara.

  • Dry the leaves in an oven at 55°C until a constant weight is achieved.[8]

  • Grind the dried leaves into a fine powder.[8]

2. Extraction:

  • Macerate the dried leaf powder (e.g., 100 g) with methanol (e.g., 750 mL) in a large flask with intermittent shaking for 24 hours.[6]

  • Filter the extract through a muslin cloth or filter paper.

  • The extraction process can be repeated with fresh solvent to ensure maximum recovery.

3. Decolorization (Optional but Recommended):

  • Pool the methanolic extracts and add activated charcoal (e.g., 20 g).[6]

  • Stir the mixture for about 1 hour and then filter to remove the charcoal.

4. Solvent Removal and Chloroform Extraction:

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.[3]

  • Extract the resulting aqueous residue with chloroform (e.g., 2 x 100 mL) in a separatory funnel.

  • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the crude lantadene mixture.

5. Column Chromatography:

  • Prepare a silica gel column using a suitable non-polar solvent (e.g., petroleum ether or chloroform).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.[4]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

6. Fractional Crystallization:

  • Combine the fractions rich in this compound and evaporate the solvent.

  • Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.[3]

  • Filter the crystals and wash with cold methanol to obtain purified this compound.

Protocol 2: Soxhlet Extraction with Ethyl Acetate

This method provides a more exhaustive extraction and can be suitable for obtaining a higher yield of the crude extract.

1. Plant Material Preparation:

  • Prepare the dried and powdered Lantana camara leaves as described in Protocol 1.

2. Extraction:

  • Place the powdered leaf material (e.g., 50 g) into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.[7]

  • Add ethyl acetate (e.g., 500 mL) to the round-bottom flask.[7]

  • Heat the solvent to its boiling point and allow the extraction to proceed for 5-6 hours.[7]

3. Solvent Removal:

  • After extraction, concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude extract.[7]

4. Purification:

  • The crude extract can then be subjected to column chromatography and fractional crystallization as described in Protocol 1 (steps 5 and 6) to isolate and purify this compound.

Visualizations

Experimental_Workflow_Lantadene_A_Extraction PlantMaterial Raw Plant Material (Lantana camara leaves) Drying Drying (55°C) PlantMaterial->Drying Grinding Grinding Drying->Grinding Powder Fine Powder Grinding->Powder Extraction Solvent Extraction (Maceration or Soxhlet) Powder->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Collected Fractions Purification->Fractions Crystallization Fractional Crystallization Fractions->Crystallization PureLantadeneA Purified this compound Crystallization->PureLantadeneA

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic_Low_Yield Start Low this compound Yield CheckPlant Verify Plant Material (Species, Age, Handling) Start->CheckPlant CheckExtraction Review Extraction Protocol (Solvent, Time, Temp) Start->CheckExtraction CheckPurification Analyze Purification Steps (Column Loading, Gradient) Start->CheckPurification ReassessPlant Source New Plant Material CheckPlant->ReassessPlant If issues found OptimizeExtraction Optimize Extraction Parameters CheckExtraction->OptimizeExtraction If suboptimal OptimizePurification Refine Chromatographic Separation CheckPurification->OptimizePurification If issues found End Improved Yield OptimizeExtraction->End OptimizePurification->End ReassessPlant->End

Caption: Troubleshooting flowchart for low this compound yield.

References

minimizing interference of co-extracted compounds with Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lantadene (B1181434) A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from co-extracted compounds during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-extract with Lantadene A and cause interference?

A1: During the extraction of this compound from Lantana camara leaves, several other compounds are often co-extracted and can interfere with analysis. These include:

  • Other Lantadenes: Lantadene B is structurally very similar to this compound and is a major co-extractant.[1][2] Lantadene C and D are also present in smaller amounts.[3]

  • Pigments: Chlorophyll (B73375) and other plant pigments are readily extracted, especially with methanol (B129727), and can interfere with spectrophotometric and chromatographic analyses.[4]

  • Polar Compounds: Highly polar compounds are extracted along with lantadenes and need to be removed through partitioning.[4]

  • Boswellic Acid: This compound has been identified as a co-extractant in ethyl acetate (B1210297) leaf extracts.[5][6]

Q2: My this compound yield is consistently low after extraction. What are the possible causes and solutions?

A2: Low yields of this compound can stem from several factors during the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the plant material may not be exhaustive.

    • Solution: Ensure the dried leaf powder is of a fine particle size (e.g., 1 mm) to maximize solvent penetration.[4] Perform multiple extraction cycles (e.g., three times) with fresh solvent to ensure complete recovery.[7]

  • Degradation During Drying: High temperatures used to dry the plant material can lead to the degradation of triterpenoids.

    • Solution: Dry the Lantana camara leaves at a controlled temperature, not exceeding 55-70°C.[4][5]

  • Loss During Purification: Each purification step, such as liquid-liquid partitioning and column chromatography, can lead to some loss of the target compound.

    • Solution: Carefully monitor each step using Thin Layer Chromatography (TLC) to ensure that the fractions containing this compound are not prematurely discarded.[4][7] Optimize solvent systems for chromatography to achieve good separation without excessive band broadening.

Q3: I am observing extra peaks in my HPLC/UPLC chromatogram that are close to the this compound peak. How can I identify and remove them?

A3: The presence of closely eluting peaks is a common issue, often due to other lantadene analogues like Lantadene B.

  • Identification:

    • Mass Spectrometry (MS): Couple your UPLC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the interfering peaks.[5][8] This can help confirm their identity as other lantadenes or different compounds.

    • Reference Standards: If available, inject standards of other known lantadenes (e.g., Lantadene B) to compare retention times.

  • Removal/Separation:

    • Chromatographic Optimization: Adjust the mobile phase composition and gradient to improve the resolution between this compound and the interfering peaks. Isocratic systems have been successfully used for separation.[4]

    • Fractional Crystallization: This technique can be employed to selectively crystallize and purify this compound from other less abundant or differently soluble lantadenes.[1][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflow.

Issue 1: Poor Separation of this compound from Co-extractants in Column Chromatography
  • Possible Cause: The solvent system used for elution is not providing adequate selectivity.

  • Solution:

    • TLC Optimization: Before running the column, test various solvent systems using TLC to find the one that gives the best separation between this compound and the major impurities. A common solvent system for monitoring is petroleum ether:ethyl acetate:acetic acid (88:10:2).[7]

    • Stepwise Gradient Elution: Employ a stepwise gradient of increasing polarity. For example, start with 100% chloroform (B151607), followed by chloroform:methanol mixtures with increasing methanol content (e.g., 99.5:0.5, 99:1, 95:5).[4][7] This allows for the sequential elution of compounds with different polarities.

Issue 2: Presence of Color in the Final Purified this compound Sample
  • Possible Cause: Incomplete removal of plant pigments like chlorophyll during the initial extraction steps.

  • Solution:

    • Activated Charcoal Treatment: After the initial methanolic extraction, treat the extract with activated charcoal.[4][9] The charcoal will adsorb many of the colored impurities.

    • Solvent Partitioning: Perform a liquid-liquid partition between the methanolic extract and a non-polar solvent like chloroform. The more polar pigments will remain in the aqueous methanol phase, while this compound partitions into the chloroform layer.[4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is a compilation of methods described in the literature.[4][7][9]

  • Plant Material Preparation:

    • Collect fresh leaves of Lantana camara.

    • Dry the leaves in a hot air oven at 55-70°C until a constant weight is achieved.[4][5]

    • Grind the dried leaves into a fine powder (e.g., 1 mm particle size).[4]

  • Methanol Extraction:

    • Macerate the dried leaf powder (e.g., 200 g) with methanol (e.g., 1 L) overnight with intermittent shaking.[4]

    • Filter the extract through a muslin cloth. Repeat the extraction process two more times with fresh methanol.

  • Decolorization and Partitioning:

    • Pool the methanolic extracts and treat with activated charcoal (e.g., 30 g for 200 g leaf powder) for 1 hour with shaking.[4]

    • Filter the charcoal-treated extract.

    • Remove the methanol under vacuum at 60-80°C.[4]

    • Partition the residue between chloroform and water to separate lantadenes from more polar compounds. The lantadenes will be in the chloroform layer.[4]

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column in chloroform.

    • Dissolve the dried chloroform extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100% chloroform, followed by 99:1 and 95:5 chloroform:methanol).[4]

    • Collect fractions and monitor by TLC to identify those containing this compound.[7]

  • Crystallization:

    • Pool the this compound-rich fractions and remove the solvent under vacuum.

    • Dissolve the residue in boiling methanol and allow it to crystallize at 0-4°C.[7]

    • Repeat the crystallization process to obtain pure this compound.

Protocol 2: HPLC Analysis of this compound

This protocol is based on methods used for the quantification of lantadenes.[4][10]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic system of acetonitrile (B52724) and water or a gradient system can be used. The specific ratio should be optimized for your column and system to achieve good separation.

  • Detection: UV detection at 210 nm.[8]

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the plant source and the extraction method used.

ParameterReported ValueSource
Purity by HPLC ~87.4%[4]
Yield from Leaves 0.31% - 0.53%[5]
This compound in Total Lantadenes 25% - 72.82%[8]

Visualizations

Experimental Workflow for this compound Isolation and Purification

experimental_workflow start Dried Lantana camara Leaf Powder extraction Methanol Extraction start->extraction charcoal Activated Charcoal Treatment (Decolorization) extraction->charcoal partition Chloroform-Water Partitioning charcoal->partition column_chrom Silica Gel Column Chromatography partition->column_chrom Chloroform Layer impurities1 Pigments & Polar Impurities partition->impurities1 Aqueous Layer crystallization Fractional Crystallization column_chrom->crystallization This compound Fractions impurities2 Other Lantadenes & Impurities column_chrom->impurities2 Other Fractions analysis Purity Analysis (HPLC) crystallization->analysis end Pure this compound analysis->end

Caption: Workflow for isolating and purifying this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of its effects on cancer cells, this compound is suggested to induce apoptosis through the intrinsic mitochondrial pathway.[11]

apoptosis_pathway lantadene_a This compound bax_up ↑ Bax Expression lantadene_a->bax_up bcl2_down ↓ Bcl-2 Expression lantadene_a->bcl2_down mito_potential ↓ Mitochondrial Membrane Potential bax_up->mito_potential bcl2_down->mito_potential cyto_c Cytochrome C Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound's proposed apoptotic signaling pathway.

References

Technical Support Center: Managing and Monitoring Hepatotoxicity in Animal Studies with Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lantadene (B1181434) A in animal studies. The information is designed to address specific issues that may be encountered during experiments focused on hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of Lantadene A-induced hepatotoxicity in animal models?

A1: Animals exposed to toxic doses of this compound commonly exhibit signs of liver damage. These include jaundice (icterus), photosensitization, anorexia (loss of appetite), constipation, and weight loss.[1][2] In severe cases, mortality can occur within a few days of exposure.[3]

Q2: Which animal model is most suitable for studying this compound hepatotoxicity?

A2: Guinea pigs are a preferred non-ruminant model as they display clinical signs and pathological lesions, such as cholestasis, that are highly comparable to those observed in livestock.[4][5] Other susceptible models include sheep, rabbits, and female rats.[4][6]

Q3: What is the primary mechanism of this compound hepatotoxicity?

A3: The hepatotoxicity of this compound is primarily characterized by intrahepatic cholestasis and hepatocellular injury.[7] A key initiating event is the disruption of mitochondrial function.[7] The reduced metabolite of this compound acts as a mitochondrial uncoupler, leading to decreased ATP synthesis, oxidative stress, and ultimately, apoptosis (programmed cell death) of hepatocytes.[7][8]

Q4: How can I monitor the progression of liver damage in my animal study?

A4: Liver damage can be monitored through regular blood sample collection and analysis of serum biochemical markers. Key indicators of hepatotoxicity include elevated levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676).[4][9] Additionally, histopathological examination of liver tissue at the end of the study provides direct evidence of cellular damage.[5]

Q5: What are some strategies to manage accidental overexposure or severe toxicity in study animals?

A5: In cases of severe toxicity, supportive care is crucial. Administration of activated charcoal can help adsorb the toxins in the gastrointestinal tract and prevent further absorption.[10] Providing a highly palatable and nutritious diet, along with ensuring adequate hydration, is also recommended. In livestock, drenching with a slurry of activated charcoal in an electrolyte solution has been shown to be effective.[11]

Troubleshooting Guides

Issue 1: High variability in serum liver enzyme levels between animals in the same treatment group.

  • Possible Cause: Inconsistent dosing or biological variability.

  • Troubleshooting Steps:

    • Ensure the this compound formulation is homogenous and stable.

    • Verify the accuracy and consistency of the administration technique (e.g., oral gavage).

    • Increase the number of animals per group to account for biological variation.[11]

Issue 2: Unexpected mortality in a dose group intended to be sub-lethal.

  • Possible Cause: Underestimation of the compound's potency in the specific animal strain or poor health status of the animals.

  • Troubleshooting Steps:

    • Conduct a dose-range finding study with smaller dose increments to accurately determine the sub-lethal dose.

    • Ensure all animals are properly acclimatized and health-screened before starting the experiment.[11]

Issue 3: Histopathological findings do not correlate with biochemical data.

  • Possible Cause: Timing of sample collection or regional differences in liver damage.

  • Troubleshooting Steps:

    • Ensure that blood for biochemical analysis and liver tissue for histopathology are collected at the same time point.

    • When collecting liver tissue, sample multiple lobes to account for potential variability in the distribution of necrosis.[10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of a lantadene mixture (primarily this compound and B) from a 90-day sub-chronic toxicity study in guinea pigs.

Table 1: Effect of Sub-chronic Lantadene Administration on Serum Liver Markers in Guinea Pigs [6]

Dosage (mg/kg bw/day)Aspartate Aminotransferase (AST) (IU/L)Alanine Aminotransferase (ALT) (IU/L)Acid Phosphatase (ACP) (IU/L)
Control58.10 ± 7.5852.14 ± 6.6043.83 ± 14.4
680.15 ± 15.1455.72 ± 7.3067.05 ± 14.13
1291.08 ± 19.0362.32 ± 6.7975.96 ± 20.77
18100.03 ± 10.7763.88 ± 4.2890.74 ± 14.74
24107.07 ± 8.6477.82 ± 8.65111.20 ± 15.30*

* Statistically significant increase compared to the control group.

Table 2: Effect of Sub-chronic Lantadene Administration on Oxidative Stress Markers in Guinea Pig Liver [12]

Dosage (mg/kg bw/day)Lipid Peroxidation (LPO) (nmol MDA/mg protein)Superoxide Dismutase (SOD) (U/mg protein)
Control0.89 ± 0.057.58 ± 0.27
181.42 ± 0.116.04 ± 0.50
241.68 ± 0.104.82 ± 0.38

* Statistically significant change compared to the control group.

Experimental Protocols

Protocol 1: Sub-chronic this compound-Induced Hepatotoxicity in Guinea Pigs [4][5]

  • Animal Model: Male and female guinea pigs, acclimatized for 7 days.

  • Test Substance: Isolated this compound.

  • Experimental Design:

    • Divide animals into treatment and control groups (n=8 per group, equal numbers of males and females).

    • Treatment groups receive graded oral doses of this compound (e.g., 6, 12, 18, and 24 mg/kg body weight) daily for 90 days.

    • The control group receives the vehicle (e.g., in a gelatin capsule) only.

  • Administration: Administer this compound orally in gelatin capsules once daily. Ensure a one-hour interval between administration and feeding.

  • Monitoring:

    • Record body weight weekly.

    • Observe for clinical signs of toxicity daily (e.g., jaundice, photosensitivity, changes in feces and urine).

  • Sample Collection (Day 91):

    • Collect blood via cardiac puncture under anesthesia for serum biochemical analysis.

    • Euthanize animals and perform a necropsy.

    • Collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder in liquid nitrogen for oxidative stress marker analysis.

Protocol 2: Serum Biochemical Analysis [4]

  • Sample Preparation: Collect whole blood in non-heparinized tubes. Allow to clot and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Analysis: Use commercial assay kits and an automated biochemistry analyzer to determine the serum levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total and direct bilirubin

  • Data Expression: Express enzyme activities in International Units per liter (IU/L) and bilirubin levels in mg/dL.

Protocol 3: Histopathological Examination of Liver Tissue [5][13]

  • Tissue Processing:

    • Dehydrate the formalin-fixed liver tissues through a graded series of alcohol.

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin blocks.

    • Mount the sections on glass slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

    • Masson's Trichrome stain can be used to specifically visualize collagen fibers and assess fibrosis.

  • Microscopic Examination: Examine the stained sections under a light microscope for pathological changes, including:

    • Hepatocellular degeneration and necrosis

    • Inflammatory cell infiltration

    • Bile duct hyperplasia

    • Fibrosis

    • Cholestasis (bile plugs in canaliculi)

Visualizations

G cluster_workflow Experimental Workflow for Sub-chronic Hepatotoxicity Study acclimatization Animal Acclimatization (7 days) randomization Randomization into Groups acclimatization->randomization administration Daily Oral Administration of this compound (90 days) randomization->administration monitoring Weekly Monitoring (Body Weight, Clinical Signs) administration->monitoring collection End-of-Study Sample Collection (Blood and Tissues) monitoring->collection biochem Biochemical Analysis collection->biochem histopath Histopathological Examination collection->histopath G cluster_pathway Proposed Signaling Pathway for this compound-Induced Hepatotoxicity lantadene This compound (Metabolized to RLA) mitochondria Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) lantadene->mitochondria atp Decreased ATP Synthesis mitochondria->atp ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) mitochondria->ros injury Hepatocellular Injury & Cholestasis atp->injury apoptosis Apoptosis ros->apoptosis nfkb NF-κB Pathway Modulation ros->nfkb influences apoptosis->injury nfkb->apoptosis regulates

References

optimal storage conditions to prevent Lantadene A degradation

Author: BenchChem Technical Support Team. Date: December 2025

Lantadene A Technical Support Center

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and stability testing of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara. Like many complex natural products, it possesses functional groups, primarily an ester linkage, that are susceptible to degradation under various experimental conditions. Ensuring its stability is critical for obtaining accurate and reproducible results in biological assays and analytical studies. The primary degradation pathways are believed to be hydrolysis of the ester group and isomerization.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, it is recommended to keep solid this compound in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage (a few days to weeks), 0-4°C is acceptable.

Q3: How should I store solutions of this compound?

A3: this compound solutions are best prepared fresh. If storage is necessary, use a non-reactive, aprotic solvent such as acetonitrile (B52724) or ethanol (B145695). Store solutions at low temperatures (-20°C for long-term, 2-8°C for short-term) in tightly sealed, light-protecting (amber) vials. Avoid prolonged storage in protic solvents like methanol (B129727) or water, as they can facilitate hydrolysis of the ester linkage.

Q4: What are the primary factors that can cause this compound degradation?

A4: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or ambient light may cause photodegradation.

  • Oxidation: Although less characterized, the double bond in the triterpenoid structure could be susceptible to oxidation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low Yield or Loss of Compound During Extraction

  • Possible Causes:

    • Thermal Degradation: Drying plant material at high temperatures (above 55°C) or concentrating extracts at elevated temperatures (above 45°C) can lead to degradation.

    • Hydrolysis: Use of strongly acidic or basic solvents during extraction can hydrolyze the ester group.

    • Oxidation: Prolonged exposure to air and light during the extraction process can lead to oxidative degradation.

  • Solutions:

    • Dry plant material at a controlled temperature, not exceeding 55°C.

    • Use neutral, high-purity solvents like methanol or ethanol for extraction.

    • Perform extractions at room temperature and minimize extraction time.

    • Concentrate extracts using a rotary evaporator with a water bath temperature below 45°C.

    • Protect extracts from light by using amber glassware or covering with aluminum foil.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Causes:

    • Hydrolysis: The appearance of a more polar peak may correspond to the hydrolyzed product (the triterpenoid core).

    • Isomerization: A peak with a similar mass but a different retention time could indicate a structural isomer.

    • Solvent-Induced Degradation: The sample solvent may be causing degradation on the autosampler.

  • Solutions:

    • Ensure the sample and mobile phase are within a neutral to slightly acidic pH range (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.

    • Use a cooled autosampler (e.g., 4°C) to slow down potential degradation in the sample vials.

    • Dissolve samples in a non-reactive solvent like acetonitrile immediately before analysis.

    • Avoid excessively high column temperatures during HPLC analysis.

Data Presentation: Recommended Storage and Handling Conditions

The following table summarizes the recommended conditions to minimize this compound degradation based on general principles for pentacyclic triterpenoids and related esters.

ParameterSolid CompoundIn SolutionRationale
Temperature Long-term: ≤ -20°C Short-term: 0-4°CLong-term: ≤ -20°C Short-term: 2-8°CReduces the rate of thermal degradation and hydrolysis.
Light Store in the darkUse amber vials or protect from lightPrevents potential photodegradation.
Moisture Store in a desiccated environmentUse anhydrous solventsMinimizes hydrolysis of the ester linkage.
Solvent N/AAcetonitrile, Ethanol (recommended). Avoid prolonged storage in protic solvents (e.g., Methanol, Water).Aprotic solvents are less likely to participate in hydrolysis reactions.
pH N/APrepare in neutral or slightly acidic (pH 4-6) buffers if aqueous solutions are necessary for immediate use.Avoids acid and base-catalyzed hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments related to assessing the stability of this compound. These are generalized protocols and should be adapted and validated for your specific experimental setup.

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH Q1A (R2) guidelines and is intended to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound in acetonitrile at 60°C for 48 hours.

    • Photodegradation: Expose a solution of this compound in acetonitrile to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples and a control sample (unstressed) by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation to ensure that the primary degradation products are observed.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general-purpose reversed-phase HPLC method that should be validated for its ability to separate this compound from its degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 40 60
    20 10 90
    25 10 90
    26 40 60

    | 30 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from degradation peaks in the forced degradation samples.

Mandatory Visualizations

G Solid Solid this compound Temp Temperature ≤ -20°C Solid->Temp Light Protection from Light (Dark/Amber Vial) Solid->Light Moisture Dry Environment (Desiccator/Anhydrous Solvent) Solid->Moisture Solution This compound Solution Solution->Temp Solution->Light Solution->Moisture Thermal Thermal Degradation Photo Photodegradation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Isomerization Isomerization

Caption: Logical relationship between storage form, conditions, and degradation pathways for this compound.

G start Start: This compound Sample stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) start->stress Protocol 1 analyze Analyze by Stability-Indicating HPLC Method stress->analyze Protocol 2 end End: Identify Degradation Products & Assess Stability analyze->end

Caption: Experimental workflow for a forced degradation study of this compound.

challenges in purifying Lantadene A to a high degree of homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Lantadene A to a high degree of homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main difficulty lies in its close structural similarity to other co-occurring lantadenes, such as Lantadene B, C, and D. These isomers have very similar physicochemical properties, including polarity, which makes their separation by standard chromatographic and crystallization techniques challenging, often leading to co-elution and co-crystallization.[1][2]

Q2: What are typical yields for this compound from Lantana camara leaves?

The total yield of mixed lantadenes from dried Lantana camara leaves generally ranges from 0.31% to 0.53%.[2] The yield of pure this compound after a multi-step purification process is reported to be around 0.215% (215 mg from 100 g of leaf powder), representing a recovery of approximately 31% from the crude extract.[3]

Q3: How can I effectively monitor the purification process?

Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation of lantadenes during column chromatography.[3][4] For final purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3]

Q4: Are there alternative chromatographic techniques to silica (B1680970) gel columns?

While silica gel column chromatography is the most common method, preparative HPLC with a C18 stationary phase can be employed for higher resolution of isomers, especially when baseline separation is difficult to achieve with standard column chromatography.[2]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of this compound from other lantadenes (co-elution). Inappropriate solvent system (mobile phase).Optimize the solvent gradient. A shallow gradient with a slow flow rate may be required. A common starting point is chloroform (B151607) with a gradual increase in methanol (B129727) concentration (e.g., 99.5:0.5 to 99:1).[2] For TLC, a solvent system of petroleum ether:ethyl acetate:acetic acid (88:10:2) can be effective for monitoring separation.[3]
Column overloading.Ensure the amount of crude extract loaded onto the column is appropriate for its size. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.
Improperly packed column.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[3]
Compound is not eluting from the column. Solvent polarity is too low.Gradually increase the polarity of the mobile phase. If using a chloroform/methanol system, incrementally increase the percentage of methanol.[4]
Compound elutes too quickly (in the solvent front). Solvent polarity is too high.Start with a less polar solvent system. For instance, begin with 100% chloroform before introducing methanol.[3][4]
Streaking or tailing of bands on the column. Sample is not fully dissolved or is precipitating on the column.Ensure the sample is completely dissolved in the loading solvent before applying it to the column. Use a minimal amount of a solvent in which the compound is highly soluble for loading.
Compound is degrading on the silica gel.Test the stability of your compound on a TLC plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
HPLC Analysis Issues
ProblemPossible Cause(s)Recommended Solution(s)
Peak tailing for this compound. Secondary interactions with residual silanols on the silica-based column.Use a high-purity, end-capped C18 or C8 column.[6] Operate at a lower pH (e.g., by adding 0.01% acetic acid to the mobile phase) to suppress silanol (B1196071) ionization.[3][6]
Mass overload.Dilute the sample or reduce the injection volume.[6]
Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol for reversed-phase). If the problem persists, replace the column.[6]
Poor resolution or co-elution of this compound and other isomers. Suboptimal mobile phase composition.Optimize the mobile phase. A multi-component system like methanol:acetonitrile:water:acetic acid (68:20:12:0.01) has been shown to be effective.[3][7] Adjusting the ratio of organic solvents can significantly impact selectivity.[1]
Inappropriate stationary phase.If a C18 column does not provide adequate separation, consider a different reversed-phase column such as a Phenyl-Hexyl, which offers different selectivity.[1]
Flow rate is too high.Reduce the flow rate to allow for more interaction between the analytes and the stationary phase, which can improve resolution.[1]
Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
"Oiling out" - formation of liquid droplets instead of solid crystals. The melting point of the impure solid is lower than the temperature of the solution.[8]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] Seeding the solution with a small crystal of pure this compound can also promote proper crystallization.
High concentration of impurities.The presence of significant amounts of other lantadenes can lower the melting point of the mixture.[8] Ensure the material is sufficiently pure from the chromatography step before attempting crystallization.
No crystal formation upon cooling. Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of this compound and attempt cooling again. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in a low-temperature environment (0-4°C).[2]
Low yield of crystals. Too much solvent was used.Concentrate the mother liquor and attempt a second crystallization to recover more product.
Incomplete precipitation.Ensure the solution is cooled for a sufficient amount of time (e.g., several hours) at a low temperature to maximize crystal formation.[3]

Quantitative Data Summary

Purification StepParameterValueReference
Solvent Extraction Total Lantadene Yield (from dried leaves)0.31% - 0.53%[2]
Improved Protocol Starting Material (dried leaf powder)100 g[3]
Partially Purified Lantadenes (after initial crystallization)534 mg[3]
Pure this compound (after column chromatography and recrystallization)215 mg[3]
Overall Yield of Pure this compound~0.22%[3]
Recovery of this compound from crude extract~31%[3]
Final Purity (HPLC) Purity of this compound>98%[3]

Experimental Protocols

Protocol 1: Improved Isolation and Purification of this compound

This protocol is adapted from Sharma et al. (1999) and is designed to be an efficient method for obtaining high-purity this compound.[3]

1. Extraction: a. Extract 100 g of dried, powdered Lantana camara leaves with 750 mL of methanol with intermittent shaking. b. Filter the extract through two layers of muslin cloth. c. Repeat the extraction of the leaf residue twice more, each time with 750 mL of methanol. d. Pool the three methanolic extracts.

2. Decolorization: a. Add 20 g of activated charcoal to the pooled methanolic extract. b. Shake intermittently for approximately one hour to adsorb pigments. c. Filter to remove the activated charcoal.

3. Solvent Partitioning: a. Remove the methanol from the filtrate in vacuo at 60°C. b. Extract the resulting residue with two 100 mL portions of chloroform. c. Dry the combined chloroform extract in vacuo at 60°C.

4. Initial Crystallization: a. Dissolve the dried chloroform residue in a minimal amount of boiling methanol. b. Allow the solution to cool, then keep it at 0-4°C for 2 hours to induce crystallization. c. Recover the crystals by filtration using Whatman No. 1 filter paper. This yields partially purified lantadenes.

5. Silica Gel Column Chromatography: a. Prepare a slurry of 50 g of silica gel (60-120 mesh, activated at 110°C for 1 hour) in chloroform and pack it into a glass column (e.g., 2.5 cm x 25 cm).[3] b. Dissolve the partially purified lantadenes from step 4 in 5 mL of chloroform and load it onto the column. c. Elute the column sequentially with: i. 100 mL of 100% chloroform. ii. 500 mL of chloroform:methanol (99.5:0.5). d. Collect 10 mL fractions and monitor them by TLC using a petroleum ether:ethyl acetate:acetic acid (88:10:2) solvent system.[3] e. Pool the fractions that are enriched in this compound.

6. Final Fractional Crystallization: a. Remove the solvent from the pooled fractions in vacuo. b. Dissolve the residue in a minimal amount of boiling methanol. c. Allow the solution to cool to room temperature, then keep at 0-4°C to crystallize. d. Repeat this crystallization process twice more to obtain pure this compound.[3]

7. Purity Assessment: a. Confirm the final purity using a reversed-phase HPLC system. A suitable method uses a C18 column with a mobile phase of methanol:acetonitrile:water:acetic acid (68:20:12:0.01) at a flow rate of 1 mL/minute, with detection at 210 nm.[3]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Separation cluster_final Final Purification & Analysis start Dried L. camara Leaf Powder extraction Methanol Extraction (3x) start->extraction decolorize Decolorization (Activated Charcoal) extraction->decolorize partition Chloroform-Methanol/Water Partitioning decolorize->partition initial_xtal Initial Crystallization (Methanol) partition->initial_xtal crude_lantadenes Partially Purified Lantadenes initial_xtal->crude_lantadenes column Silica Gel Column Chromatography (Chloroform/Methanol Gradient) crude_lantadenes->column fractions Fraction Collection & TLC Analysis column->fractions pool Pool this compound Enriched Fractions fractions->pool final_xtal Fractional Crystallization (3x) pool->final_xtal hplc Purity Analysis (>98% by HPLC) final_xtal->hplc end Pure this compound hplc->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_hplc HPLC Analysis cluster_xtal Crystallization start Purification Problem Identified coelution Co-elution of Isomers no_elution Compound Not Eluting peak_tail Peak Tailing poor_res Poor Resolution oiling_out Oiling Out no_xtal No Crystals Form solution1 Optimize Solvent Gradient Check Column Packing/Loading coelution->solution1 solution2 Increase Mobile Phase Polarity no_elution->solution2 solution3 Use End-Capped Column Lower Mobile Phase pH peak_tail->solution3 solution4 Optimize Mobile Phase Change Stationary Phase poor_res->solution4 solution5 Cool Slowly Add Seed Crystal oiling_out->solution5 solution6 Concentrate Solution Scratch Flask no_xtal->solution6

Caption: Troubleshooting logic for common this compound purification issues.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Lantadene A Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with batch-to-batch variability of commercial Lantadene A samples. Consistent and reproducible experimental outcomes are critical, and this guide offers practical steps to identify, characterize, and mitigate variability between different lots of this bioactive pentacyclic triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a pentacyclic triterpenoid compound isolated from the leaves of the Lantana camara plant.[1][2] It is one of the most abundant and bioactive lantadenes.[1] Historically, it is known for its hepatotoxicity in grazing livestock, causing photosensitivity and jaundice.[1] In research settings, this compound has been investigated for various potential therapeutic properties, including antitumor, antiviral, antimicrobial, and antioxidant activities.[1][2]

Q2: Why is batch-to-batch variability a concern for commercial this compound samples?

A2: this compound is a natural product, and its concentration in Lantana camara leaves can fluctuate based on factors like plant age, geographical location, and harvest time.[3][4][5] This natural variation can translate to inconsistencies in the purity, composition, and biological activity of commercially supplied this compound. Different batches may contain varying levels of related lantadenes (e.g., Lantadene B, C, D) or other plant-derived impurities, leading to inconsistent experimental results.[4][5][6]

Q3: What are the potential consequences of using a variable this compound sample in my experiments?

A3: Using a this compound sample with significant batch-to-batch variability can lead to several experimental issues, including:

  • Inconsistent biological responses and poor reproducibility of results.

  • Difficulty in determining accurate dose-response relationships.

  • Misinterpretation of experimental data due to the effects of unknown impurities.

  • Failure to replicate findings from previous studies.

Q4: How can I assess the quality and consistency of a new batch of this compound?

A4: It is highly recommended to perform in-house quality control on each new batch of commercial this compound. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound and quantify the presence of other related lantadenes.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of this compound.

  • In vitro bioassay: To confirm the biological activity of the new batch is consistent with previous batches.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Batches

You have recently purchased a new lot of this compound and are observing a significantly different biological response (e.g., cytotoxicity, enzyme inhibition) compared to your previous experiments with an older lot.

Troubleshooting Workflow:

start Inconsistent Biological Activity Observed step1 Perform HPLC analysis on both old and new batches start->step1 step2 Compare purity and impurity profiles step1->step2 decision1 Purity and profiles are significantly different? step2->decision1 step3a Quantify this compound concentration in each batch decision1->step3a Yes decision2 Purity and profiles are comparable? decision1->decision2 No step3b Adjust experimental concentrations based on purity step3a->step3b step4a Consider the impact of identified impurities on the assay step3b->step4a step4b If possible, purify the new batch further step4a->step4b step5a Contact the supplier to report the variability and request a new lot or certificate of analysis step4b->step5a end Issue Resolved step5a->end step6 Evaluate sample handling and storage procedures decision2->step6 step7 Check for degradation of the older stock solution step6->step7 step8 Re-validate the bioassay with a positive control step7->step8 step8->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Possible Causes and Solutions:

Possible Cause Recommended Action
Different Purity Levels The new batch may have a lower concentration of this compound. Use HPLC to quantify the purity of both batches and normalize the concentration used in your experiments accordingly.[4][7]
Presence of Impurities The new batch may contain impurities that either enhance or inhibit the expected biological effect. Analyze the impurity profile via HPLC-MS and consult the literature for the known activities of related lantadenes.
Degradation of Older Stock Your previous stock of this compound may have degraded over time, leading to an apparent decrease in the activity of the new batch. Prepare fresh stock solutions from both batches and re-run the experiment. For long-term storage, keep solid this compound at -20°C or below, protected from light and moisture.[8]
Assay Variability The discrepancy may be due to the experimental assay itself. Ensure all reagents are fresh and run a positive and negative control to validate the assay's performance.
Issue 2: Poor Solubility or Precipitation of this compound in Solution

You are having difficulty dissolving a new batch of this compound in your usual solvent, or it precipitates out of solution during the experiment.

Possible Causes and Solutions:

Possible Cause Recommended Action
Polymorphism This compound can exist in different crystalline forms (polymorphs) which may have different solubility properties.[9][10] Try sonicating the solution or gently warming it. You may also need to test alternative solvents.
Incorrect Solvent While this compound is generally soluble in organic solvents like methanol (B129727), ethanol, and DMSO, the specific requirements may vary slightly between batches due to minor impurities. Re-evaluate the optimal solvent for your new batch.
High Concentration You may be attempting to prepare a stock solution that is too concentrated. Consult the supplier's technical data sheet for solubility information and consider preparing a more dilute stock.

Experimental Protocols

Protocol 1: Quantification of this compound Purity by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Materials:

  • This compound sample (and standard, if available)

  • HPLC-grade methanol, acetonitrile, water, and acetic acid

  • HPLC system with a C18 reversed-phase column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and acetic acid (e.g., 80:20:0.01 v/v/v).[7] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a this compound standard in HPLC-grade methanol to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in HPLC-grade methanol to a similar concentration as the standard. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 210 nm.[11]

    • Inject the standards and the sample.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample as a percentage.

Experimental Workflow for HPLC Analysis:

start Start: HPLC Purity Assessment step1 Prepare Mobile Phase (Acetonitrile:Water:Acetic Acid) start->step1 step2 Prepare this compound Standard Solutions step1->step2 step3 Prepare Commercial this compound Sample Solution step1->step3 step4 Set Up HPLC System (C18 column, UV detector at 210 nm) step2->step4 step3->step4 step5 Inject Standards and Sample step4->step5 step6 Acquire Chromatograms step5->step6 step7 Generate Calibration Curve from Standards step6->step7 step8 Determine Sample Purity step7->step8 end End: Purity Report step8->end

Caption: Workflow for HPLC purity analysis of this compound.

Data Presentation

Table 1: Example HPLC Purity Analysis of Two Commercial Batches of this compound

Batch ID Retention Time (min) Peak Area Calculated Purity (%) Major Impurities Detected
Lot A 5.41,250,00098.5Lantadene B
Lot B 5.41,050,00082.3Lantadene B, Lantadene C, Unknown

Table 2: Concentration of Lantadenes in Lantana camara Leaves (for reference)

This table illustrates the natural variation of lantadenes in the source plant material.

Plant Material This compound (mg/100g dry wt.) Lantadene B (mg/100g dry wt.) Lantadene C (mg/100g dry wt.)
Young Leaves 491.5 ± 6.3347.0 ± 3.0191.3 ± 10.3
Mature Leaves 805.9 ± 52.8522.3 ± 37.1424.8 ± 39.1

Data adapted from Sharma et al. (2000).[5][12]

Signaling Pathways

Diagram: Putative Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells.[13] While the exact mechanism is still under investigation, a proposed pathway involves the mitochondria.

lantadene_a This compound cell_membrane Cell Membrane bcl2 Bcl-2 (Anti-apoptotic) cell_membrane->bcl2 Down-regulates bax Bax (Pro-apoptotic) cell_membrane->bax Up-regulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

improving the cell permeability of Lantadene A for intracellular target studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Lantadene (B1181434) A for intracellular target studies.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Lantadene A, focusing on solutions to improve its intracellular delivery.

Issue: Low or Undetectable Intracellular Concentration of this compound

Low intracellular accumulation is a primary obstacle in studying the effects of this compound on its intended targets. The following workflow can help diagnose and resolve this issue.

Troubleshooting_Workflow start_node Start: Poor Intracellular Uptake of this compound Observed q1 Is the issue solubility or permeability? start_node->q1 sol_check Assess aqueous solubility. Does this compound precipitate in media? q1->sol_check Check Solubility perm_issue Confirmed Permeability Issue q1->perm_issue No, fully dissolved sol_sol Improve Solubility: - Use co-solvents (e.g., DMSO, ethanol) - Cyclodextrin complexation - pH modification of buffer sol_check->sol_sol Yes, precipitates end_node Re-evaluate intracellular concentration sol_sol->end_node q2 Is passive diffusion limited? perm_issue->q2 q3 Is active efflux a factor? q2->q3 No / Unsure form_strat Enhance Passive Diffusion: - Lipid-based formulations (liposomes) - Nanoparticle encapsulation (e.g., AuNPs) - Chemical modification (prodrugs, analogs) q2->form_strat Yes efflux_assay Perform bidirectional permeability assay (e.g., Caco-2) to calculate efflux ratio. q3->efflux_assay Yes / Unsure form_strat->end_node efflux_sol Address Efflux: - Co-administer with known efflux  pump inhibitors (e.g., verapamil (B1683045) for P-gp). efflux_assay->efflux_sol Efflux Ratio > 2 efflux_assay->end_node Efflux Ratio < 2 efflux_sol->end_node

Caption: Troubleshooting workflow for low intracellular this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a pentacyclic triterpenoid (B12794562) natural product isolated from the leaves of Lantana camara.[1] It has demonstrated potential antitumor, antiviral, and antimicrobial activities.[2] However, like many large, lipophilic natural products, its physicochemical properties can limit its ability to cross the cell membrane, hindering its access to intracellular targets and complicating the study of its mechanism of action.

Q2: What strategies can be used to improve the cell permeability of this compound?

A2: Several strategies can be employed, broadly categorized as formulation-based approaches, chemical modifications, and co-administration with enhancers.

  • Formulation Strategies: Encapsulating this compound in delivery vehicles can improve its solubility and facilitate cellular uptake. Examples include lipid-based carriers like liposomes or the use of gold nanoparticles (AuNPs).[3][4] A study showed that this compound-loaded AuNPs exhibited enhanced cytotoxicity in MCF-7 breast cancer cells compared to the free compound, suggesting improved delivery.[3]

  • Chemical Modification: Synthesizing analogs of this compound by modifying its structure can improve its physicochemical properties for better permeability.[1][5]

  • Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability, such as surfactants or bile salts, can be explored.[4]

  • Efflux Pump Inhibition: If active efflux is identified as a barrier, co-treatment with inhibitors of pumps like P-glycoprotein can increase intracellular accumulation.[6]

Enhancement_Strategies center Improving this compound Cell Permeability formulation Formulation Approaches center->formulation chem_mod Chemical Modification center->chem_mod co_admin Co-administration center->co_admin liposomes Liposomes formulation->liposomes nanoparticles Nanoparticles (e.g., AuNPs) formulation->nanoparticles smedds SMEDDS formulation->smedds analogs Synthesis of Analogs chem_mod->analogs prodrugs Prodrug Strategies chem_mod->prodrugs enhancers Permeation Enhancers (e.g., surfactants) co_admin->enhancers efflux_inhib Efflux Pump Inhibitors co_admin->efflux_inhib

Caption: Strategies to enhance the cell permeability of this compound.

Q3: How is the cell permeability of a compound like this compound quantitatively measured?

A3: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium.[7] The primary output is the apparent permeability coefficient (Papp), which is used to classify compounds based on their expected absorption.

Q4: How does this compound induce cell death, and how does this relate to permeability?

A4: Studies suggest that this compound induces apoptosis, or programmed cell death. In MCF-7 cells, this compound-loaded nanoparticles were shown to upregulate the expression of the tumor suppressor p53 and downregulate the anti-apoptotic protein BCL-2.[3] For these effects to occur, this compound must first enter the cell to interact with the relevant signaling pathways. Therefore, sufficient cell permeability is a prerequisite for its apoptotic activity.

Apoptosis_Pathway LA This compound (intracellular) p53 p53 Upregulation LA->p53 Bcl2 Bcl-2 Downregulation LA->Bcl2 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified proposed apoptotic pathway of this compound.

Data Presentation

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

This table provides a standard classification for interpreting apparent permeability (Papp) data from Caco-2 assays.[7]

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10Well absorbed (>85%)
Moderate 1 - 10Moderately absorbed (50-85%)
Low < 1Poorly absorbed (<50%)
Table 2: Reported In Vitro Cytotoxicity (IC₅₀) of this compound and Analogs

The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a biological function. Lower values indicate higher potency.

Compound/ExtractCell LineIC₅₀ ValueReference
This compoundRaw 264.7 (macrophage)84.2 µg/mL[8][9]
This compoundLNCaP (prostate cancer)208.4 µg/mL[10]
This compoundRWPE-1 (normal prostate)770.7 µg/mL[10]
This compound Analog 11 A549 (lung cancer)0.98 µM[11]
Lantadene AnalogA375 (skin melanoma)3.027 µM[5]
L. camara Leaf ExtractCaco-2 (colorectal adenocarcinoma)45.65 µg/mL[10]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) of this compound and determine its potential as a substrate for active efflux transporters.[6][7]

Materials:

  • Caco-2 cells (ATCC)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Before the assay, measure the TEER of the monolayers. Only use inserts with TEER values > 250 Ω·cm², as this indicates well-formed tight junctions.[6]

  • Permeability Assay (Apical to Basolateral, A→B):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Add HBSS containing this compound (e.g., 10 µM, final DMSO concentration < 0.5%) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Permeability Assay (Basolateral to Apical, B→A):

    • Wash the monolayers as described above.

    • Add HBSS containing this compound to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate and collect samples as described for the A→B direction.

  • Sample Analysis:

    • Determine the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

      • An ER significantly greater than 2 suggests the compound is a substrate for active efflux pumps.[6]

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To determine the dose-dependent cytotoxic effect of this compound on a target cell line and calculate its IC₅₀ value.[8][12]

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

References

selecting appropriate positive and negative controls for Lantadene A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lantadene (B1181434) A Experiments

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lantadene A. It focuses on the critical aspect of selecting appropriate positive and negative controls to ensure the validity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pentacyclic triterpenoid (B12794562) compound isolated from the leaves of the Lantana camara plant. While its exact mechanism is still under investigation, it is known to be hepatotoxic in animals.[1][2] In a cellular context, recent studies suggest that this compound and its derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, pointing towards its potential as an anticancer agent.[3][4][5] A key molecular target identified is the Minichromosome Maintenance (MCM) complex, a crucial DNA helicase essential for the initiation of DNA replication. By inhibiting the MCM complex, this compound effectively halts DNA replication, leading to cell cycle arrest and subsequent cell death.[6][7]

Q2: Why are positive and negative controls essential in my this compound experiments?

A2: Positive and negative controls are fundamental to a well-designed experiment. They serve to validate your results by demonstrating that your experimental setup is working as expected and that the observed effects are specifically due to this compound.[8]

  • Positive Controls are expected to produce a known effect, confirming that your assay is sensitive enough to detect the biological activity you are measuring.

  • Negative Controls are expected to produce no effect, ensuring that the vehicle used to dissolve this compound or other experimental manipulations are not causing the observed results.[8][9]

Without proper controls, it is impossible to confidently attribute any observed changes in cell behavior to the action of this compound.

Q3: What are the recommended positive and negative controls for experiments investigating this compound's effect on DNA replication and cell viability?

A3: The choice of controls depends on the specific hypothesis being tested. Below is a summary of recommended controls for common assays.

Table 1: Recommended Controls for this compound Experiments
Experimental Assay Hypothesis Positive Control Negative Control Rationale
Cell Viability (e.g., MTT, XTT) This compound reduces cell viability.Doxorubicin or Staurosporine Vehicle (e.g., DMSO) Doxorubicin is a known chemotherapy agent that induces cell death. The vehicle control ensures the solvent is not toxic at the concentration used.
DNA Replication (e.g., BrdU incorporation) This compound inhibits DNA synthesis.Aphidicolin or Hydroxyurea Vehicle (e.g., DMSO) Aphidicolin is a specific inhibitor of DNA polymerase, and Hydroxyurea inhibits ribonucleotide reductase, both halting DNA replication.
Cell Cycle Analysis (Flow Cytometry) This compound causes G1/S phase arrest.Mimosine or Serum Starvation Vehicle (e.g., DMSO) Mimosine and serum starvation are established methods for synchronizing cells in the G1 phase, providing a clear baseline for cell cycle arrest.
Apoptosis (e.g., Annexin V/PI staining) This compound induces apoptosis.Staurosporine Vehicle (e.g., DMSO) Staurosporine is a potent and well-characterized inducer of apoptosis through the intrinsic pathway.
MCM Complex Inhibition (Western Blot) This compound leads to DNA replication stress.Ciprofloxacin (known MCM2-7 inhibitor)[10]Vehicle (e.g., DMSO) Ciprofloxacin can be used to mimic the inhibition of the MCM complex, allowing for a comparison of downstream signaling events like Chk1 phosphorylation.

Troubleshooting Guides

Problem 1: I am not observing the expected effect (e.g., decreased viability, cell cycle arrest) after this compound treatment.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment. The effective concentration of this compound can vary significantly between different cell lines. Test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell type.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Conduct a time-course experiment. The effects of this compound on the cell cycle and viability may not be apparent until after 24, 48, or even 72 hours of continuous exposure.

  • Possible Cause 3: Compound Instability or Poor Solubility.

    • Solution: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO. Avoid repeated freeze-thaw cycles. When diluting into aqueous culture media, ensure it does not precipitate.

  • Possible Cause 4: Cell Line Resistance.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line to validate your initial findings or investigate potential resistance pathways in your current model.

Problem 2: My negative control (vehicle-treated) cells are showing high levels of toxicity.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: The final concentration of DMSO in your culture medium should typically not exceed 0.1-0.5%. Higher concentrations can be toxic to many cell lines. Prepare your this compound stock at a high enough concentration so that the final DMSO concentration remains low.

  • Possible Cause 2: Contamination.

    • Solution: Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and alter experimental outcomes.[11][12][13] Regularly check your cell cultures for signs of contamination under a microscope and perform mycoplasma testing.

  • Possible Cause 3: Poor Cell Health.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment. Over-confluent or stressed cells are more susceptible to any experimental manipulation.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound, a positive control (e.g., 200 µM Mimosine for 16 hours), and a negative control (vehicle) for the chosen duration (e.g., 24 or 48 hours).

  • Harvesting:

    • Aspirate the media and collect any floating cells.

    • Wash the adherent cells with 1X PBS.

    • Trypsinize the cells and combine them with the floating cells collected earlier.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 1X PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 1X PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in 1X PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

LantadeneA_Pathway LantadeneA This compound MCM MCM Complex (DNA Helicase) LantadeneA->MCM Inhibits G1S_Arrest G1/S Phase Arrest DNA_Rep DNA Replication Initiation MCM->DNA_Rep Required for MCM->DNA_Rep Replication_Stress Replication Stress MCM->Replication_Stress S_Phase S-Phase Progression DNA_Rep->S_Phase DNA_Rep->S_Phase Apoptosis Apoptosis G1S_Arrest->Apoptosis Leads to CHK1 p-Chk1 Activation Replication_Stress->CHK1 CHK1->G1S_Arrest Induces

Caption: Mechanism of this compound-induced cell cycle arrest.

Experimental Workflow for Control Selection

Control_Workflow start Define Experimental Hypothesis assay Select Primary Assay (e.g., Cell Viability) start->assay pos_ctrl Identify Positive Control (Known to induce effect) assay->pos_ctrl neg_ctrl Identify Negative Control (Vehicle/Solvent) assay->neg_ctrl dose_resp Perform Dose-Response for this compound & Controls pos_ctrl->dose_resp neg_ctrl->dose_resp validate Validate Controls: - Positive shows effect - Negative shows no effect dose_resp->validate proceed Proceed with Experiment validate->proceed Yes troubleshoot Troubleshoot Assay or Control Choice validate->troubleshoot No

Caption: Workflow for selecting and validating controls.

Troubleshooting Logic for Unexpected Toxicity

Troubleshooting_Tree start High toxicity observed in negative (vehicle) control? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes no_issue Toxicity likely not from vehicle or basic conditions reduce_dmso Reduce DMSO concentration by increasing stock concentration check_dmso->reduce_dmso Yes check_contam Check for microbial contamination (visual/mycoplasma test) check_dmso->check_contam No discard_culture Discard contaminated cultures and review aseptic technique check_contam->discard_culture Yes check_health Assess overall cell health (morphology, confluency) check_contam->check_health No optimize_culture Optimize culture conditions (seeding density, media) check_health->optimize_culture Poor check_health->no_issue Good

Caption: Decision tree for troubleshooting control toxicity.

References

interpreting anomalous data in Lantadene A bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Lantadene A. The information is designed to help interpret anomalous data and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is a pentacyclic triterpenoid (B12794562) compound isolated from the leaves of the Lantana camara plant. It is recognized for a variety of biological effects, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities against various cancer cell lines.[1][2] However, some studies have also reported hepatotoxic effects, indicating a complex biological profile that can be dose- and model-dependent.[3]

Q2: Why am I seeing contradictory results in my this compound experiments compared to published literature?

Variability in the bioactivity of this compound is a known issue and can stem from several factors:

  • Purity of the Compound: The purity of the this compound sample can significantly impact its activity. Impurities from the plant extraction process may have their own biological effects.

  • Solvent and Formulation: this compound is a hydrophobic molecule with poor water solubility. The choice of solvent (e.g., DMSO) and its final concentration in the assay can affect its bioavailability and lead to precipitation, causing inconsistent results.[4]

  • Cell Line Specificity: The effects of this compound can be highly dependent on the specific cell line being used, due to differences in metabolic pathways and expression of target proteins.

  • Assay-Specific Interference: As a natural product, this compound has the potential to interfere with certain assay components. For example, its antioxidant properties might interfere with assays that rely on redox reactions.

Q3: What is the primary mechanism of action for this compound's cytotoxic effects?

Studies on this compound and its analogs suggest that its cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death.[5][6] The intrinsic mitochondrial pathway is believed to be a key mechanism, involving the activation of caspases and subsequent DNA fragmentation.[1][5] Additionally, this compound has been shown to induce cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cell proliferation.[5][7]

Troubleshooting Guides

Anomalous Data in Cell Viability (MTT) Assays

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: High variability in IC50 values is a common issue when working with hydrophobic compounds like this compound.[8] Here are some potential causes and solutions:

  • Compound Precipitation: this compound can precipitate in aqueous culture media, leading to inconsistent concentrations in your wells.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. It is also advisable to limit the final DMSO concentration to less than 0.5% to maintain solubility.[4]

  • Uneven Cell Plating: Inconsistent cell numbers across the wells of your microplate will lead to variable results.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. When plating, mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS.

  • Inconsistent Incubation Times: The duration of cell exposure to this compound and the incubation time with the MTT reagent can both affect the final absorbance reading.

    • Solution: Standardize all incubation times across your experiments. For the MTT incubation, a 2-4 hour period is generally recommended.

Q: I am observing a high background signal in my MTT assay, even in the control wells. What should I do?

A: A high background signal can obscure the true cytotoxic effect of this compound. Consider the following:

  • Reagent Contamination: The MTT reagent or the culture medium may be contaminated with bacteria or fungi, which can reduce the MTT salt.

    • Solution: Use sterile technique throughout the experiment. Filter-sterilize your MTT stock solution.[9]

  • Compound Interference: this compound, as a natural product, may directly reduce the MTT reagent, leading to a false positive signal for cell viability.

    • Solution: Run a control plate with this compound in cell-free media to check for any direct reduction of MTT. If interference is observed, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing compounds.[10]

Interpreting Apoptosis Assay Data

Q: In my Annexin V/PI staining experiment, I see a large population of cells that are positive for both Annexin V and PI, even at early time points. How should I interpret this?

A: A high double-positive population (Annexin V+/PI+) at early time points could indicate a rapid induction of apoptosis leading to secondary necrosis, or it could suggest that this compound is inducing necrosis directly at the tested concentrations.

  • Time-Course Experiment: To distinguish between these possibilities, perform a time-course experiment, analyzing cells at earlier time points (e.g., 2, 4, 6, and 12 hours) after treatment with this compound. This will help you to capture the early apoptotic population (Annexin V+/PI-) before the cells progress to late apoptosis/necrosis.

  • Dose-Response Analysis: A high concentration of this compound might be causing rapid, widespread cell death that is more necrotic in nature. Try testing a lower range of concentrations to see if you can observe a clearer apoptotic phenotype.

Challenges in Anti-Inflammatory Assays

Q: My results from an NF-κB reporter assay are inconsistent when treating with this compound. What could be the issue?

A: Inconsistencies in reporter gene assays can arise from several factors when working with natural compounds:

  • Effects on Transcription/Translation: this compound could be non-specifically affecting the cellular machinery responsible for transcription and translation of the reporter gene, leading to unreliable results.

    • Solution: Include a control with a constitutively active promoter driving a different reporter (e.g., CMV-GFP) to assess for general effects on protein expression.

  • Variability in Pathway Activation: The timing and magnitude of NF-κB activation can vary.

    • Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for observing inhibition by this compound.

Quantitative Data Summary

The following tables summarize reported IC50 values for this compound and related compounds. Note that these values can vary significantly based on the cell line and assay conditions.

Table 1: Cytotoxicity of Lantadenes in Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 Value
This compound, B, and C (mixture)MCF-7 (Breast Cancer)MTT4.7 - 44.7 µM
This compoundLNCaP (Prostate Cancer)MTT208.4 µg/mL
Lantadene BMCF-7 (Breast Cancer)MTT112.2 µg/mL[11]
This compoundVero (Normal Kidney Epithelial)MTT319.37 ± 99.80 µg/mL[1]

Table 2: Anti-inflammatory and Antioxidant Activity of Lantana camara Extracts

ActivityAssayIC50 Value (Ethanolic Extract)
Protein InhibitionIn vitro assay202.27 ppm[2]
Albumin Denaturation InhibitionIn vitro assay223.85 ppm[2]
DPPH Radical ScavengingIn vitro assay140 ppm[2]
ABTS Radical ScavengingIn vitro assay163 ppm[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only (DMSO) controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its predetermined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[5]

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.[5]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.[5]

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest both adherent and floating cells.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution containing RNase A.[5]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[5]

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment This compound Dilution This compound Dilution This compound Dilution->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Cell Treatment->Annexin V/PI Assay Cell Cycle Analysis Cell Cycle Analysis Cell Treatment->Cell Cycle Analysis Data Acquisition Data Acquisition MTT Assay->Data Acquisition Annexin V/PI Assay->Data Acquisition Cell Cycle Analysis->Data Acquisition Interpretation Interpretation Data Acquisition->Interpretation signaling_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Translocates to Bcl-2->Mitochondrion Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis logical_relationship cluster_problem Observed Anomaly cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent IC50 Inconsistent IC50 Precipitation Precipitation Inconsistent IC50->Precipitation Cell Plating Error Cell Plating Error Inconsistent IC50->Cell Plating Error Assay Interference Assay Interference Inconsistent IC50->Assay Interference Check Solubility Check Solubility Precipitation->Check Solubility Optimize Plating Optimize Plating Cell Plating Error->Optimize Plating Run Controls Run Controls Assay Interference->Run Controls Alternative Assay Alternative Assay Assay Interference->Alternative Assay

References

Validation & Comparative

Comparative Bioactivity of Lantadene A and Lantadene B: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of two prevalent pentacyclic triterpenoids, Lantadene A and Lantadene B, isolated from Lantana camara. The information is collated from multiple experimental studies to offer an objective evaluation of their biological effects, supported by quantitative data and detailed methodologies.

Executive Summary

This compound and Lantadene B are the most abundant triterpenoids in the leaves of Lantana camara.[1] While structurally similar, studies indicate differences in their bioactivities. This compound is frequently cited as the primary contributor to the hepatotoxicity associated with Lantana camara ingestion by livestock.[2] However, both compounds have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. This guide synthesizes the available data to facilitate a clearer understanding of their comparative bioactivity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the bioactivities of this compound and Lantadene B.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayIC50 ValueReference
This compoundRaw 264.7 (Macrophage)MTT Assay84.2 µg/mL[3]
Lantadene BMCF-7 (Breast Cancer)Not Specified112.2 µg/mL[4]
This compound CongenersHL-60, MCF-7, A549, HCT-116Not SpecifiedMicromolar range[5]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundDPPH Radical Scavenging6.574 mg/mL[6]
This compoundSuperoxide Anion Radical Scavenging2.506 mg/mL[7]
This compoundNitric Oxide Scavenging98.00 µg/mL[7]
This compoundFerrous Ion Chelating0.470 mg/mL[6]
This compound & BDPPH Radical ScavengingHighest antioxidant activity among tested lantadenes[4]

Table 3: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC ValueReference
This compoundFusarium subglutinans≤ 0.63 mg/mL[3]
This compoundFusarium proliferatum≤ 0.63 mg/mL[3]
This compoundFusarium solani≤ 0.63 mg/mL[3]
This compoundFusarium graminearum≤ 0.63 mg/mL[3]
This compoundFusarium semitectum≤ 0.63 mg/mL[3]
Lantadene B (as Boswellic Acid in the study)Fusarium subglutinans0.63 mg/mL[3]
Lantadene B (as Boswellic Acid in the study)Fusarium semitectum0.63 mg/mL[3]

Table 4: In Vivo Toxicity

CompoundAnimal ModelLD50 Value (Oral)Key Toxic EffectsReference
This compound & B (partially purified powder)Sheep60 mg/kg body weightHepatotoxicity, photosensitization[2]
This compoundNot specifiedNot specifiedMajor contributor to toxic effects[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Line: Raw 264.7 macrophage cells.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • Varying concentrations of this compound were added to the wells.

    • After a specified incubation period, the medium was removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

    • The plate was incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value was determined.[3]

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.

    • Different concentrations of the test compound (this compound) were added to the DPPH solution.

    • The mixture was incubated in the dark at room temperature for a specified period.

    • The absorbance of the solution was measured at a specific wavelength (around 517 nm).

    • The percentage of DPPH radical scavenging activity was calculated relative to a control.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.[6]

Antifungal Activity (Broth Microdilution Method)
  • Fungal Strains: Various Fusarium species.

  • Procedure:

    • A serial dilution of the test compounds (this compound and B) was prepared in a suitable broth medium in a 96-well microplate.

    • A standardized inoculum of the fungal spores was added to each well.

    • The microplate was incubated at an appropriate temperature for a specified period.

    • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.[3]

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assays cluster_data Data Analysis plant Lantana camara Leaves extract Crude Extract plant->extract isolate Isolation of this compound & B extract->isolate cytotoxicity Cytotoxicity Assays (e.g., MTT) isolate->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) isolate->antioxidant antifungal Antifungal Assays (e.g., MIC) isolate->antifungal ic50 IC50 Determination cytotoxicity->ic50 comparison Comparative Analysis antioxidant->comparison mic MIC Determination antifungal->mic ic50->comparison mic->comparison

Caption: A generalized workflow for the extraction, isolation, and bioactivity screening of this compound and B.

Proposed Signaling Pathway for Lantadene-Induced Hepatotoxicity

hepatotoxicity_pathway cluster_ingestion Ingestion & Metabolism cluster_cellular Cellular Effects in Hepatocytes cluster_outcome Toxicological Outcome ingestion Ingestion of Lantana camara absorption Absorption of Lantadenes (this compound & B) ingestion->absorption metabolism Hepatic Metabolism (e.g., to reduced forms) absorption->metabolism mitochondria Mitochondrial Dysfunction metabolism->mitochondria cholestasis Cholestasis metabolism->cholestasis ros Increased ROS Production mitochondria->ros apoptosis Induction of Apoptosis mitochondria->apoptosis ros->apoptosis necrosis Hepatic Necrosis apoptosis->necrosis jaundice Jaundice & Photosensitization cholestasis->jaundice necrosis->jaundice

Caption: A proposed signaling pathway illustrating the key events in Lantadene-induced hepatotoxicity.

References

A Comparative Analysis of the Antifungal Efficacy of Lantadene A and Boswellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Mycology and Drug Development

This report provides a detailed comparative analysis of the antifungal properties of two natural pentacyclic triterpenoids: Lantadene A, primarily isolated from Lantana camara, and boswellic acid, a key bioactive component of the resin from Boswellia species. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel antifungal agents. The following sections present a synthesis of available experimental data, detailed methodologies, and a discussion of the current understanding of their mechanisms of action.

Quantitative Assessment of Antifungal Potency

The antifungal efficacy of this compound and boswellic acid has been evaluated against a range of fungal pathogens, with data primarily available for Fusarium and Candida species. The minimum inhibitory concentration (MIC), a key indicator of antifungal activity, has been determined in several studies. A lower MIC value signifies greater potency.

A direct comparative study on various phytopathogenic Fusarium species revealed that this compound exhibits a broader spectrum of activity than boswellic acid. This compound demonstrated significant antifungal activity against F. subglutinans, F. proliferatum, F. solani, F. graminearum, and F. semitectum, with MIC values reported to be less than or equal to 0.63 mg/mL.[1][2] In the same study, boswellic acid showed strong activity against F. subglutinans and F. semitectum, with an MIC of 0.63 mg/mL, but was less effective against other tested Fusarium species.[1][2]

In studies focusing on human pathogenic yeasts of the Candida genus, boswellic acid has demonstrated notable antifungal and antibiofilm activity.[3] For instance, a Boswellia serrata extract rich in boswellic acids was shown to suppress the growth of Candida albicans, Candida parapsilosis, and Candida krusei.[3]

The table below summarizes the available MIC data for this compound and boswellic acid against various fungal strains.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
This compound Fusarium subglutinans≤ 0.63[1][2]
Fusarium proliferatum≤ 0.63[1][2]
Fusarium solani≤ 0.63[1][2]
Fusarium graminearum≤ 0.63[1][2]
Fusarium semitectum≤ 0.63[1][2]
Boswellic Acid Fusarium subglutinans0.63[1][2]
Fusarium semitectum0.63[1][2]
Candida albicansNot explicitly defined for the pure compound, but extracts show activity[3]
Candida parapsilosisNot explicitly defined for the pure compound, but extracts show activity[3]
Candida kruseiNot explicitly defined for the pure compound, but extracts show activity[3]

Elucidation of Antifungal Mechanisms

The precise signaling pathways underlying the antifungal activity of this compound and boswellic acid are not yet fully elucidated in the scientific literature. However, based on their chemical nature as pentacyclic triterpenoids and existing research, several potential mechanisms can be postulated.

Boswellic Acid: The antifungal action of boswellic acid is thought to be multifaceted. Some studies suggest that it may inhibit the synthesis of DNA, RNA, and proteins in fungal cells.[3] There is also evidence to suggest that boswellic acid could interfere with the fungal cell membrane, potentially by disrupting ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane that is a common target for antifungal drugs.[3] The structural similarity of boswellic acid to sterols may facilitate its interaction with and disruption of the fungal membrane.

This compound: The mechanism of antifungal action for this compound is even less defined. However, as a pentacyclic triterpenoid, it shares structural similarities with sterols, including the fungal-specific ergosterol.[4] This structural analogy suggests a potential mechanism involving the disruption of the fungal cell membrane. This compound might integrate into the lipid bilayer, altering its fluidity and permeability, which could lead to leakage of cellular contents and ultimately, cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.

Due to the limited information on specific signaling pathways, a diagram illustrating a generalized experimental workflow for determining antifungal efficacy is provided below, as this represents a common logical relationship in the cited research.

G Experimental Workflow for Antifungal Efficacy Testing cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Data Analysis A Fungal Strain Culture D Inoculation with Fungal Suspension A->D B Compound Preparation (this compound / Boswellic Acid) C Serial Dilution of Compound B->C C->D E Incubation D->E F Visual Assessment / Spectrophotometry E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for evaluating the antifungal efficacy of a compound. The broth microdilution method is a commonly employed and standardized technique.

Broth Microdilution Assay Protocol

This protocol is a generalized representation based on standard methodologies.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for Fusarium spp., Sabouraud Dextrose Agar for Candida spp.) at a suitable temperature until sufficient growth is achieved.
  • A suspension of fungal spores or cells is prepared in a sterile saline solution or broth.
  • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 cells/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of this compound and boswellic acid are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • An equal volume (100 µL) of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the antifungal agent.
  • The plate includes positive controls (fungal inoculum without the test compound) and negative controls (broth medium only).
  • The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Conclusion

Both this compound and boswellic acid demonstrate promising antifungal properties, with this compound showing a broader spectrum of activity against the tested Fusarium species. While the exact mechanisms of their antifungal action require further investigation, their structural characteristics suggest that interference with the fungal cell membrane is a plausible mode of action. The data presented in this guide provides a foundation for further research into these natural compounds as potential leads for the development of new antifungal therapies. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in their antifungal effects to better understand their therapeutic potential.

References

Validating the Pro-Apoptotic Efficacy of Lantadene A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pro-apoptotic effects of Lantadene A, a pentacyclic triterpenoid, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Executive Summary

This compound has demonstrated significant potential as a pro-apoptotic agent in a range of cancer cell lines. Its primary mechanism of action involves the induction of the intrinsic mitochondrial pathway of apoptosis. This is characterized by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. This guide summarizes the available quantitative data on the cytotoxic and pro-apoptotic effects of this compound and provides detailed experimental protocols for key validation assays.

Data Presentation

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Cell LineCancer TypeIC50 ValueIncubation TimeReference
HL-60Human Leukemia19.8 ± 0.10 µg/mL (~41 µM)48 hours[1][2]
LNCaPProstate Cancer208.4 µg/mL (~435 µM)Not Specified[3]

Note: The IC50 value for LNCaP cells was reported in µg/mL and converted to µM for comparison, assuming a molecular weight of approximately 480 g/mol for this compound.

Pro-Apoptotic Activity of this compound

This compound induces apoptosis through the intrinsic pathway, a process tightly regulated by the Bcl-2 family of proteins and executed by caspases.

Modulation of Bcl-2 Family Proteins:

In human leukemia HL-60 cells, treatment with this compound resulted in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial outer membrane.

Mitochondrial Pathway Activation and Caspase Activation:

Studies in prostate cancer LNCaP cells have shown that this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[3] This event triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[3] The activation of caspase-3 was also confirmed in HL-60 cells, as a caspase-3 inhibitor (DEVD-CHO) was able to increase the viability of cells treated with this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key assays used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect phosphatidylserine (B164497) externalization, an early marker of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.[5]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS and resuspend them in 1X binding buffer.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Caspase Activity Assay

Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.

  • Cell Lysis: Prepare cell lysates from this compound-treated and untreated control cells.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The fold increase in caspase activity in the treated samples is calculated relative to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_pathway This compound-Induced Intrinsic Apoptosis Pathway LantadeneA This compound Bcl2_family Bcl-2 Family (Upregulate Bax, Downregulate Bcl-2) LantadeneA->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound triggers the intrinsic apoptosis pathway.

G cluster_workflow Experimental Workflow for Validating Pro-Apoptotic Effects start Cancer Cell Culture treatment Treatment with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treatment->annexin western Western Blot (Protein Expression) treatment->western caspase_assay Caspase Activity Assay treatment->caspase_assay analysis Data Analysis & Interpretation mtt->analysis annexin->analysis western->analysis caspase_assay->analysis

Caption: Workflow for apoptosis validation.

References

A Comparative Analysis of the Hepatotoxic Profiles of Lantadene A and Other Major Phytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxic profiles of Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, with other well-characterized phytotoxins: aflatoxins, pyrrolizidine (B1209537) alkaloids, and microcystins. The information presented is supported by experimental data to aid in the understanding of their relative toxicities and mechanisms of action.

Quantitative Hepatotoxicity Data

The following table summarizes key quantitative data related to the hepatotoxicity of the selected phytotoxins. These values are primarily derived from studies on animal models and in vitro cell cultures. It is important to note that toxicity can vary significantly depending on the animal species, route of administration, and the specific experimental conditions.

PhytotoxinToxin ClassAnimal ModelRoute of AdministrationLD50Reference
This compound Pentacyclic TriterpenoidSheepIntravenous1-3 mg/kg[1]
SheepOral60 mg/kg
Aflatoxin B1 MycotoxinRat (male)Oral7.2 mg/kg[2]
Rat (female)Oral17.9 mg/kg[2]
Mouse (male)Intraperitoneal6.0 mg/kg[2]
Pyrrolizidine Alkaloids (Monocrotaline) AlkaloidRatIntraperitoneal75-80 mg/kg
Microcystin-LR CyanotoxinMouseOral (gavage)5,000 µg/kg (5 mg/kg)[3][4]
MouseIntraperitoneal25-150 µg/kg (0.025-0.15 mg/kg)[3][4]

Mechanisms of Hepatotoxicity

The hepatotoxic mechanisms of these phytotoxins are diverse, ranging from direct cellular necrosis to the induction of apoptosis and carcinogenesis through specific molecular interactions.

This compound

The primary mechanism of this compound hepatotoxicity is characterized by intrahepatic cholestasis, leading to jaundice and photosensitization.[5][6] It is believed to inhibit the active secretion of bile acids into the canaliculi.[7] While the precise signaling pathway is not fully elucidated, evidence suggests the involvement of mitochondrial-mediated apoptosis.[8]

Aflatoxins

Aflatoxin B1 (AFB1) is a potent hepatocarcinogen.[9] Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive epoxide intermediate.[10] This intermediate can form adducts with DNA, leading to mutations in the TP53 tumor suppressor gene, a critical event in the development of hepatocellular carcinoma.[11][12] AFB1 exposure also induces oxidative stress and disrupts mitochondrial function.[13][14]

Pyrrolizidine Alkaloids

The hepatotoxicity of pyrrolizidine alkaloids (PAs) is also dependent on their metabolic activation by hepatic cytochrome P450s to reactive pyrrolic esters. These metabolites can form adducts with cellular proteins and DNA, leading to cell injury.[15] A key mechanism of PA-induced hepatotoxicity is the depletion of glutathione (B108866) (GSH), a major cellular antioxidant, which sensitizes hepatocytes to oxidative stress and mitochondrial injury.[1][7] This can lead to hepatic sinusoidal obstruction syndrome (HSOS).[7]

Microcystins

Microcystins, particularly microcystin-LR (MC-LR), are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A) in hepatocytes.[2][16] Inhibition of these phosphatases leads to hyperphosphorylation of cytoskeletal proteins, resulting in the disruption of cell structure, loss of cell-cell adhesion, and ultimately, apoptosis and necrosis.[2][17] This disruption of the liver architecture can lead to massive intrahepatic hemorrhage.[4]

Experimental Protocols

The assessment of hepatotoxicity for these phytotoxins involves a range of in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Cell Seeding: Plate hepatic cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of the phytotoxin for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

2. Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: Read the absorbance at a wavelength of 490 nm.[9][18][19][20]

In Vivo Hepatotoxicity Assessment

1. Liver Enzyme Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage.

  • Animal Dosing: Administer the phytotoxin to rodents (e.g., rats, mice) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Blood Collection: Collect blood samples at specified time points post-dosing.

  • Serum Separation: Centrifuge the blood to separate the serum.

  • Enzyme Assay: Use commercially available kits to measure the enzymatic activity of ALT and AST in the serum according to the manufacturer's instructions.

2. Histopathological Examination: This involves the microscopic examination of liver tissue to assess cellular damage.

  • Tissue Collection and Fixation: Euthanize the animals at the end of the study and collect the liver. Fix the tissue in 10% neutral buffered formalin.

  • Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of alcohol grades, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.

    • Hematoxylin and Eosin (H&E) Staining: A standard staining method to visualize the general morphology of the liver tissue, including signs of necrosis, inflammation, and steatosis.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.[5][6][21][22]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for hepatotoxicity assessment.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion invitro_start Hepatic Cell Culture (e.g., HepG2, Primary Hepatocytes) invitro_treatment Phytotoxin Treatment (Dose-response) invitro_start->invitro_treatment cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) invitro_treatment->cytotoxicity_assays ic50 Determine IC50 cytotoxicity_assays->ic50 data_integration Integrate In Vitro and In Vivo Data ic50->data_integration invivo_start Animal Model (e.g., Rodents) invivo_dosing Phytotoxin Administration invivo_start->invivo_dosing blood_collection Blood Collection invivo_dosing->blood_collection tissue_collection Liver Tissue Collection invivo_dosing->tissue_collection liver_enzymes Serum Liver Enzyme Analysis (ALT, AST) blood_collection->liver_enzymes liver_enzymes->data_integration histopathology Histopathological Examination (H&E, TUNEL) tissue_collection->histopathology histopathology->data_integration conclusion Comparative Hepatotoxic Profile data_integration->conclusion

Caption: General experimental workflow for assessing phytotoxin hepatotoxicity.

lantadene_a_pathway lantadene_a This compound bile_secretion Inhibition of Bile Acid Secretion lantadene_a->bile_secretion mitochondria Mitochondrial Dysfunction lantadene_a->mitochondria cholestasis Intrahepatic Cholestasis bile_secretion->cholestasis apoptosis Hepatocyte Apoptosis mitochondria->apoptosis

Caption: Proposed hepatotoxic pathway of this compound.

aflatoxin_b1_pathway afb1 Aflatoxin B1 cyp450 CYP450 Metabolism afb1->cyp450 epoxide AFB1-8,9-epoxide cyp450->epoxide dna_adducts DNA Adducts epoxide->dna_adducts p53_mutation p53 Gene Mutation dna_adducts->p53_mutation hcc Hepatocellular Carcinoma p53_mutation->hcc

Caption: Carcinogenic pathway of Aflatoxin B1 in hepatocytes.

pa_pathway pa Pyrrolizidine Alkaloids cyp450 CYP450 Metabolism pa->cyp450 pyrrolic_esters Reactive Pyrrolic Esters cyp450->pyrrolic_esters gsh_depletion GSH Depletion pyrrolic_esters->gsh_depletion protein_adducts Protein Adducts pyrrolic_esters->protein_adducts oxidative_stress Oxidative Stress gsh_depletion->oxidative_stress cell_injury Hepatocyte Injury / HSOS oxidative_stress->cell_injury protein_adducts->cell_injury

Caption: Hepatotoxic mechanism of Pyrrolizidine Alkaloids.

microcystin_pathway mc_lr Microcystin-LR pp1_pp2a Inhibition of PP1 & PP2A mc_lr->pp1_pp2a hyperphosphorylation Hyperphosphorylation of Cytoskeletal Proteins pp1_pp2a->hyperphosphorylation cytoskeleton_disruption Cytoskeleton Disruption hyperphosphorylation->cytoskeleton_disruption apoptosis_necrosis Apoptosis & Necrosis cytoskeleton_disruption->apoptosis_necrosis hemorrhage Intrahepatic Hemorrhage apoptosis_necrosis->hemorrhage

Caption: Mechanism of Microcystin-LR induced hepatotoxicity.

References

A Researcher's Guide to Cross-Laboratory Validation of Lantadene A Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) with significant biological activity, the ability to reliably and accurately quantify this compound across different laboratories and analytical platforms is paramount. This guide provides an objective comparison of common analytical methods for Lantadene A quantification, supported by a synthesis of published experimental data and detailed methodologies. This document is intended to aid in the selection of appropriate analytical techniques and to facilitate the cross-validation of results, ensuring data integrity and comparability in a collaborative research environment.

Comparative Analysis of Analytical Techniques

The quantification of this compound is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most established method. More sensitive and specific methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly for complex matrices. UV-Visible (UV-Vis) spectrophotometry can be utilized as a simpler, more accessible method, though it may lack the specificity for individual lantadene congeners. The following tables summarize the key performance characteristics of these methods based on available literature for this compound and structurally similar triterpenoids.

Table 1: Comparison of HPLC and LC-MS Method Validation Parameters for Triterpenoid Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.999[1]> 0.99
Limit of Detection (LOD) 0.1 µg/mL (for Lantadene C)[1]Typically in the ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.3 µg/mL (for Lantadene C)Typically in the ng/mL to pg/mL range
Accuracy (% Recovery) 98.5% (for Lantadene C)[1]Generally within 85-115%
Precision (% RSD) Intra-day: 1.2%, Inter-day: 1.8% (for Lantadene C)[1]Typically < 15%
Specificity Good, but may have interference from isomersExcellent, based on mass-to-charge ratio

Table 2: General Performance Characteristics of UV-Vis Spectrophotometry for Triterpenoid Quantification

Validation ParameterUV-Visible Spectrophotometry
Linearity (r²) Generally > 0.99
Limit of Detection (LOD) Dependent on molar absorptivity, typically in the µg/mL range
Limit of Quantification (LOQ) Dependent on molar absorptivity, typically in the µg/mL range
Accuracy (% Recovery) Variable, susceptible to matrix interference
Precision (% RSD) Typically < 5%
Specificity Low, measures total triterpenoid or flavonoid content

Experimental Protocols

Detailed and reproducible experimental protocols are essential for cross-laboratory validation. The following sections provide representative methodologies for the quantification of this compound.

Sample Preparation: Extraction of Lantadenes from Lantana camara Leaves

A common procedure for the extraction of lantadenes from plant material involves the following steps:

  • Drying and Grinding: Freshly collected leaves of Lantana camara are washed, shade-dried, and then ground into a fine powder.[1]

  • Solvent Extraction: The powdered leaf material (e.g., 100 g) is macerated in methanol (B129727) (e.g., 500 mL) for 48 hours at room temperature.[1]

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to further purify the lantadenes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

  • Detection: Detection is typically carried out at a wavelength of 210 nm.[1][3]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a certified this compound reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and specificity, an LC-MS method is preferred.

  • Instrumentation: An LC system coupled to a mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column and Mobile Phase: Similar to HPLC, a C18 column is used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

  • Detection: For quantification, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity.

  • Quantification: An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

UV-Visible Spectrophotometry Method

While less specific, UV-Vis spectrophotometry can be used for a rapid estimation of total triterpenoid content.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure: The absorbance of the this compound solution is measured at its wavelength of maximum absorption. A UV spectrum of this compound shows an absorption maximum.[4]

  • Quantification: A calibration curve is prepared using a this compound standard of known concentrations. The concentration of this compound in the sample is then determined from the calibration curve. It is important to note that this method is prone to interference from other compounds that absorb at the same wavelength.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from plant material, highlighting the key stages from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis plant_material Plant Material (Lantana camara leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction purification Filtration and Purification extraction->purification hplc HPLC purification->hplc lcms LC-MS purification->lcms uvvis UV-Vis purification->uvvis detection Detection hplc->detection lcms->detection uvvis->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

A generalized experimental workflow for this compound quantification.
Logical Flow for Cross-Laboratory Method Validation

This diagram outlines the logical steps involved in the cross-validation of analytical methods between two or more laboratories to ensure consistency and reliability of results.

G cluster_labA Laboratory A cluster_labB Laboratory B define_protocol Define Standardized Protocol prepare_samples Prepare Homogeneous Samples define_protocol->prepare_samples distribute_samples Distribute Samples to Labs prepare_samples->distribute_samples labA_analysis Sample Analysis distribute_samples->labA_analysis labB_analysis Sample Analysis distribute_samples->labB_analysis labA_results Report Results labA_analysis->labA_results compare_results Compare and Evaluate Results labA_results->compare_results labB_results Report Results labB_analysis->labB_results labB_results->compare_results acceptance Acceptance Criteria Met? compare_results->acceptance validated Methods are Cross-Validated acceptance->validated Yes investigate Investigate Discrepancies acceptance->investigate No investigate->define_protocol

Logical workflow for inter-laboratory cross-validation of analytical methods.
Signaling Pathway of this compound-Induced Hepatotoxicity

This compound is known to cause hepatotoxicity. Its reduced metabolite, reduced this compound, acts as an uncoupler of mitochondrial oxidative phosphorylation, leading to cellular damage.

G cluster_cell Hepatocyte cluster_mito Mitochondrion lantadene_a This compound reduced_la Reduced this compound lantadene_a->reduced_la Metabolic Reduction proton_gradient Proton Gradient (Δp) reduced_la->proton_gradient Dissipates etc Electron Transport Chain (ETC) oxphos Oxidative Phosphorylation etc->oxphos etc->proton_gradient pumps H+ atp_synthase ATP Synthase oxphos->atp_synthase atp ATP Production atp_synthase->atp proton_gradient->atp_synthase drives uncoupling Uncoupling of Oxidative Phosphorylation proton_gradient->uncoupling atp_depletion ATP Depletion uncoupling->atp_depletion cell_damage Hepatocellular Damage atp_depletion->cell_damage

Mechanism of this compound-induced hepatotoxicity via mitochondrial uncoupling.

References

Lantadene A Versus Other Pentacyclic Triterpenoids: A Comparative Guide to Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant focus on natural products, with pentacyclic triterpenoids emerging as a promising class of compounds. Among these, Lantadene A, derived from the notorious weed Lantana camara, has demonstrated notable anticancer properties. This guide provides a comprehensive comparison of the anticancer potential of this compound against other well-studied pentacyclic triterpenoids: Oleanolic Acid, Ursolic Acid, Betulinic Acid, and Lupeol (B1675499). This analysis is supported by experimental data on cytotoxicity and mechanistic insights into their effects on key signaling pathways.

Comparative Cytotoxicity

The in vitro cytotoxic activity of these pentacyclic triterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A375Skin Cancer3.027[1]
A431Skin Cancer-[1]
LNCaPProstate Cancer~435[2]
Oleanolic Acid HeLaCervical Cancer>100[3]
MCF-7Breast Cancer>100[3]
HepG2Liver Cancer31.94[4][5]
Ursolic Acid PC-3Prostate CancerVaries[6]
THP-1LeukemiaVaries[6]
HeLaCervical CancerVaries[6]
A-549Lung CancerVaries[6]
HT29Colon Cancer8[7]
Betulinic Acid A375Melanoma36[8]
SH-SY5YNeuroblastomaVaries[8]
MCF-7Breast Cancer25[8]
PC-3Prostate CancerVaries[9]
A549Lung Cancer15.51[9]
Lupeol MCF-7Breast Cancer80[10]
HeLaCervical Cancer37[11]
A-549Lung Cancer50[11]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from various studies to provide a comparative overview.

Mechanistic Insights: Impact on Cellular Signaling Pathways

Pentacyclic triterpenoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.

This compound

This compound has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. Notably, it can modulate the PI3K/Akt pathway , a critical regulator of cell survival and growth. By inhibiting this pathway, this compound can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades. Furthermore, some studies suggest its involvement in modulating the NF-κB signaling pathway , which plays a crucial role in inflammation and cancer progression.[12][13][14][15]

Lantadene_A_Signaling LantadeneA This compound PI3K PI3K LantadeneA->PI3K Inhibits NFkB NF-κB LantadeneA->NFkB Inhibits Apoptosis Apoptosis LantadeneA->Apoptosis Akt Akt PI3K->Akt PI3K->Apoptosis Inhibits CellProliferation Cell Proliferation Inhibition Akt->CellProliferation Promotes NFkB->Apoptosis Inhibits NFkB->CellProliferation Promotes

Caption: this compound's impact on PI3K/Akt and NF-κB pathways.

Oleanolic Acid

Oleanolic acid exhibits a multi-targeted approach to cancer therapy. It has been shown to interfere with several signaling cascades, including the PI3K/Akt/mTOR pathway , leading to the inhibition of cell growth and proliferation.[16] Additionally, it can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[16] Oleanolic acid is also known to activate the AMPK pathway , which can lead to metabolic stress in cancer cells.[17][18]

Oleanolic_Acid_Signaling OleanolicAcid Oleanolic Acid PI3K PI3K OleanolicAcid->PI3K Inhibits AMPK AMPK OleanolicAcid->AMPK Activates Apoptosis Apoptosis OleanolicAcid->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth Inhibition mTOR->CellGrowth Promotes AMPK->mTOR Inhibits

Caption: Oleanolic Acid's modulation of key signaling pathways.

Ursolic Acid

Ursolic acid, a structural isomer of oleanolic acid, shares some mechanistic similarities but also possesses distinct targets. It is a potent inducer of apoptosis, acting through the mitochondrial pathway by modulating Bcl-2 family proteins and activating caspases.[19] Ursolic acid has also been reported to inhibit multiple signaling pathways crucial for cancer cell survival and proliferation, including the JAK/STAT , NF-κB , and PI3K/Akt pathways.[20][21][22]

Ursolic_Acid_Signaling UrsolicAcid Ursolic Acid JAK JAK UrsolicAcid->JAK Inhibits NFkB NF-κB UrsolicAcid->NFkB Inhibits PI3K PI3K UrsolicAcid->PI3K Inhibits Apoptosis Apoptosis UrsolicAcid->Apoptosis STAT STAT JAK->STAT Proliferation Proliferation Inhibition STAT->Proliferation Promotes NFkB->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Ursolic Acid's multi-pathway inhibitory effects.

Betulinic Acid

Betulinic acid is particularly known for its ability to induce apoptosis through a direct effect on mitochondria, leading to the release of cytochrome c and subsequent caspase activation.[23] It can also suppress tumor growth by inhibiting angiogenesis and modulating the PI3K/Akt/mTOR signaling pathway .[24][25] Furthermore, some studies have indicated its ability to modulate the NF-κB pathway , contributing to its anti-inflammatory and anticancer effects.[23]

Betulinic_Acid_Signaling BetulinicAcid Betulinic Acid Mitochondria Mitochondria BetulinicAcid->Mitochondria PI3K PI3K BetulinicAcid->PI3K Inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Inhibition mTOR->Angiogenesis Promotes

Caption: Betulinic Acid's induction of apoptosis and anti-angiogenic effects.

Lupeol

Lupeol exhibits its anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and metastasis. It has been shown to target multiple signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways.[11][26] By modulating these pathways, Lupeol can suppress the expression of genes involved in cell survival and proliferation. Additionally, Lupeol has been reported to inhibit the NF-κB signaling pathway , thereby reducing inflammation-associated cancer progression.[11]

Lupeol_Signaling Lupeol Lupeol Wnt Wnt Lupeol->Wnt Inhibits PI3K PI3K Lupeol->PI3K Inhibits NFkB NF-κB Lupeol->NFkB Inhibits Apoptosis Apoptosis Lupeol->Apoptosis betaCatenin β-catenin Wnt->betaCatenin Metastasis Metastasis Inhibition betaCatenin->Metastasis Promotes Akt Akt PI3K->Akt Akt->Apoptosis Inhibits NFkB->Metastasis Promotes

Caption: Lupeol's inhibitory effects on key oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer potential of these pentacyclic triterpenoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of triterpenoid (B12794562) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure End Calculate IC50 values Measure->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the triterpenoid for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anticancer potential, with its efficacy being comparable to and in some cases exceeding that of other well-established pentacyclic triterpenoids. Its ability to modulate key signaling pathways like PI3K/Akt and NF-κB highlights its potential as a lead compound for the development of novel anticancer therapies. While oleanolic acid, ursolic acid, betulinic acid, and lupeol have been more extensively studied, the promising in vitro data for this compound warrants further investigation, including in vivo studies and exploration of its efficacy against a broader range of cancer types. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery from natural sources.

References

comparative phytochemical analysis of Lantadene A content in different Lantana species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative phytochemical analysis of Lantadene A content across different Lantana species and varieties. The data presented is compiled from various scientific studies to offer an objective overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols for analysis, and provides a visual representation of the experimental workflow.

Executive Summary

Lantana species are known to produce a variety of pentacyclic triterpenoids, with this compound being one of the most significant due to its biological activities, including hepatotoxicity in livestock.[1][2] The concentration of this compound can vary considerably between different species and even within varieties of the same species, as well as being influenced by the age of the plant material. This guide highlights these variations, providing a valuable resource for phytochemical research and drug discovery.

Data Presentation: Quantitative Analysis of Lantadene Content

The following table summarizes the quantitative data available on the content of this compound and other major lantadenes in different Lantana species and varieties. The data is primarily focused on Lantana camara, as it is the most studied species.

Species/VarietyPlant MaterialThis compound ContentOther Major LantadenesReference
Lantana camara var. aculeataYoung Leaves491.5 ± 6.3 mg/100g dry wt.Lantadene B: 347.0 ± 3.0, Lantadene C: 191.3 ± 10.3, Lantadene D: 49.7 ± 5.3 (mg/100g dry wt.)[3][4]
Lantana camara var. aculeataMature Leaves805.9 ± 52.8 mg/100g dry wt.Lantadene B: 522.3 ± 37.1, Lantadene C: 424.8 ± 39.1, Lantadene D: 177.4 ± 19.0 (mg/100g dry wt.)[3][4]
Lantana camara var. Aculeata (Taxon III - yellow-red flowers)Not SpecifiedMajor constituentLantadene B and C are also major constituents.[5][6]
Lantana camara var. Aculeata (Taxon I - white-pink flowers)Not SpecifiedVery small amountsLantadene B also present in very small amounts.[5][6]
Lantana camara var. Aculeata (Taxon II - yellow-pink flowers)Not SpecifiedVery small amountsLantadene B also present in very small amounts.[5][6]
Lantana camaraLeaves49.18% of total lantadenesLantadene B: 13.09% of total lantadenes[7]
Lantana camaraLeaves25% of total lantadenesLantadene B: 8.30% of total lantadenes[7]
Lantana camaraLeaves72.82% of total lantadenesNot specified[7]
Lantana montevidensisLeavesPresence confirmedLantadenes D and C also identified.[3][8]
Lantana indicaLeavesPresence of triterpenoids confirmed, but this compound not quantified.-[9]
Lantana trifoliaLeaves, Stalks, RootsPresence of triterpenes confirmed, but this compound not quantified.-[10]

Note: The term "major constituent" indicates a high relative abundance, while "very small amounts" suggests a low relative abundance as reported in the cited studies.[5][6]

Experimental Protocols

The following section details a generalized methodology for the extraction, isolation, and quantification of this compound from Lantana species, based on protocols described in the scientific literature.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of the desired Lantana species are collected.

  • Drying: The leaves are shade-dried or oven-dried at a temperature of 55-70°C to a constant weight to remove moisture.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Lantadenes
  • Solvent Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used include methanol (B129727) and ethyl acetate (B1210297).[3][8] The extraction can be performed using methods such as maceration (soaking the powder in the solvent for an extended period) or Soxhlet extraction for a more exhaustive process.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Isolation and Purification
  • Column Chromatography: The crude extract is subjected to column chromatography for the separation of different phytochemicals. Silica gel is a commonly used stationary phase.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves petroleum ether and ethyl acetate, followed by ethyl acetate and methanol.[3]

  • Fraction Collection: Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions rich in this compound are pooled, and the solvent is evaporated. The residue is then crystallized to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV or PDA detector is used for quantification.[3][4][7]

  • Mobile Phase: A typical mobile phase for the separation of lantadenes is a mixture of acetonitrile (B52724) and water.

  • Detection: The detection wavelength is typically set at 210 nm.

  • Quantification: A standard calibration curve is prepared using a known concentration of purified this compound. The concentration of this compound in the plant extract is then determined by comparing the peak area of the sample with the calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the phytochemical analysis of this compound in Lantana species.

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_analysis Isolation, Purification & Quantification Collection 1. Collection of Lantana Leaves Drying 2. Drying (Shade or Oven) Collection->Drying Grinding 3. Grinding to Fine Powder Drying->Grinding Solvent_Extraction 4. Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction Filtration 5. Filtration Solvent_Extraction->Filtration Concentration 6. Concentration (Rotary Evaporator) Filtration->Concentration Column_Chromatography 7. Column Chromatography (Silica Gel) Concentration->Column_Chromatography TLC_Monitoring 8. TLC Monitoring Column_Chromatography->TLC_Monitoring Purification 9. Purification & Crystallization TLC_Monitoring->Purification HPLC_Quantification 10. HPLC Quantification Purification->HPLC_Quantification

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding of the comparative phytochemical landscape of this compound in various Lantana species. Further research is warranted to quantify this compound in a wider range of Lantana species to build a more comprehensive database for academic and industrial applications.

References

independent replication of studies on Lantadene A's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing research on the mechanism of action of Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara. While direct independent replication studies are limited, this document synthesizes and compares findings from various studies to offer a comprehensive overview of its cytotoxic and antioxidant properties, along with the proposed signaling pathways.

Data Presentation: Comparative Biological Activities of this compound

The following tables summarize the quantitative data from multiple studies on the cytotoxic and antioxidant effects of this compound.

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

Compound/ExtractCell Line(s)Cancer TypeIC50 ValueReference(s)
This compoundHL-60Human Leukemia19.8 ± 0.10 µg/mL (after 48h)[1][2]
This compoundLNCaPProstate Cancer~435 µM (208.4 µg/mL)[3]
This compound & DerivativesMultiple Human Cancer Cell LinesVarious~20-29 µM[4][5][6]
Lantadenes A, B, C, IcterogeninKB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7 µM[6][7]
This compound-Loaded AuNPsLNCaPProstate Cancer126.82 µg/mL[8]
Lantadene DerivativesA375Skin Cancer3.027 µM[9]
Reduced this compoundHL-60, HCT-116, HSC-2, MCF-7Leukemia, Colon, Oral, Breast1.2 - 6.1 µM[10]

Note: IC50 values may vary based on the specific experimental conditions, such as incubation time and assay used.

Table 2: In Vitro Antioxidant Activity of this compound

Antioxidant AssayThis compound (IC50)Standard Antioxidant (IC50)Reference(s)
DPPH Radical Scavenging6.574 mg/mLBHT: 0.027 mg/mL[11][12][13]
Hydroxyl Radical Scavenging42.410 mg/mLAscorbic Acid: 0.937 mg/mL[11][12]
Superoxide Anion Scavenging2.506 mg/mLAscorbic Acid: 1.025 mg/mL[11][13]
Nitric Oxide Radical Scavenging98.00 µg/mLBHT: 75.00 µg/mL[11][12][13]
Ferrous Ion Chelating Activity0.470 mg/mLEDTA: 0.001 mg/mL[11][12][13]

Note: A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and potential replication of research findings. Below are protocols for key experiments cited in the literature on this compound.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[14]

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Cells are treated with this compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

3. Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is quantified by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Visualizations

Several studies suggest that this compound exerts its effects by modulating key signaling pathways involved in apoptosis and inflammation.

Proposed Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the mitochondrial pathway in cancer cells.[1][2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase.[1][2]

G LantadeneA This compound Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 inhibits Bax Bax (Pro-apoptotic) LantadeneA->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

NF-κB Signaling Inhibition

Some studies suggest that this compound and its derivatives may exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[10][15] NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. Its inhibition can lead to decreased production of inflammatory mediators and sensitization of cancer cells to apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK InflammatoryStimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates LantadeneA This compound LantadeneA->IKK inhibits GeneExpression Pro-inflammatory & Survival Gene Expression NFkB_translocated->GeneExpression cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock Solutions seed_cells Seed Cancer Cells in Microplates treat_cells Treat Cells with This compound Concentrations seed_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle (PI Staining) treat_cells->cell_cycle ic50 Calculate IC50 viability->ic50 quant_apoptosis Quantify Apoptotic Cells apoptosis->quant_apoptosis dist_cycle Determine Cell Cycle Distribution cell_cycle->dist_cycle

References

A Comparative Analysis of the Antifungal Efficacy of Lantadene A versus Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antifungal activity of Lantadene A, a natural pentacyclic triterpenoid, against commercially available fungicides. The following sections present a comparative analysis of their efficacy, detailed experimental protocols for assessment, and a review of their mechanisms of action through signaling pathway diagrams.

Quantitative Efficacy Comparison

The antifungal activity of this compound and various commercial fungicides against several species of the phytopathogenic fungi Fusarium is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[1]

Antifungal AgentFungal SpeciesMIC (µg/mL)
This compound Fusarium subglutinans≤ 630[2]
Fusarium proliferatum≤ 630[2]
Fusarium solani≤ 630[2]
Fusarium graminearum≤ 630[2]
Fusarium semitectum≤ 630[2]
Amphotericin B Fusarium spp.0.125 - 8[3]
Fusarium oxysporum2[4]
Voriconazole Fusarium spp.0.5 - 16[3]
Fusarium oxysporum>8[4]
Posaconazole Fusarium spp.0.25 - ≥16[3]
Itraconazole Fusarium spp.High resistance reported[3]
Fusarium oxysporum>8[4]
Fluconazole Fusarium spp.High resistance reported[3]
Fusarium oxysporum>64[4]
Caspofungin Fusarium spp.Generally not active[5][6]
Fusarium oxysporum>16[4]
Terbinafine Fusarium spp.High MICs reported[7]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolates onto potato dextrose agar (B569324) (PDA) and incubate at 28-30°C for 5-7 days to induce sporulation.

  • Harvest fungal spores by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the spore concentration of the supernatant to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer.

  • Further dilute the adjusted spore suspension in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare stock solutions of the antifungal agents (this compound and commercial fungicides) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of each compound.

3. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 48-72 hours.

4. Determination of MIC:

  • Visually inspect the microtiter plates for fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control well.

G cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_results Results fungal_culture Fungal Culture on PDA spore_harvest Harvest Spores fungal_culture->spore_harvest concentration_adjustment Adjust Spore Concentration spore_harvest->concentration_adjustment final_dilution Final Dilution in RPMI concentration_adjustment->final_dilution inoculation Inoculate Microtiter Plate final_dilution->inoculation antifungal_dilution Serial Dilution of Antifungals antifungal_dilution->inoculation incubation Incubate at 35°C visual_inspection Visual Inspection incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Caption: Experimental workflow for MIC determination.

Mechanisms of Action & Signaling Pathways

The efficacy of antifungal agents is intrinsically linked to their specific mechanisms of action. Below are diagrams illustrating the known signaling pathways disrupted by major classes of commercial fungicides. The precise antifungal mechanism of this compound is still under investigation, though evidence suggests it may involve disruption of the fungal cell membrane.[8][9]

This compound - Proposed Mechanism of Action

While the exact pathway is not fully elucidated, this compound is thought to interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.

G lantadene_a This compound cell_membrane Fungal Cell Membrane lantadene_a->cell_membrane disruption Membrane Disruption cell_membrane->disruption interacts with cell_death Cell Death disruption->cell_death leads to

Caption: Proposed mechanism of this compound.

Commercial Fungicides - Established Mechanisms of Action

1. Azoles (e.g., Fluconazole, Voriconazole): Inhibition of Ergosterol (B1671047) Biosynthesis

Azole fungicides inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane azoles Azole Fungicides azoles->enzyme inhibits enzyme->ergosterol catalyzes

Caption: Azole fungicide mechanism of action.

2. Echinocandins (e.g., Caspofungin): Inhibition of Cell Wall Synthesis

Echinocandins target the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[10][11] This leads to a weakened cell wall and osmotic instability.[12][13]

G udp_glucose UDP-Glucose glucan_synthase β-(1,3)-D-glucan Synthase udp_glucose->glucan_synthase beta_glucan β-(1,3)-D-glucan glucan_synthase->beta_glucan synthesizes cell_wall Fungal Cell Wall (Structural Integrity) beta_glucan->cell_wall echinocandins Echinocandins echinocandins->glucan_synthase inhibits

Caption: Echinocandin mechanism of action.

3. Polyenes (e.g., Amphotericin B): Direct Membrane Disruption

Polyene fungicides bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[14][15] This disrupts the membrane's selective permeability, leading to leakage of essential ions and small molecules, and ultimately cell death.[16]

G polyenes Polyenes ergosterol Ergosterol polyenes->ergosterol binds to pore_formation Pore Formation ergosterol->pore_formation leads to cell_membrane Fungal Cell Membrane cell_membrane->ergosterol contains ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Polyene fungicide mechanism of action.

4. Strobilurins (e.g., Azoxystrobin): Inhibition of Mitochondrial Respiration

Strobilurin fungicides inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[17] This blocks ATP synthesis, depriving the fungal cell of energy.[1][18][19]

G substrates Substrates (NADH, FADH2) etc Electron Transport Chain substrates->etc complex_iii Complex III (Cytochrome bc1) etc->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis cellular_energy Cellular Energy (ATP) atp_synthesis->cellular_energy strobilurins Strobilurins strobilurins->complex_iii inhibits

Caption: Strobilurin fungicide mechanism of action.

References

In Vivo Validation of Lantadene A's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer properties of Lantadene A, a pentacyclic triterpenoid (B12794562) natural product, with its in vitro performance and select standard chemotherapeutic agents. Supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate a comprehensive understanding of its potential as an anticancer agent.

Executive Summary

This compound, derived from the plant Lantana camara, has demonstrated notable anticancer properties in preclinical studies. In vitro, it exhibits cytotoxic effects against a range of cancer cell lines, inducing apoptosis and cell cycle arrest. These promising in vitro findings have been validated in vivo, where this compound has shown the ability to significantly reduce tumor incidence and multiplicity in a chemically induced skin carcinogenesis mouse model. This guide delves into the experimental evidence supporting these claims, offering a comparative analysis with standard-of-care drugs, Cisplatin (B142131) and 5-Fluorouracil (5-FU), to contextualize its potential therapeutic efficacy.

Comparative Data on Anticancer Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its derivatives, alongside comparative data for standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound HL-60Leukemia~41.2 (19.8 µg/mL)[1][2]
LNCaPProstate Cancer~434 (208.4 µg/mL)[3]
This compound Derivatives Various (4 human cancer cell lines)Various~20-29[4]
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid (Lantadene analogue) A375Melanoma3.027[5]

Table 2: In Vivo Efficacy of this compound vs. Standard Chemotherapies in a DMBA/TPA-Induced Skin Carcinogenesis Mouse Model

TreatmentDosage and AdministrationKey FindingsReference
This compound 50 mg/kg, oral, twice a weekSignificant decrease in tumor incidence and average number of papillomas.[6][7]
This compound Methyl Ester (LAM) 50 mg/kg, oral, twice a weekSignificant decrease in tumor incidence and average number of papillomas.[6][7]
Cisplatin Single i.p. injection (initiating agent) or 10 weekly injections of 100 µg (malignant conversion)Induces skin tumors as an initiator. Enhances malignant conversion of benign papillomas.[8][9]
5-Fluorouracil (Topical) N/A (data from a different tumor model)Significant reduction in tumor volume in a breast cancer model.[10]

Note: Direct comparative studies of this compound with Cisplatin and 5-FU in the same in vivo model were not identified in the reviewed literature. The data for Cisplatin and 5-FU are from studies evaluating their effects in different contexts within skin cancer models or other cancer types.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo Two-Stage Skin Carcinogenesis Model (DMBA/TPA)

This model mimics the stages of human squamous cell carcinoma development.

  • Animal Model: Swiss albino mice are typically used.[11]

  • Initiation: A single topical application of a tumor initiator, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) (e.g., 100 nmol/100 µl acetone), is applied to the shaved dorsal skin of the mice.[6][7]

  • Promotion: Two weeks after initiation, a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 1.7 nmol/100 µl acetone), is applied topically twice a week for a period of 20 weeks to promote the development of skin papillomas.[6][7]

  • Treatment: this compound or its derivatives are administered to the treatment group, typically via oral gavage, starting one week before the application of DMBA and continuing throughout the 20-week promotion period.[6][7] A vehicle control group receives the solvent used to dissolve the test compound.

  • Tumor Assessment: The incidence (% of mice with tumors), multiplicity (average number of tumors per mouse), and size of the papillomas are recorded weekly.[12]

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is believed to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[13] Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][2]

G LantadeneA This compound Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 inhibits Bax Bax (Pro-apoptotic) LantadeneA->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion prevents Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase3 Caspase-3 activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for In Vivo Validation

The validation of a potential anticancer compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity->Mechanism AnimalModel Animal Model Development (e.g., DMBA/TPA) Mechanism->AnimalModel Efficacy Efficacy Evaluation (Tumor Incidence & Multiplicity) AnimalModel->Efficacy

Caption: General experimental workflow for in vivo validation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anticancer properties that are demonstrable both in vitro and in vivo. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in a preclinical animal model highlights its potential as a lead compound for the development of a novel anticancer therapeutic.

However, further research is warranted to fully elucidate its clinical potential. Future studies should focus on:

  • Quantitative In Vivo Efficacy: Conducting studies to determine the precise percentage of tumor growth inhibition and reduction in tumor volume in various cancer models.

  • Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound is crucial for its development as a drug.

  • Mechanism of Action: While the role of the intrinsic apoptotic pathway is indicated, a more detailed understanding of the upstream signaling events and molecular targets of this compound is needed.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.

References

Unveiling Cellular Responses: A Comparative Look at Lantadene A and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative transcriptomic data for Lantadene A is not yet publicly available, this guide offers a comparative analysis of its known molecular effects against the comprehensive transcriptomic profile of Ursolic Acid, a structurally related pentacyclic triterpenoid (B12794562). This comparison provides valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural compounds.

This compound, a pentacyclic triterpenoid from the invasive plant Lantana camara, has demonstrated a range of biological activities, including anti-cancer effects. However, a deep dive into its impact on the global gene expression of cells remains to be conducted. In contrast, Ursolic Acid, another widely studied pentacyclic triterpenoid found in various plants, has been the subject of multiple transcriptomic studies, revealing its intricate modulation of cellular signaling pathways. This guide bridges the current knowledge gap by juxtaposing the established molecular targets of this compound with the detailed transcriptomic landscape shaped by Ursolic Acid.

Comparative Molecular and Transcriptomic Effects

The following table summarizes the known molecular effects of this compound and compares them with the transcriptomic data obtained from cells treated with Ursolic Acid. This side-by-side analysis highlights both unique and potentially overlapping mechanisms of action.

FeatureThis compoundUrsolic Acid
Cell Lines Tested Various cancer cell lines (e.g., leukemia, prostate)[1]Cutaneous T-cell lymphoma (CTCL) cells, Breast cancer cells (MCF-7, MDA-MB-231), Intestinal cancer cells (INT-407, HCT-116), Non-small-cell lung carcinoma (H1975)[1][2][3][4][5]
Reported Molecular Effects - Induction of apoptosis[1]- Potential suppression of NF-kB and AP-1[2]- Up-regulation of Bax and down-regulation of Bcl-2[2]- Inhibition of cell proliferation- Induction of apoptosis- Downregulation of anti-apoptotic genes (BCL-2, SURVIVIN)[3]- Upregulation of pro-apoptotic genes (BAX)[3]- Downregulation of EMT markers (snail, slug, fibronectin)[5]
Transcriptomic Data Not publicly availableCTCL Cells: 2,466 significantly altered genes (1,941 upregulated, 525 downregulated)[2]MCF-7 Cells (treated with Oleanolic Acid, a related triterpenoid): 327 differentially expressed genes (260 upregulated, 67 downregulated)[1][6]
Key Signaling Pathways - Mitochondria-mediated apoptotic pathway[2]- TNF-α signaling- NLR family pyrin domain containing 1 (NLRP1) pathway- c-Jun N-terminal kinase (JNK) pathway- Melanoma differentiation-associated gene 5 (MDA5) pathway[2]- p53 signaling pathway- mTOR signaling pathway[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the cited transcriptomic studies on Ursolic Acid are provided below.

Transcriptome Sequencing of Ursolic Acid-Treated Cutaneous T-cell Lymphoma (CTCL) Cells[2]
  • Cell Culture: MyLa cells, a CTCL cell line, were cultured in a suitable medium.

  • Treatment: Cells were treated with 10 μM Ursolic Acid for 48 hours.

  • RNA Extraction: Total RNA was extracted from the treated and control cells.

  • Library Preparation and Sequencing: RNA libraries were prepared and subjected to transcriptome sequencing.

  • Data Analysis: Differentially expressed genes were identified, followed by GO and KEGG pathway enrichment analysis. Protein-protein interaction networks were also constructed to identify key signaling molecules.

RNA-Seq Analysis of Oleanolic Acid-Treated MCF-7 Breast Cancer Cells[1][6]
  • Cell Culture: MCF-7 breast cancer cells were cultured under standard conditions.

  • Treatment: Cells were treated with 40 μM Oleanolic Acid.

  • RNA Extraction and Sequencing: Total RNA was extracted, and RNA sequencing was performed to analyze the transcriptomic changes.

  • Data Analysis: Analysis of the sequencing data led to the identification of differentially expressed genes. These genes were then subjected to GO and KEGG pathway analysis to uncover the biological processes and signaling pathways affected by Oleanolic Acid.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for comparative transcriptomics and the key signaling pathways implicated in the action of this compound and Ursolic Acid.

G cluster_setup Experimental Setup cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound or Ursolic Acid Control Control Cell Culture->Control Vehicle RNA Extraction RNA Extraction Treatment->RNA Extraction Control->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Differential Gene\nExpression Analysis Differential Gene Expression Analysis RNA Sequencing->Differential Gene\nExpression Analysis Pathway & GO\nEnrichment Analysis Pathway & GO Enrichment Analysis Differential Gene\nExpression Analysis->Pathway & GO\nEnrichment Analysis Network Analysis Network Analysis Pathway & GO\nEnrichment Analysis->Network Analysis G cluster_lantadene This compound cluster_ursolic Ursolic Acid LA This compound Mito Mitochondria LA->Mito NFkB NF-kB / AP-1 ↓ (Potential) LA->NFkB Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 Apoptosis_LA Apoptosis Bax->Apoptosis_LA Bcl2->Apoptosis_LA UA Ursolic Acid TNF TNF-α Signaling UA->TNF JNK JNK Pathway UA->JNK p53 p53 Signaling UA->p53 mTOR mTOR Signaling UA->mTOR Apoptosis_UA Apoptosis TNF->Apoptosis_UA JNK->Apoptosis_UA p53->Apoptosis_UA Proliferation Cell Proliferation ↓ mTOR->Proliferation

References

Lantadene A: A Promising Yet Challenging Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Natural products have historically been a rich source of lead compounds, and Lantadene A, a pentacyclic triterpenoid (B12794562) from the notorious weed Lantana camara, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this compound's performance against established anticancer agents, supported by experimental data, detailed protocols, and mechanistic insights.

This compound has demonstrated notable biological activities, particularly in the realm of oncology. However, its therapeutic potential is shadowed by significant hepatotoxicity, a critical hurdle that needs to be addressed for its progression in the drug discovery pipeline. This guide aims to provide an objective overview to inform further research and development efforts.

Comparative Cytotoxicity Analysis

The anticancer potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below in comparison to the widely used chemotherapeutic agents, cisplatin (B142131) and doxorubicin.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Leukemia~20-29[1]
MCF-7Breast Cancer~20-29[1]
A549Lung Cancer~20-29[1]
HCT-116Colon Cancer~20-29[1]
This compound Analog (Compound 3) B16F10MelanomaEnhanced vs. Cisplatin[1]
This compound Analog (Compound 12) --MG_MID -5.52[1]
Cisplatin BxPC-3Pancreatic Cancer5.96 ± 2.32 (48h)[2]
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11 (48h)[2]
YAPCPancreatic Cancer56.7 ± 9.52 (48h)[2]
PANC-1Pancreatic Cancer100 ± 7.68 (48h)[2]
A549Lung Cancer6.59 (72h)[3]
Doxorubicin MCF-7Breast Cancer2.5 (24h)[4]
A549Lung Cancer> 20 (24h)[1][4]
HCT-116Colon Cancer--
HL-60Leukemia--

Notably, synthetic analogs of this compound have shown enhanced cytotoxicity compared to the parent compound and even cisplatin, with the added advantage of selective toxicity towards cancer cells over normal cells (VERO)[1]. This suggests that medicinal chemistry efforts to modify the this compound scaffold could lead to derivatives with an improved therapeutic index.

Hepatotoxicity Profile of this compound

A major impediment to the clinical development of this compound is its inherent hepatotoxicity. This toxicity is a well-documented concern, primarily observed in livestock that graze on Lantana camara[5][6][7].

ParameterAnimal ModelRoute of AdministrationValueReference
LD50 SheepIntravenous1-3 mg/kg[5]
LD50 SheepOral60 mg/kg[5]

Studies have shown that this compound can induce ictericity (jaundice) and hepatomegaly, associated with increased plasma bilirubin (B190676) and acid phosphatase activity[8]. Interestingly, one polymorphic form of this compound (Form I) was found to be non-toxic to guinea pigs, while another form (Form II) induced significant toxicity, highlighting the importance of physicochemical properties in its toxicological profile.

Mechanistic Insights: Signaling Pathways

This compound and its analogs exert their anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is a hallmark of many cancers. This compound derivatives have been shown to inhibit TNF-α-induced NF-κB activation[9]. This inhibition is thought to occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm, thereby blocking its pro-survival signaling.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Promotes LantadeneA This compound LantadeneA->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Some analogs of this compound have demonstrated the ability to inhibit this pathway[1]. By inhibiting the activation of Akt, these compounds can promote apoptosis and halt the cell cycle.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates Akt_active Active Akt Akt->Akt_active Downstream Downstream Targets (Cell Survival, Proliferation) Akt_active->Downstream LantadeneA_analog This compound Analog LantadeneA_analog->Akt Inhibits Activation

References

Comparative Toxicological Assessment of Lantadene A in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the toxicological profile of Lantadene (B1181434) A across various preclinical models. Lantadene A, a pentacyclic triterpenoid (B12794562) found in the invasive plant species Lantana camara, is a compound of significant interest due to its potential therapeutic applications and inherent toxicity.

This document synthesizes experimental data on the in vivo and in vitro toxic effects of this compound, presenting quantitative data in structured tables for straightforward comparison. Detailed methodologies for key toxicological assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, this guide includes visualizations of the proposed signaling pathways of this compound-induced toxicity and typical experimental workflows, rendered using Graphviz, to offer a clear graphical representation of complex biological processes and experimental designs.

In Vivo Toxicity of this compound

This compound has demonstrated significant toxicity in various animal models, with hepatotoxicity and nephrotoxicity being the most prominent effects. The toxic response is dose-dependent and varies between species and the route of administration.

Quantitative In Vivo Toxicity Data

The following table summarizes the lethal dose (LD50) and other key toxicological findings for this compound in different preclinical models.

Preclinical ModelRoute of AdministrationDoseKey Toxicological FindingsReference
SheepIntravenous1-3 mg/kgLD50[1]
SheepOral60 mg/kgLD50 (slow absorption)[1]
Guinea PigsOral25 mg/kgSub-acute toxicity, hepatotoxicity, and nephrotoxicity without mortality.[1][1]
Guinea PigsOral6, 12, 18, 24 mg/kg/day (90 days)Dose-dependent toxicity, including hepatotoxicity and pronounced nephrotoxicity in sub-chronic exposure.[2][2]
RatsOral-Susceptible to hepatotoxic action.[3][3]

In Vitro Cytotoxicity of this compound

In vitro studies are crucial for elucidating the cellular mechanisms of this compound toxicity and for high-throughput screening. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of the compound.

Quantitative In Vitro Cytotoxicity Data

The table below presents the IC50 values of this compound and related lantana extracts in various cell lines.

Cell LineCancer TypeAssayIC50 ValueReference
VeroNormal Kidney EpithelialMTT319.37 ± 99.80 µg/mL[4]
Raw 264.7MacrophageMTT84.2 µg/mL
LNCaPProstate CancerMTT~435 µM (208.4 µg/mL)
MCF-7, HCT-116, KB, L1210Breast, Colon, Oral, LeukemiaCytotoxicity Assay4.7 - 44.7 µM (for a mixture of lantadenes A, B, and C)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are protocols for key experiments used in the assessment of this compound toxicity.

In Vivo Sub-Chronic Toxicity Study in Guinea Pigs

This protocol outlines the procedure for a 90-day oral toxicity study in guinea pigs.

  • Animal Model: Healthy adult guinea pigs of either sex.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (23±2°C, 55±10% humidity, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Grouping and Dosing: Animals are randomly divided into control and treatment groups. This compound is administered orally via gavage or in gelatin capsules daily for 90 days at various dose levels (e.g., 6, 12, 18, and 24 mg/kg body weight). The control group receives the vehicle only.

  • Observation: Animals are observed daily for clinical signs of toxicity, and body weight is recorded weekly.

  • Sample Collection: At the end of the study, blood is collected for hematological and biochemical analysis. Animals are then euthanized, and organs (liver, kidneys, etc.) are collected for gross pathology and histopathological examination.

  • Biochemical Analysis: Serum is analyzed for markers of liver function (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP)) and kidney function (e.g., Blood Urea Nitrogen (BUN), Creatinine).

  • Histopathological Examination: Organ tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to evaluate for cellular damage.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cells (e.g., Vero, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Mechanism of Toxicity: Signaling Pathways

The toxicity of this compound is believed to be mediated through the induction of apoptosis, or programmed cell death, primarily initiated by mitochondrial dysfunction.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis. This compound is shown to induce mitochondrial stress, which leads to the release of cytochrome c. This, in turn, activates a caspase cascade, involving the regulation of Bcl-2 family proteins (Bax and Bcl-2), ultimately resulting in the execution of apoptosis.

LantadeneA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Inhibits Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Bax Bax (Pro-apoptotic) Mitochondrial Stress->Bax Activates Caspase-9 Caspase-9 (Initiator) Cytochrome c Release->Caspase-9 Activates Bax->Cytochrome c Release Promotes Bcl-2->Cytochrome c Release Inhibits Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping dosing Daily Oral Administration of this compound (e.g., 90 days) grouping->dosing monitoring Daily Clinical Observation & Weekly Body Weight dosing->monitoring sample_collection Blood & Organ Collection (End of Study) dosing->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis end End analysis->end InVitro_Workflow start Start cell_seeding Cell Seeding in 96-well Plate & Overnight Incubation start->cell_seeding treatment Treatment with this compound (24-72 hours) cell_seeding->treatment mtt_addition Addition of MTT Reagent (3-4 hours incubation) treatment->mtt_addition solubilization Addition of Solubilizing Agent (e.g., DMSO) mtt_addition->solubilization absorbance_reading Measure Absorbance (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate % Cell Viability & Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

References

systematic review and meta-analysis of Lantadene A literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a systematic review of the available literature on Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara. The document summarizes key experimental data, outlines methodologies, and visualizes potential mechanisms of action to facilitate objective comparison with other alternatives.

Quantitative Data Summary

The biological activity of this compound has been evaluated in various in vitro studies. The following tables summarize the reported cytotoxic and antioxidant activities, providing a comparative overview of its potency.

Table 1: Cytotoxic Activity of this compound and its Derivatives
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compoundLNCaPProstate Cancer~435 (208.4 µg/mL)[1]
This compound CongenersFour human cancer cell lines-~20-29
This compound Derivative (3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid)A375Skin Cancer3.027[2]
Lantadene BMCF-7Breast Cancer~215 (112.2 µg/mL)[1]
Lantadene CKB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7[1]
Positive Controls
Cisplatin (B142131)HeLaCervical CancerVariable (e.g., 0.022 - 0.56 µg/mL)[3][4]
DoxorubicinMCF-7Breast CancerVariable (e.g., 2.50 µM)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: In Vitro Antioxidant Activity of this compound
AssayIC50 (mg/mL)Standard CompoundStandard's IC50 (mg/mL)Reference
DPPH Radical Scavenging6.574BHT0.0270[6]
Superoxide Anion Radical Scavenging2.506Ascorbic Acid1.025[6]
Nitric Oxide Scavenging0.098BHT0.075[6]
Ferrous Ion Chelating0.470EDTA0.001[6]
Hydroxyl Radical Scavenging42.410Ascorbic Acid0.937[6]

Signaling Pathways and Mechanisms of Action

This compound is proposed to exert its biological effects through various mechanisms, including the induction of apoptosis, modulation of inflammatory pathways, and induction of mitochondrial dysfunction.

Apoptosis Induction

This compound has been suggested to induce apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

LantadeneA This compound Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) LantadeneA->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Action

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProInflammatoryGenes Activates Nucleus Nucleus LantadeneA This compound LantadeneA->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Hepatotoxicity via Mitochondrial Dysfunction

The hepatotoxicity associated with this compound is thought to stem from its ability to induce mitochondrial dysfunction. Its reduced metabolite, in particular, may act as an uncoupler of oxidative phosphorylation, leading to ATP depletion and subsequent cellular damage.[7][8]

LantadeneA This compound ReducedLantadeneA Reduced this compound LantadeneA->ReducedLantadeneA Metabolism OxPhos Oxidative Phosphorylation ReducedLantadeneA->OxPhos Uncouples Mitochondrion Mitochondrial Inner Membrane ATP ATP OxPhos->ATP Produces ROS Reactive Oxygen Species (ROS) OxPhos->ROS CellularDamage Hepatocellular Damage ATP->CellularDamage Depletion leads to ROS->CellularDamage Increase leads to

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Treat cells with This compound dilutions incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: General workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound (and control compounds) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

Workflow:

start Start prepare_solutions Prepare this compound dilutions and DPPH solution start->prepare_solutions mix Mix this compound with DPPH solution prepare_solutions->mix incubate Incubate in the dark (e.g., 30 min) mix->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate Calculate % inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: General workflow for the DPPH assay.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of this compound.

  • Reaction Mixture: Mix the this compound solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[6]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Lantadene A, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, is a potent hepatotoxin utilized in various research applications.[1][2] Due to its inherent toxicity, improper disposal of this compound and associated materials can pose significant environmental and health risks.[1]

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound waste, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and regulatory-compliant research setting.

Chemical and Toxicological Profile of this compound

Understanding the properties of this compound is fundamental to handling it safely. Below is a summary of its key chemical and toxicological data.

PropertyValueSource
Chemical Formula C₃₅H₅₂O₅[3]
Molar Mass 552.79 g/mol [4]
Appearance Crystalline solid[3]
Solubility Soluble in organic solvents such as DMSO[5]
Storage Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[6]
Toxicity Known hepatotoxin, causing liver damage.[1][2] Classified as a plant toxin.[1][3]

Step-by-Step Disposal Procedures for this compound

The following protocols are based on established best practices for the management of toxic chemical waste in a laboratory environment.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: This category includes:

    • Unused or expired this compound powder.

    • Contaminated consumables such as gloves, weigh boats, and absorbent paper.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes).

  • Liquid Waste: This category includes:

    • Solutions containing this compound.

    • Solvents used to rinse glassware and equipment contaminated with this compound.

  • Sharps Waste:

    • Any needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[5]

3. Packaging and Labeling: All waste containers must be clearly and accurately labeled to ensure safe handling and disposal.

  • Solid Waste:

    • Collect in a dedicated, puncture-proof container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."[5]

  • Liquid Waste:

    • Use a leak-proof, chemically compatible container with a secure screw-top cap.

    • The label must include "Hazardous Waste," "Toxic," the chemical name "this compound," and the approximate concentration and solvent composition.

4. Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area. This area should be:

  • Away from general laboratory traffic.

  • Equipped with secondary containment to capture any potential leaks.[5]

  • Kept cool and dry.

5. Final Disposal: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[5][6]

  • Disposal must be handled by a certified hazardous waste management company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[5]

Experimental Protocols Referenced

The disposal procedures outlined above are derived from general guidelines for hazardous waste disposal and best practices for handling toxic chemical compounds in a laboratory setting.[5] These protocols should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste. Adherence to this workflow is mandatory to ensure safety and regulatory compliance.

LantadeneA_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated gloves) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) identify_waste->sharps_waste Sharps package_solid 3a. Package in Labeled, Puncture-Proof Container solid_waste->package_solid package_liquid 3b. Package in Labeled, Leak-Proof Container liquid_waste->package_liquid package_sharps 3c. Place in Labeled, Puncture-Proof Sharps Container sharps_waste->package_sharps storage 4. Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage package_sharps->storage disposal 5. Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, you are not only ensuring a safer laboratory environment but also demonstrating a commitment to environmental stewardship and regulatory compliance. This builds a foundation of trust and responsibility that is essential in the scientific community.

References

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Feasible Synthetic Routes

Reactant of Route 1
Lantadene A
Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.